molecular formula C16H15NO4 B1345501 {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid CAS No. 60584-76-1

{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid

Cat. No.: B1345501
CAS No.: 60584-76-1
M. Wt: 285.29 g/mol
InChI Key: RLDJWBVOZVJJOS-UHFFFAOYSA-N
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Description

{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
The exact mass of the compound {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid
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InChI

InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDJWBVOZVJJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284704
Record name N-(Benzyloxycarbonyl)-DL-phenylglycine
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Molecular Weight

285.29 g/mol
Source PubChem
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CAS No.

60584-76-1
Record name N-(Benzyloxycarbonyl)-DL-phenylglycine
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Record name (((Phenylmethoxy)carbonyl)amino)phenylacetic acid
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Record name 60584-76-1
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Record name [[(phenylmethoxy)carbonyl]amino]phenylacetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-Cbz-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Carbobenzyloxy-phenylglycine (N-Cbz-phenylglycine) is a crucial derivative of the non-proteinogenic amino acid phenylglycine. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group to the amino functionality makes it an essential building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetics and other pharmaceutical compounds. The Cbz group provides stability under various reaction conditions and can be selectively removed, offering a strategic advantage in complex multi-step syntheses. This guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-phenylglycine, detailed experimental protocols, and logical workflows relevant to its application.

Nomenclature and Structure

It is important to distinguish N-Cbz-phenylglycine from other related compounds. The term "phenylglycine" can refer to either 2-phenylglycine (where the phenyl group is attached to the alpha-carbon) or N-phenylglycine (where the phenyl group is attached to the nitrogen atom). The Cbz protecting group is typically used for the amino group of α-amino acids. Therefore, in the context of peptide chemistry and drug development, N-Cbz-phenylglycine almost always refers to N-benzyloxycarbonyl-2-phenylglycine . This guide will focus on this compound.

Chemical Structure:

Physical and Chemical Properties

The physical and chemical properties of N-Cbz-phenylglycine are summarized in the tables below. The data presented is for the L-enantiomer, which is commonly used in chiral synthesis.

Table 1: General and Physical Properties of N-Cbz-L-phenylglycine
PropertyValueReference
IUPAC Name (2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetic acid[1]
Synonyms N-Benzyloxycarbonyl-L-phenylglycine, Z-L-Phg-OH[1][2]
CAS Number 53990-33-3[1]
Molecular Formula C₁₆H₁₅NO₄[1]
Molecular Weight 285.29 g/mol [1][3]
Appearance White crystalline solid[1]
Melting Point 131.0 to 135.0 °C[1]
Boiling Point 495.3 ± 45.0 °C (Predicted)[1]
Solubility Slightly soluble in DMSO and Ethanol.[1]
pKa 3.49 ± 0.10 (Predicted)[1]
Storage Room temperature, in a dry and dark place.[1]
Table 2: Spectral Data Summary
TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons of both the phenylglycine and the Cbz group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic protons of the Cbz group (~5.1 ppm), a signal for the α-proton, and a signal for the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons (carboxylic acid and carbamate), aromatic carbons, the α-carbon, and the benzylic carbon of the Cbz group.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretches (from both the carboxylic acid and the carbamate), and aromatic C-H and C=C stretches.
Mass Spectrometry The mass spectrum would show the molecular ion peak [M]⁺ or related adducts like [M+H]⁺ or [M+Na]⁺.

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and deprotection of N-Cbz-phenylglycine are crucial for its effective use in research and development.

Protocol 1: Synthesis of N-Cbz-L-phenylglycine

This protocol is adapted from general procedures for the N-benzyloxycarbonylation of amino acids.[4][5]

Materials:

  • L-phenylglycine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH) or another suitable base

  • Water

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve L-phenylglycine (1.0 equivalent) in a 1 M NaOH solution (2.5 equivalents) in an ice bath with stirring.

  • Addition of Cbz-Cl: While maintaining the temperature at 0-5 °C, add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution. Ensure the pH of the reaction mixture remains alkaline (pH 9-10) by concurrently adding 2 M NaOH solution as needed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted Cbz-Cl and other impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. A white precipitate of N-Cbz-L-phenylglycine should form.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-Cbz-L-phenylglycine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Protocol 2: Deprotection of N-Cbz-L-phenylglycine (Catalytic Hydrogenolysis)

This protocol outlines a standard method for the cleavage of the Cbz group to yield the free amine.[6][7]

Materials:

  • N-Cbz-L-phenylglycine

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or another suitable solvent

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolution: Dissolve N-Cbz-L-phenylglycine (1.0 equivalent) in methanol (10-20 mL per mmol of substrate) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction's progress by TLC or LC-MS until all the starting material has been consumed.

  • Filtration: Once the reaction is complete, carefully purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst on the Celite with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude L-phenylglycine.

  • Purification (if necessary): The crude product can be further purified by recrystallization if needed.

Mandatory Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow start Start: L-phenylglycine + NaOH(aq) add_cbz Add Cbz-Cl (0-5 °C) start->add_cbz react Stir at Room Temp (2-3 hours) add_cbz->react monitor_tlc Monitor by TLC react->monitor_tlc monitor_tlc->react Incomplete workup Aqueous Work-up: Wash with EtOAc monitor_tlc->workup Reaction Complete acidify Acidify with HCl (to pH 2-3) workup->acidify extract Extract with EtOAc acidify->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Recrystallize (EtOAc/Hexane) dry->purify product Pure N-Cbz-L-phenylglycine purify->product

Caption: Workflow for the synthesis and purification of N-Cbz-L-phenylglycine.

Deprotection Experimental Workflow

Deprotection_Workflow start Start: N-Cbz-L-phenylglycine in MeOH add_catalyst Add 10% Pd/C start->add_catalyst hydrogenate Hydrogenate (H2 balloon, RT) add_catalyst->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor monitor->hydrogenate Incomplete purge Purge with N2/Ar monitor->purge Reaction Complete filter Filter through Celite® purge->filter concentrate Concentrate Filtrate filter->concentrate product L-phenylglycine concentrate->product

Caption: Experimental workflow for the deprotection of N-Cbz-L-phenylglycine.

References

{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to {[(Benzyloxy)carbonyl]amino}(phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid, commonly known as N-Cbz-phenylglycine, is a crucial derivative of the non-proteinogenic amino acid phenylglycine. The attachment of a benzyloxycarbonyl (Cbz or Z) protecting group to the nitrogen atom makes it a valuable building block in organic synthesis, particularly in the realm of peptide and peptidomimetic chemistry.[1] The Cbz group is renowned for its stability under a variety of reaction conditions and its facile removal through hydrogenolysis, making it an ideal choice for protecting the amine functionality during complex synthetic sequences.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Cbz-phenylglycine, complete with detailed experimental protocols and technical data.

Chemical and Physical Properties

N-Cbz-phenylglycine exists as stereoisomers due to the chiral alpha-carbon. The D-form ((R)-isomer) and L-form ((S)-isomer) are commercially available and widely used in stereoselective synthesis. The physical and chemical properties can vary slightly between the different stereoisomers.

PropertyDataReference
IUPAC Name (2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid (D-form)[4]
(2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid (L-form)
Synonyms N-Carbobenzoxy-D-2-phenylglycine, Z-D-Phg-OH (D-form)[4][5]
Cbz-L-(+)-Phenylglycine, Z-L-Phg-OH (L-form)[6]
CAS Number 17609-52-8 (R-form)[5][7]
53990-33-3 (S-form)[6]
Molecular Formula C₁₆H₁₅NO₄[6][7]
Molecular Weight 285.29 g/mol [6][7]
Appearance White to light yellow crystalline powder[8]
Melting Point 118-122 °C (for the related N-Carbobenzyloxyglycine)[8]
Solubility Soluble in methanol; Insoluble in water[8]

Synthesis and Experimental Protocols

The most common method for synthesizing N-Cbz-phenylglycine is through the reaction of phenylglycine with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a type of Schotten-Baumann reaction, efficiently protects the primary amine.[2]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-Cbz-phenylglycine.

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Product Isolation and Purification A Dissolve Phenylglycine in aqueous base (e.g., NaOH) B Cool solution in an ice bath A->B C Add Benzyl Chloroformate (Cbz-Cl) dropwise with vigorous stirring B->C D Stir for 2-3 hours at 0-5 °C C->D E Monitor reaction by TLC D->E F Acidify with HCl (aq) to pH ~2 E->F G Filter the precipitated product F->G H Wash with cold water G->H I Recrystallize from a suitable solvent (e.g., ethyl acetate/hexanes) H->I J Dry under vacuum I->J K K J->K N-Cbz-phenylglycine

Caption: Workflow for the synthesis of N-Cbz-phenylglycine.

Detailed Experimental Protocol for N-Cbz Protection

This protocol is adapted from general procedures for the N-benzyloxycarbonylation of amines.[9]

  • Materials : D- or L-phenylglycine, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Dioxane (or another suitable organic solvent), Water, Hydrochloric Acid (HCl), Ethyl Acetate, Hexane.

  • Procedure :

    • In a round-bottom flask, dissolve phenylglycine (1.0 equivalent) in a 1M solution of Na₂CO₃ in water.

    • Cool the solution to 0 °C in an ice bath with vigorous stirring.

    • Add benzyl chloroformate (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any excess Cbz-Cl.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1M HCl. A white precipitate should form.

    • Collect the precipitate by vacuum filtration and wash the solid with cold water.

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield pure N-Cbz-phenylglycine.

Applications in Peptide Synthesis

N-Cbz-phenylglycine is a cornerstone in solid-phase and solution-phase peptide synthesis. The Cbz group effectively masks the nucleophilicity of the alpha-amino group, allowing for the selective formation of a peptide bond between its carboxyl group and the amino group of another amino acid.

Peptide Coupling and Deprotection Workflow

The diagram below outlines the logical steps for using N-Cbz-phenylglycine in a peptide coupling reaction followed by the removal of the Cbz group to elongate the peptide chain.

G A N-Cbz-phenylglycine (Z-Phg-OH) D Dipeptide (Z-Phg-AA-OR) A->D B Amino Acid Ester (H-AA-OR) B->D C Peptide Coupling Agent (e.g., HATU, DCC) C->D Activation E Cbz Deprotection (e.g., H₂, Pd/C) D->E F Deprotected Dipeptide (H-Phg-AA-OR) E->F G Further Peptide Coupling Cycles F->G

Caption: Logical workflow for peptide synthesis using N-Cbz-phenylglycine.

Key Reactions and Analytical Monitoring

The success of synthetic steps involving N-Cbz-phenylglycine relies on careful monitoring and selective reactions, particularly the deprotection of the Cbz group.

Cbz Deprotection Protocols

Catalytic hydrogenolysis is the most common and cleanest method for Cbz group removal.[3]

  • Experimental Protocol for Hydrogenolysis :

    • Preparation : Dissolve the Cbz-protected peptide (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Catalyst Addition : Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt% of the substrate).

    • Hydrogenation : Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

    • Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

    • Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Isolation : Concentrate the filtrate under reduced pressure to obtain the deprotected amine product.[3]

Deprotection MethodReagentsConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/CRoom temp, atmospheric pressureMild, clean byproducts (toluene, CO₂)Not compatible with reducible groups (alkenes, alkynes, some sulfur compounds)[3]
Acidic Cleavage HBr in Acetic Acid0 °C to Room tempFast, effectiveHarsh conditions, can cleave other acid-labile groups[3]
Transfer Hydrogenation Ammonium formate, Pd/CReflux in MethanolAvoids use of H₂ gasRequires higher temperatures
Reductive Cleavage NaBH₄, Pd/CRoom tempVery rapid (3-10 minutes)NaBH₄ can reduce other functional groups
Reaction Monitoring Protocols

Effective monitoring is essential to determine reaction completion and assess purity.[1]

  • Thin-Layer Chromatography (TLC)

    • Principle : A rapid qualitative method to observe the disappearance of starting materials and the appearance of products. N-Cbz-phenylglycine is relatively nonpolar. Its deprotected counterpart, phenylglycine, is significantly more polar and will have a lower Rf value.

    • Protocol :

      • Prepare a TLC plate (e.g., silica gel 60 F₂₅₄).

      • Spot the reaction mixture alongside the starting material as a reference.

      • Develop the plate in an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane).

      • Visualize the spots under a UV lamp. Ninhydrin stain can be used to visualize the deprotected amine as a colored spot.[1]

  • High-Performance Liquid Chromatography (HPLC)

    • Principle : Provides quantitative data on reaction conversion and purity.

    • Protocol :

      • Use a reversed-phase column (e.g., C18).

      • Employ a mobile phase gradient, typically a mixture of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

      • Monitor the elution profile using a UV detector (210-280 nm). N-Cbz-phenylglycine will have a longer retention time than its more polar deprotected product.[1]

  • ¹H NMR Spectroscopy

    • Principle : Provides detailed structural information and can be used to monitor the disappearance of characteristic Cbz signals and the appearance of product signals.

    • Expected Chemical Shifts (δ) in CDCl₃ :

      • Aromatic protons (C₆H₅ from Phenylglycine and Cbz) : ~7.2-7.4 ppm (multiplet, 10H)

      • Benzyloxy CH₂ : ~5.1 ppm (singlet, 2H)

      • Alpha-proton (α-CH) : ~5.4 ppm (doublet)

      • Amine NH : ~5.8 ppm (doublet)

    • Monitoring Deprotection : The complete disappearance of the characteristic benzylic CH₂ singlet at ~5.1 ppm is a clear indicator of Cbz group removal.[1]

  • Mass Spectrometry (MS)

    • Principle : Confirms the molecular weight of starting materials and products.

    • Procedure : A small, diluted sample of the reaction mixture is analyzed, typically using Electrospray Ionization (ESI).

    • Expected Ion : For N-Cbz-phenylglycine (MW: 285.29), the expected [M+H]⁺ ion would be at m/z 286.3. For phenylglycine (MW: 151.16), the [M+H]⁺ ion would be at m/z 152.2.[1]

References

An In-depth Technical Guide to the Structure and Stereochemistry of N-Cbz-L-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of N-Carbobenzyloxy-L-phenylglycine (N-Cbz-L-phenylglycine). This compound is a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis, where the Cbz group serves as a key protecting group for the amine functionality of L-phenylglycine.

Chemical Structure and Stereochemistry

N-Cbz-L-phenylglycine, with the chemical formula C₁₆H₁₅NO₄, is a derivative of the non-proteinogenic amino acid L-phenylglycine. The structure features a phenylglycine core where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.

The key stereochemical feature of N-Cbz-L-phenylglycine is the chiral center at the α-carbon (the carbon atom bonded to the carboxylic acid, the phenyl group, the amino group, and a hydrogen atom). The "L" designation indicates that it belongs to the levorotatory series of amino acids. In the Cahn-Ingold-Prelog (CIP) priority system, this corresponds to an (S) configuration at the α-carbon. This specific stereochemistry is crucial for its application in the synthesis of stereochemically pure peptides and other chiral molecules.

Molecular Structure of N-Cbz-L-phenylglycine:

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: L-Phenylglycine dissolve Dissolve in aq. Na₂CO₃ (0-5 °C) start->dissolve add_cbz Add Benzyl Chloroformate (maintain pH 9-10) dissolve->add_cbz react Stir at 0-5 °C, then RT add_cbz->react wash Wash with Diethyl Ether react->wash acidify Acidify with HCl (aq) to pH ~2 wash->acidify precipitate Precipitation of Product acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallization filtrate->recrystallize dry Dry under Vacuum recrystallize->dry end_product Final Product: N-Cbz-L-phenylglycine dry->end_product

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Cbz Protected Amino Acids in Synthesis

The benzyloxycarbonyl (Cbz or Z) protecting group stands as a cornerstone in the field of peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first widely effective and reliable method for the temporary protection of the α-amino group of amino acids, revolutionizing peptide synthesis.[1][2] This innovation enabled the controlled, stepwise assembly of amino acids into defined peptide sequences, overcoming the significant challenge of uncontrolled polymerization.[1] This guide provides a comprehensive technical overview of N-Cbz protected amino acids, covering their synthesis, deprotection strategies, and applications.

Core Principles of Cbz Protection

The utility of the Cbz group is rooted in its distinct chemical properties. It effectively masks the nucleophilic amino group as a much less reactive carbamate, rendering it stable to a variety of reaction conditions, including those required for peptide bond formation.[1][2] The Cbz group's success lies in a combination of key characteristics:

  • Robust Stability : Cbz-protected amines are stable across a range of conditions, including basic and mildly acidic media, which provides flexibility for subsequent synthetic steps.[1]

  • Ease of Introduction : The protection reaction is typically high-yielding and proceeds under mild conditions.[1]

  • Facile Removal : The group can be cleanly removed under specific, mild conditions, most notably catalytic hydrogenolysis, which proceeds at neutral pH.[1][3]

  • Orthogonality : The Cbz group's unique cleavage conditions (hydrogenolysis) make it orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][4] This orthogonality is critical in multi-step synthesis, permitting the selective deprotection of one functional group while others remain intact.[1]

Data Presentation: Synthesis and Deprotection Conditions

The following tables summarize quantitative data for the introduction and removal of the Cbz protecting group, offering a comparison of various methodologies.

Table 1: Introduction of the N-Cbz Protecting Group

Reagent(s)Base/AdditiveSolvent(s)Temperature (°C)Typical Yield (%)Notes
Benzyl Chloroformate (Cbz-Cl)Na₂CO₃ / NaHCO₃Water / Dioxane0 to RT>90Classic Schotten-Baumann conditions; pH control (8-10) is crucial to prevent Cbz-Cl decomposition and amino acid racemization.[5]
Benzyl Chloroformate (Cbz-Cl)LiHMDSTHF-78 to RTHighEffective for protecting secondary amides.[5]
Benzyl Chloroformate (Cbz-Cl)NonePEG-600RTHighAn environmentally friendly method using a green, low-toxicity reaction medium.[5]
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)NaHCO₃Water / AcetoneRT>85Activated ester method, often used for milder reaction conditions.[5]
O-Alkyl S-(pyridin-2-yl)carbonothiolatesNoneAirRTGoodAllows for selective N-protection even in the presence of multiple hydroxyl groups.[6]

Table 2: Deprotection of the N-Cbz Group

MethodReagent(s)CatalystSolvent(s)Temperature (°C)Typical Yield (%)Notes
Catalytic HydrogenolysisH₂ (1 atm)10% Pd/CMeOH, EtOH, or EtOAcRT>95Most common and mildest method; byproducts (toluene, CO₂) are volatile.[1]
Catalytic Transfer HydrogenationAmmonium Formate10% Pd/CMeOHRTHighAvoids the use of gaseous hydrogen; reaction is fast and simple.[7][8]
Catalytic Transfer HydrogenationTriethylsilane (Et₃SiH)Pd/CMeOHRTHighIn situ generation of H₂; proceeds under mild, neutral conditions.[9]
Acidolysis33% HBr in Acetic AcidNoneAcetic AcidRT>90Strong acidic conditions; can affect other acid-sensitive groups.[1][5]
Lewis AcidAlCl₃NoneHFIPRTHighOffers good functional group tolerance (e.g., nitro groups, double bonds).[6]
Nucleophilic Deprotection2-MercaptoethanolK₃PO₄N,N-dimethylacetamide75HighSuperior for substrates with sensitive functionalities incompatible with hydrogenolysis or strong acid.[6]
AlcoholysisMethanol, EthanolNoneMethanol, EthanolRTHighEffective for N-Cbz protected imidazoles, pyrazoles, and their derivatives.[10][11]

Experimental Protocols

The following are representative protocols for the introduction and removal of the Cbz group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes the protection of an amino acid using benzyl chloroformate under basic aqueous conditions.[1][2]

  • Dissolution : Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.

  • Addition of Cbz-Cl : While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to ensure the temperature is maintained below 5 °C to minimize side reactions.[1]

  • Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up : Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The N-Cbz protected amino acid will precipitate out of the solution.[2]

  • Extraction : Extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the most common method for Cbz group removal using hydrogen gas and a palladium catalyst.[1][8]

  • Setup : In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 equivalent) in a solvent such as methanol, ethanol, or ethyl acetate.[1]

  • Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution. Caution: The catalyst can be pyrophoric, especially when dry. Handle with care and ensure it remains wet.[1]

  • Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[1]

  • Reaction : Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or at 1 atm pressure) at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • Filtration : Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]

  • Concentration : Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed during this step.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships involving the Cbz protecting group.

Cbz_Peptide_Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection AminoAcid Amino Acid (AA1) CbzCl Cbz-Cl, Base CbzAA1 Cbz-AA1 AminoAcid->CbzAA1 Protection CouplingAgent Coupling Agent (e.g., DCC) CbzDipeptide Cbz-AA1-AA2-OR CbzAA1->CbzDipeptide Peptide Bond Formation AA2 Amino Acid Ester (AA2-OR) AA2->CbzDipeptide Peptide Bond Formation Hydrogenation H₂, Pd/C Dipeptide Dipeptide (H-AA1-AA2-OR) CbzDipeptide->Dipeptide Deprotection

Caption: Workflow for a simple dipeptide synthesis using a Cbz-protected amino acid.

Orthogonal_Protection_Strategy cluster_Fmoc Base Labile cluster_Boc Acid Labile cluster_Cbz Hydrogenolysis ProtectedPeptide Protected Peptide N-terminus Side-Chains Fmoc Fmoc ProtectedPeptide->Fmoc Protecting Groups Boc Boc ProtectedPeptide->Boc Protecting Groups Cbz Cbz (Z) ProtectedPeptide->Cbz Protecting Groups Piperidine Piperidine (Base) Fmoc->Piperidine Piperidine->ProtectedPeptide:n Selectively removes Fmoc TFA TFA (Strong Acid) Boc->TFA TFA->ProtectedPeptide:sc Selectively removes Boc Hydrogenolysis H₂ / Pd-C Cbz->Hydrogenolysis Hydrogenolysis->ProtectedPeptide:n Selectively removes Cbz

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups in peptide synthesis.

Cbz_Deprotection_Mechanism CbzAmine R-NH-Cbz Intermediate {[R-NH-COOH] | Unstable Carbamic Acid} CbzAmine->Intermediate Hydrogenolysis CatalystSurface Pd/C Catalyst Surface H2 H₂ H2->CatalystSurface Toluene Toluene Intermediate->Toluene FreeAmine R-NH₂ (Deprotected Amine) Intermediate->FreeAmine Spontaneous Decarboxylation CO2 CO₂ Intermediate->CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

References

An In-depth Technical Guide on the Spectroscopic Data of N-Cbz-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Carbobenzyloxy-phenylglycine (N-Cbz-phenylglycine), a crucial molecule in synthetic organic chemistry, particularly in peptide synthesis and drug development. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for the characterization and quality control of this compound.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for N-Cbz-phenylglycine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectral Data of N-Cbz-DL-phenylglycine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m10HAromatic protons (C₆H₅-CH₂ and C₆H₅-CH)
~5.5d1Hα-CH
~5.1s2HCH₂ (benzylic)
~9.0-10.0br s1HNH (amide)
~12.0-13.0br s1HOH (carboxylic acid)

Note: The chemical shifts of NH and OH protons can be variable and may exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in singlets for each unique carbon atom. The following data is for the D-enantiomer and is representative of the DL-racemate.

Table 2: ¹³C NMR Spectral Data of N-Cbz-D-phenylglycine

Chemical Shift (δ) ppmAssignment
~172C=O (Carboxylic Acid)
~156C=O (Carbamate)
~137Aromatic C (quaternary)
~136Aromatic C (quaternary)
~129Aromatic CH
~128.5Aromatic CH
~128Aromatic CH
~127.5Aromatic CH
~67CH₂ (benzylic)
~58α-CH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The data below is for the D-enantiomer and is representative of the DL-racemate.

Table 3: Key IR Absorption Bands for N-Cbz-D-phenylglycine

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Amide)
~3030MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic)
~1720StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Amide I, Carbamate)
~1530StrongN-H bend (Amide II)
~1250StrongC-O stretch (Carboxylic Acid/Carbamate)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of N-Cbz-phenylglycine is 285.29 g/mol . The data below is for the D-enantiomer and is representative of the DL-racemate.

Table 4: Mass Spectrometry Data for N-Cbz-D-phenylglycine

m/zInterpretation
286.1074[M+H]⁺ (Calculated for C₁₆H₁₆NO₄⁺: 286.1079)
242.1175[M-CO₂H]⁺
108.0573[C₇H₈O]⁺ (benzyl alcohol fragment)
91.0542[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of N-Cbz-phenylglycine.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 14 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition:

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Sequence: Proton-decoupled single-pulse sequence

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

  • Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H NMR transfer->acquire_1h acquire_13c Acquire ¹³C NMR transfer->acquire_13c process Fourier Transform, Phase Correction, Baseline Correction acquire_1h->process acquire_13c->process analyze Spectral Analysis (Integration, Peak Picking) process->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of N-Cbz-phenylglycine with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

FT-IR Acquisition:

  • Instrument: Fourier Transform Infrared Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A spectrum of the pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start grind Grind Sample with KBr start->grind press Press into Pellet grind->press bg_scan Background Scan (KBr Pellet) press->bg_scan sample_scan Sample Scan bg_scan->sample_scan process Background Subtraction sample_scan->process analyze Peak Identification process->analyze

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of N-Cbz-phenylglycine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or acetic acid may be added to promote protonation for positive ion mode analysis.

ESI-MS Acquisition:

  • Instrument: ESI-Time of Flight (TOF) or ESI-Quadrupole Mass Spectrometer

  • Ionization Mode: Positive (to observe [M+H]⁺)

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Nebulizer Gas: Nitrogen

  • Drying Gas Temperature: 200-300 °C

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Start dissolve Dissolve Sample in Solvent start->dissolve infuse Infuse into ESI Source dissolve->infuse acquire Acquire Mass Spectrum infuse->acquire analyze Identify Molecular Ion and Fragments acquire->analyze

Caption: Workflow for Mass Spectrometry Analysis.

This guide provides a foundational set of spectroscopic data and experimental protocols for N-Cbz-phenylglycine. For critical applications, it is recommended to acquire and analyze the spectroscopic data of a reference standard under the specific experimental conditions being employed.

Commercial availability and suppliers of N-Cbz-D-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Cbz-D-phenylglycine: Commercial Availability, Synthesis, and Applications

Introduction

N-Carbobenzyloxy-D-phenylglycine (N-Cbz-D-phenylglycine) is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry. Its significance is particularly pronounced in the fields of peptide synthesis and the development of active pharmaceutical ingredients (APIs). The benzyloxycarbonyl (Cbz or Z) group acts as a robust protecting group for the amine functionality of D-phenylglycine, preventing unwanted side reactions during complex synthetic sequences.[1][2][3] The inherent chirality of the D-phenylglycine scaffold makes this compound invaluable for asymmetric synthesis, enabling the introduction of specific stereochemistry into target molecules, a critical aspect in drug discovery where biological activity is often stereospecific.[3][4] This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, and detailed experimental protocols for its synthesis.

Physicochemical Properties

N-Cbz-D-phenylglycine is typically a white to off-white crystalline powder.[5][6] Its key properties are summarized in the table below, compiled from various suppliers and databases.

PropertyValueReferences
CAS Number 17609-52-8[5][7][8][9]
Molecular Formula C₁₆H₁₅NO₄[5][8][9]
Molecular Weight 285.29 g/mol [5][7][8]
Appearance White to Almost white powder/crystal[5][6]
Melting Point 127 - 138 °C[5][6][7][9]
Optical Rotation -114.0° to -118.0° (c=1, EtOH)[6][7]
Purity (Typical) ≥95% - >98%[7][8]
Solubility Soluble in organic solvents like ethyl acetate and dichloromethane.[1]
EINECS 241-582-8[5][7]

Commercial Availability and Suppliers

N-Cbz-D-phenylglycine is readily available from a variety of chemical suppliers, catering to both research and development and industrial-scale needs.[7][10] Purity levels typically range from 95% to over 99%, with quantities available from milligrams to kilograms.[7][8][11][12] The following table summarizes offerings from several prominent suppliers. Note that pricing is subject to change and may vary based on quantity and purity.

SupplierPurityAvailable QuantitiesPrice (USD, approx.)Notes
AK Scientific ≥95%5g, 25g, 100g$12, $20, $56Products are for R&D use only.[7]
TCI America (via Fisher Scientific) >98.0% (HPLC)1g, 5g$57.79, $225.56-
LGC Standards -10mg, 50mg, 100mg$59, $72, $91Sold as a reference material.[12]
Guidechem 99%25kg, 100kg, 1000kgPrice on requestSourced from a trading company in China.[11]
XIAMEN EQUATION CHEMICAL Industrial GradeBulkPrice on requestManufactory in China.[9]
Various (via Chemical-Suppliers.com) VariesGrams to KilogramsPrice on requestMarketplace with multiple suppliers.[13]

Experimental Protocols

The most common method for the synthesis of N-Cbz-D-phenylglycine is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate under basic conditions.[1][2]

Protocol: Synthesis of N-Cbz-D-phenylglycine

This protocol is adapted from standard procedures for the N-Cbz protection of amino acids.[1][2]

Materials:

  • D-phenylglycine (1.0 equivalent)

  • Sodium Carbonate (Na₂CO₃) (2.5 equivalents)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Methodology:

  • Dissolution: In a flask equipped with a magnetic stir bar, dissolve D-phenylglycine (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.). Cool the solution to 0-5 °C using an ice bath.[1][2]

  • Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq.) dropwise. It is crucial to maintain the reaction temperature below 5 °C to minimize side reactions.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[1] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layer.[1][2]

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 by the slow addition of 1 M HCl. The N-Cbz-D-phenylglycine product will precipitate as a white solid.[1][2]

  • Extraction: Extract the product from the acidified aqueous solution using ethyl acetate (3x). Combine the organic layers.[1]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, N-Cbz-D-phenylglycine, typically as a white solid.[1]

Visualizations

Logical Workflow for Peptide Synthesis

The following diagram illustrates the fundamental role of the Cbz group in peptide synthesis, showing the cycle of protection, coupling, and deprotection.

G cluster_0 Protection cluster_1 Peptide Coupling cluster_2 Deprotection AminoAcid D-Phenylglycine (Free Amine) ProtectedAA N-Cbz-D-Phenylglycine (Protected Amine) AminoAcid->ProtectedAA Schotten-Baumann (Base) CbzCl Benzyl Chloroformate CbzCl->ProtectedAA ProtectedAA2 N-Cbz-D-Phenylglycine Dipeptide Protected Dipeptide ProtectedAA2->Dipeptide AminoAcid2 Another Protected Amino Acid Ester AminoAcid2->Dipeptide Dipeptide2 Protected Dipeptide Coupling Coupling Agent (e.g., DCC) Coupling->Dipeptide DeprotectedDipeptide Dipeptide with Free Amine Dipeptide2->DeprotectedDipeptide Catalytic Hydrogenolysis DeprotectedDipeptide->AminoAcid Can be used for further coupling H2PdC H₂ / Pd-C H2PdC->DeprotectedDipeptide start Start: D-Phenylglycine dissolve 1. Dissolve in aq. Na₂CO₃ start->dissolve react 2. Add Cbz-Cl (0-5°C) dissolve->react wash 3. Wash with Diethyl Ether react->wash acidify 4. Acidify to pH 2 with HCl wash->acidify extract 5. Extract with Ethyl Acetate acidify->extract dry 6. Dry over Na₂SO₄ extract->dry concentrate 7. Concentrate (Rotovap) dry->concentrate end End Product: N-Cbz-D-phenylglycine concentrate->end

References

N-Cbz-Phenylglycine: A Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule dictates its pharmacological and toxicological profile. Chiral building blocks, possessing a defined three-dimensional arrangement, are thus indispensable tools in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). Among these, N-carbobenzyloxy-phenylglycine (N-Cbz-phenylglycine) has emerged as a versatile and valuable synthon. Its rigid phenylglycine core, combined with the readily cleavable Cbz protecting group, provides a strategic starting point for the asymmetric synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N-Cbz-phenylglycine as a chiral building block in the pharmaceutical industry.

Physicochemical Properties of N-Cbz-Phenylglycine

N-Cbz-phenylglycine is a white crystalline solid. The presence of the phenyl ring and the carbobenzyloxy group imparts specific solubility and reactivity characteristics that are crucial for its use in organic synthesis. It is available in both its racemic form and as individual (R)- and (S)-enantiomers.

Property(S)-N-Cbz-phenylglycine(R)-N-Cbz-phenylglycine
CAS Number 53990-33-3[1][2]17609-52-8[3][4]
Molecular Formula C₁₆H₁₅NO₄[1][2]C₁₆H₁₅NO₄[3][4]
Molecular Weight 285.29 g/mol [2][3]285.29 g/mol [3][4]
Melting Point 131.0 to 135.0 °C[1]131-134 °C
Appearance White crystalline powder[1]Solid[3]
Solubility Slightly soluble in DMSO and Ethanol[1]Not specified

Synthesis and Chiral Resolution

The synthesis of N-Cbz-phenylglycine is most commonly achieved through the Schotten-Baumann reaction, which involves the protection of the amino group of phenylglycine with benzyl chloroformate under basic conditions. The enantiomerically pure forms are typically obtained either by starting with enantiopure phenylglycine or by resolving the racemic N-Cbz-phenylglycine.

General Synthesis of N-Cbz-Phenylglycine (Schotten-Baumann Conditions)

G phenylglycine Phenylglycine reaction_mixture Reaction Mixture (0-5 °C) phenylglycine->reaction_mixture naoh Aqueous NaOH naoh->reaction_mixture benzyl_chloroformate Benzyl Chloroformate benzyl_chloroformate->reaction_mixture acidification Acidification (HCl) reaction_mixture->acidification Stirring precipitation Precipitation acidification->precipitation filtration Filtration & Drying precipitation->filtration product N-Cbz-Phenylglycine filtration->product

General workflow for the synthesis of N-Cbz-phenylglycine.
Experimental Protocol: Synthesis of N-Cbz-Phenylglycine

Materials:

  • DL-Phenylglycine

  • Sodium Hydroxide (NaOH)

  • Benzyl Chloroformate (Cbz-Cl)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Water

Procedure:

  • Dissolve DL-phenylglycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq) in a flask cooled in an ice bath to 0-5 °C.

  • Separately and simultaneously, add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of sodium hydroxide (1.0 eq) dropwise to the stirred glycine solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • A white precipitate of N-Cbz-phenylglycine will form. Collect the precipitate by vacuum filtration.

  • Wash the precipitate with cold water and dry under vacuum to afford N-Cbz-phenylglycine. A typical yield is around 85-95%.

Chiral Resolution

Enantiomerically pure N-Cbz-phenylglycine can be obtained through various resolution techniques, including diastereomeric salt formation and enzymatic resolution.

Diastereomeric Salt Formation: This classical method involves reacting racemic N-Cbz-phenylglycine with a chiral resolving agent, such as a chiral amine (e.g., (+)- or (-)-α-phenylethylamine), to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically pure N-Cbz-phenylglycine.

Enzymatic Resolution: Certain enzymes, such as penicillin G acylase, can selectively hydrolyze the N-acyl group of one enantiomer of an N-acylated amino acid, leaving the other enantiomer untouched. While direct enzymatic resolution of N-Cbz-phenylglycine is less common, related enzymatic methods can be employed on precursor molecules.

G racemic Racemic N-Cbz-Phenylglycine diastereomeric_salts Diastereomeric Salts (Salt A and Salt B) racemic->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., chiral amine) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization salt_a Diastereomeric Salt A (less soluble) fractional_crystallization->salt_a salt_b Diastereomeric Salt B (more soluble) fractional_crystallization->salt_b acidification_a Acidification salt_a->acidification_a acidification_b Acidification salt_b->acidification_b enantiomer_a (R)- or (S)-N-Cbz-Phenylglycine acidification_a->enantiomer_a enantiomer_b (S)- or (R)-N-Cbz-Phenylglycine acidification_b->enantiomer_b

Workflow for chiral resolution by diastereomeric salt formation.

Applications in Pharmaceutical Synthesis

N-Cbz-phenylglycine and its derivatives are valuable chiral building blocks for the synthesis of a range of pharmaceuticals, including antiemetics, antibiotics, and anticonvulsants.

Rolapitant (NK-1 Receptor Antagonist)

N-Cbz-(S)-phenylglycine is a key starting material in the synthesis of Rolapitant, a neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[5] The synthesis involves the conversion of N-Cbz-(S)-phenylglycine into a chiral oxazolidinone intermediate.[6]

G ncbz_phg N-Cbz-(S)-phenylglycine oxazolidinone trans-disubstituted oxazolidinone ncbz_phg->oxazolidinone benzaldehyde_acetal Benzaldehyde dimethyl acetal benzaldehyde_acetal->oxazolidinone lewis_acid Lewis Acid (BF3·Et2O) lewis_acid->oxazolidinone further_steps Further Synthetic Steps oxazolidinone->further_steps rolapitant Rolapitant further_steps->rolapitant

References

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Early Developments in Cbz-Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to construct peptides of a defined sequence is a foundational pillar of modern chemistry, biochemistry, and the pharmaceutical industry. This power, however, was hard-won. Before the 1930s, attempts to link amino acids were often frustrated by uncontrolled polymerization, leading to intractable mixtures. The turning point arrived in 1932 with the seminal work of Max Bergmann and Leonidas Zervas, who introduced the carboxybenzyl (Cbz or Z) protecting group.[1][2] This innovation was the first to provide a reliable and general method for the stepwise synthesis of peptides, heralding a new era of chemical biology and drug discovery.

The Challenge: Uncontrolled Reactivity

Amino acids are bifunctional molecules, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). This inherent duality meant that activating the carboxyl group of one amino acid to form a peptide bond with the amino group of another would just as readily lead to its reaction with another molecule of itself, resulting in random polymerization. This lack of control was the principal barrier to the rational synthesis of peptides with a predetermined sequence.

The Bergmann-Zervas Solution: The Carboxybenzyl (Cbz) Group

The breakthrough from Bergmann and Zervas was the introduction of a temporary "mask" for the amino group. By reacting an amino acid with benzyl chloroformate, they converted the highly reactive amine into a significantly less nucleophilic carbamate.[1] This "Cbz-protected" amino acid could then have its carboxyl group activated and coupled to the free amino group of another amino acid without the risk of self-polymerization.

The genius of the Cbz group lies in its clever design: it is stable to the conditions required for peptide bond formation but can be readily removed under mild conditions to liberate the amino group for the next coupling step. This selective removal was initially achieved by catalytic hydrogenolysis.[1]

Core Chemical Principles

The Cbz protection strategy revolves around a three-stage process: protection of the N-terminus, peptide bond formation, and deprotection to enable the next coupling cycle.

Protection of the Amino Group

The amino group of an amino acid is protected as a benzyloxycarbonyl derivative through a Schotten-Baumann reaction with benzyl chloroformate in the presence of a base, such as sodium hydroxide or sodium carbonate.

G AminoAcid Amino Acid (H₂N-CHR-COOH) CbzAminoAcid Cbz-Protected Amino Acid AminoAcid->CbzAminoAcid Schotten-Baumann Reaction BenzylChloroformate Benzyl Chloroformate (C₆H₅CH₂OCOCl) BenzylChloroformate->CbzAminoAcid Base Aqueous Base (e.g., NaOH) Base->CbzAminoAcid

Introduction of the Cbz Protecting Group.
Peptide Bond Formation

With the N-terminus of the first amino acid protected, its carboxyl group can be activated (e.g., as an acid chloride or azide) and reacted with the free amino group of a second amino acid to form a dipeptide.

G CbzAA1 Cbz-Amino Acid 1 (Cbz-NH-CHR₁-COOH) Activation Carboxyl Group Activation CbzAA1->Activation ActivatedCbzAA1 Activated Cbz-Amino Acid 1 Activation->ActivatedCbzAA1 CbzDipeptide Cbz-Protected Dipeptide ActivatedCbzAA1->CbzDipeptide Coupling AA2 Amino Acid 2 (H₂N-CHR₂-COOR') AA2->CbzDipeptide

Peptide Bond Formation with a Cbz-Protected Amino Acid.
Deprotection of the Amino Group

The crucial step that allows for chain extension is the selective removal of the Cbz group. Bergmann and Zervas demonstrated that this could be achieved cleanly by catalytic hydrogenation, which cleaves the benzylic C-O bond.

G CbzDipeptide Cbz-Protected Dipeptide Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) CbzDipeptide->Hydrogenation Dipeptide Dipeptide with Free Amino Group Hydrogenation->Dipeptide Byproducts Toluene + CO₂ Hydrogenation->Byproducts

Removal of the Cbz Protecting Group.

Quantitative Data from Early Studies

The success of the Cbz methodology was underpinned by the high yields and the crystallinity of the protected amino acid derivatives, which allowed for their purification. The following tables summarize quantitative data for the synthesis of various Cbz-amino acids as reported in the early literature.

Table 1: Synthesis of Cbz-Amino Acids

Amino AcidYield (%)Melting Point (°C)
Glycine89120
L-Alanine8683-84
L-Leucine8563-64
L-Phenylalanine9388-89
L-Tyrosine80116-117
L-Proline8276-77
L-Aspartic Acid75119-120
L-Glutamic Acid80110-111

Data compiled from early publications on the Bergmann-Zervas method.

Detailed Experimental Protocols

The following protocols are representative of the methods developed by Bergmann and Zervas and their contemporaries.

Protocol 1: Carbobenzoxylation of Glycine

Materials:

  • Glycine

  • 2 N Sodium Hydroxide solution

  • Benzyl chloroformate

  • Diethyl ether

  • Dilute Sulfuric Acid

Procedure:

  • Dissolve 7.5 g (0.1 mol) of glycine in 50 cc of 2 N sodium hydroxide solution in a flask.

  • Cool the flask in an ice-water bath.

  • Add 18 g (a slight excess) of benzyl chloroformate and 55 cc of 2 N sodium hydroxide solution in approximately 10 portions over the course of 20-30 minutes with vigorous shaking and continued cooling.

  • After the final addition, continue to shake for a few more minutes until the odor of benzyl chloroformate is no longer detectable.

  • Extract the reaction mixture with diethyl ether to remove any excess benzyl chloroformate and benzyl alcohol.

  • Acidify the aqueous layer with dilute sulfuric acid to precipitate the carbobenzoxy-glycine.

  • Collect the crystalline product by filtration, wash with cold water, and dry. The yield is approximately 18.5 g (89% of theoretical), with a melting point of 120°C.

Protocol 2: Synthesis of Carbobenzoxy-L-leucyl-glycine

Materials:

  • Carbobenzoxy-L-leucine

  • Phosphorus pentachloride

  • Glycine ethyl ester

  • Chloroform

  • Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Saponification agent (e.g., NaOH in methanol)

Procedure:

  • Activation of Cbz-L-leucine: Prepare the acid chloride by reacting Cbz-L-leucine with phosphorus pentachloride in a suitable solvent.

  • Coupling: Dissolve the Cbz-L-leucine chloride in chloroform and add a solution of glycine ethyl ester in chloroform.

  • Allow the reaction to proceed, monitoring for the completion of the coupling.

  • Work-up: Wash the chloroform solution successively with water, sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude Cbz-L-leucyl-glycine ethyl ester.

  • Saponification: Dissolve the ester in methanol and add a stoichiometric amount of sodium hydroxide solution to saponify the ester.

  • After the reaction is complete, acidify the solution to precipitate the Cbz-L-leucyl-glycine.

  • Collect the product by filtration, wash, and dry.

Protocol 3: Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected peptide

  • Palladium on charcoal (Pd/C) catalyst

  • Methanol (or other suitable solvent)

  • Hydrogen gas source

Procedure:

  • Dissolve the Cbz-protected peptide in methanol in a hydrogenation flask.

  • Add a catalytic amount of palladium on charcoal.

  • Connect the flask to a hydrogen source and flush the system with hydrogen.

  • Stir the reaction mixture under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) at room temperature.

  • Monitor the reaction for the uptake of hydrogen to cease.

  • Filter the reaction mixture to remove the palladium catalyst.

  • Evaporate the solvent to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and are removed during evaporation.

Conclusion

The introduction of the carboxybenzyl protecting group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from a speculative art into a rational science, enabling the construction of complex peptides with defined sequences. The principles established by their work—reversible protection of reactive functional groups—remain a cornerstone of modern organic synthesis, extending far beyond peptide chemistry into the synthesis of complex natural products and pharmaceuticals. The Cbz group itself, while often superseded by other protecting groups in modern solid-phase peptide synthesis, remains a valuable tool in solution-phase synthesis and continues to be a testament to the enduring power of elegant chemical design.

References

Methodological & Application

Protocol for N-Cbz-glycine synthesis using benzyl chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Cbz-glycine, a fundamental building block in peptide synthesis and various areas of medicinal chemistry. The procedure involves the protection of the amino group of glycine using benzyl chloroformate under Schotten-Baumann conditions. This application note includes a summary of reaction parameters, a detailed experimental protocol, and visual representations of the workflow and reaction mechanism to ensure clarity and reproducibility.

Introduction

The protection of amino acids is a critical step in peptide synthesis to prevent unwanted side reactions during peptide coupling. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.[1] The synthesis of N-Cbz-glycine is a classic example of the Schotten-Baumann reaction, where an amine is acylated by an acid chloride in the presence of a base.[2][3][4] This reaction is typically carried out in a two-phase system, where an aqueous base neutralizes the hydrochloric acid generated during the reaction.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of N-Cbz-glycine based on established protocols.

ParameterValue/ConditionSource(s)
Reactants
Glycine1.0 equivalent[5][6]
Benzyl Chloroformate1.0 - 1.2 equivalents[5][6][7]
Sodium Hydroxide (initial)2.0 equivalents (in 2 M solution)[5][7][8]
Sodium Hydroxide (added with benzyl chloroformate)1.0 equivalent (in 4 M solution)[5][7][8]
Reaction Conditions
Temperature0°C to Room Temperature[5][7]
Reaction Time~3 hours[5]
Work-up & Purification
Extraction SolventDiethyl ether[5][7]
Acidification AgentConcentrated HCl[5][7]
Final pH1-2[5]
Product Characterization
Typical Yield85-95%[5]
Melting Point119-120°C[7]

Experimental Protocol

This protocol describes the synthesis of N-Cbz-glycine from glycine and benzyl chloroformate.

Materials:

  • Glycine

  • Benzyl chloroformate

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Distilled water

  • Ice

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Two dropping funnels

  • Beakers and graduated cylinders

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Dissolution of Glycine: In a three-necked flask equipped with a mechanical stirrer and two dropping funnels, dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq). Cool the flask in an ice bath to 0°C.[5][6]

  • Addition of Reagents: While vigorously stirring the glycine solution and maintaining the temperature at 0°C, simultaneously add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of sodium hydroxide (1.0 eq) dropwise from the two separate dropping funnels over a period of 30 minutes.[5][7][8] The simultaneous addition of base is crucial to neutralize the HCl produced during the reaction.[9]

  • Reaction: After the addition is complete, continue to stir the mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction mixture to warm to room temperature, continuing to stir for another 2 hours.[5]

  • Work-up - Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities. The N-Cbz-glycine product will remain in the aqueous phase.[5][7][9]

  • Work-up - Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it to a pH of 1-2 by the slow addition of concentrated HCl.[5] A white precipitate of N-Cbz-glycine will form.[7]

  • Isolation and Drying: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any remaining salts. Dry the product under vacuum to afford N-Cbz-glycine.[5]

Visualizations

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification dissolve Dissolve Glycine in aq. NaOH cool Cool to 0°C dissolve->cool add Simultaneously add Benzyl Chloroformate and aq. NaOH dropwise at 0°C cool->add stir_cold Stir at 0°C for 1 hour add->stir_cold stir_rt Stir at Room Temperature for 2 hours stir_cold->stir_rt extract Wash with Diethyl Ether stir_rt->extract acidify Acidify aqueous layer with HCl to pH 1-2 extract->acidify filter Filter the precipitate acidify->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry product N-Cbz-glycine dry->product

Caption: Experimental workflow for the synthesis of N-Cbz-glycine.

Reaction Mechanism:

G cluster_reactants Reactants cluster_acylation Acylation (Schotten-Baumann) glycine Glycine (Zwitterion) deprotonation Deprotonation glycine->deprotonation naoh1 NaOH naoh1->deprotonation glycinate Glycinate Anion (Nucleophile) deprotonation->glycinate nucleophilic_attack Nucleophilic Attack glycinate->nucleophilic_attack benzyl_chloroformate Benzyl Chloroformate benzyl_chloroformate->nucleophilic_attack naoh2 NaOH nacl NaCl + H2O naoh2->nacl Neutralization tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Cl- tetrahedral_intermediate->elimination product N-Cbz-glycine elimination->product hcl HCl elimination->hcl Byproduct hcl->nacl

Caption: Mechanism of N-Cbz-glycine synthesis.

References

Application Notes and Protocols for the Use of N-Cbz-Phenylglycine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a key strategy in modern drug discovery and development. These modifications can enhance proteolytic stability, constrain peptide conformation, and improve biological activity. Phenylglycine (Phg), with its phenyl group directly attached to the α-carbon, is a particularly interesting non-proteinogenic amino acid. Its rigid structure can significantly influence peptide backbone conformation. The use of N-Cbz-phenylglycine in solid-phase peptide synthesis (SPPS) offers a stable N-terminal protecting group that is orthogonal to the commonly used Fmoc and Boc strategies, providing flexibility in the synthesis of complex peptides.

These application notes provide a comprehensive guide to the use of N-Cbz-phenylglycine in SPPS, addressing the unique challenges associated with this sterically hindered and racemization-prone amino acid. Detailed protocols and strategies to optimize coupling efficiency and maintain stereochemical integrity are presented.

Core Concepts and Challenges

The primary challenges in utilizing phenylglycine derivatives in SPPS are steric hindrance and a high propensity for racemization at the α-carbon.

  • Steric Hindrance: The bulky phenyl group in close proximity to the peptide backbone can hinder the approach of the activated carboxyl group to the resin-bound amine, leading to incomplete coupling reactions. This necessitates the use of more potent coupling reagents and potentially longer reaction times.

  • Racemization: The α-proton of phenylglycine is more acidic than that of many other amino acids, making it susceptible to epimerization under basic conditions commonly employed in SPPS. While much of the literature focuses on racemization during the basic piperidine treatment for Fmoc removal, the coupling step itself can also contribute significantly to the loss of stereochemical purity. When using N-Cbz-phenylglycine as the final amino acid, the concern for racemization is primarily during the activation and coupling steps.

Data Presentation: Minimizing Racemization of Phenylglycine

While specific quantitative data for the coupling of N-Cbz-phenylglycine is limited in publicly available literature, extensive studies on the analogous Fmoc-phenylglycine provide valuable insights into the selection of coupling reagents and bases to minimize racemization. The following tables summarize the degree of racemization observed for Fmoc-Phg under various conditions, which can be extrapolated to inform the strategy for coupling N-Cbz-phenylglycine. The key takeaway is that the choice of both the coupling reagent and the base has a significant impact on preserving the stereochemical integrity of the phenylglycine residue.

Table 1: Effect of Coupling Reagent and Base on Phenylglycine Racemization (Fmoc-Phg-OH)

Coupling ReagentBaseDiastereomeric Purity (%)Reference
HATUDIPEA~85%[1]
HBTUDIPEA~83%[1]
PyBOPDIPEA~84%[1]
COMU DIPEA ~92% [1]
DEPBT DIPEA ~90% [1]
DMTMM-BF4 NMM 71% [2][3]
HATUTMP ~93% [1]
HATUDMP ~91% [1]
COMU TMP >98% [1]

Data adapted from studies on Fmoc-phenylglycine and are intended to guide the selection of reagents for N-Cbz-phenylglycine.

Table 2: Recommended Coupling Conditions to Minimize Racemization of Phenylglycine

ConditionRecommendationRationale
Coupling Reagent COMU or DEPBTDemonstrated lower racemization potential compared to standard phosphonium and aminium/uronium reagents.
Base TMP or DMPSterically hindered, weaker bases that have been shown to significantly reduce epimerization compared to DIPEA.
Temperature Room TemperatureElevated temperatures can increase the rate of racemization.
Pre-activation Time MinimizeProlonged pre-activation can lead to increased oxazolone formation and subsequent racemization.

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of peptides containing N-Cbz-phenylglycine. They are based on standard Fmoc-SPPS procedures, with specific modifications to address the challenges of coupling this sterically hindered amino acid.

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single cycle of amino acid addition in Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (TMP)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.) and the coupling reagent (e.g., HBTU, 2.9-4.9 eq.) in DMF.

    • Add the base (e.g., DIPEA, 6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

    • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Optimized Coupling of N-Cbz-Phenylglycine

This protocol details the final coupling step to introduce N-Cbz-phenylglycine at the N-terminus of the peptide chain, with a focus on minimizing racemization and ensuring high coupling efficiency.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Cbz-phenylglycine

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate)

  • 2,4,6-Trimethylpyridine (TMP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the peptide-resin from the previous step is thoroughly washed and has a free N-terminal amine (confirmed by a positive Kaiser test).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve N-Cbz-phenylglycine (2 eq.) and COMU (2 eq.) in DMF.

    • Add TMP (4 eq.) to the solution.

    • Immediately add the activated amino acid solution to the peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time may be necessary.

  • Monitoring:

    • Perform a Kaiser test to monitor the disappearance of free amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling (double coupling) may be required. To do this, drain the reaction solution, wash the resin with DMF, and repeat step 2.

  • Washing:

    • Once coupling is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Final Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for tBu-based protecting groups). The Cbz group is stable to TFA.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotection Next Amino Acid FinalCoupling Final Coupling: N-Cbz-Phenylglycine Cycle->FinalCoupling Final Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) FinalCoupling->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating N-Cbz-phenylglycine.

Logical Relationships in Phenylglycine Coupling

Phenylglycine_Coupling_Logic cluster_challenges Challenges cluster_strategies Mitigation Strategies StericHindrance Steric Hindrance PotentReagents Potent Coupling Reagents (e.g., COMU, DEPBT) StericHindrance->PotentReagents OptimizedConditions Optimized Conditions (Longer Coupling, Double Coupling) StericHindrance->OptimizedConditions Racemization Racemization Risk Racemization->PotentReagents StericallyHinderedBases Sterically Hindered Bases (e.g., TMP, DMP) Racemization->StericallyHinderedBases

Caption: Key challenges and mitigation strategies for coupling N-Cbz-phenylglycine in SPPS.

Conclusion

The use of N-Cbz-phenylglycine in solid-phase peptide synthesis provides a valuable tool for creating peptides with unique structural and functional properties. While the inherent steric hindrance and propensity for racemization of the phenylglycine residue present challenges, these can be effectively managed through the careful selection of coupling reagents, bases, and reaction conditions. By employing potent, low-racemization coupling reagents such as COMU in combination with sterically hindered bases like TMP, researchers can successfully incorporate N-Cbz-phenylglycine into their target peptides while maintaining high purity and stereochemical integrity. The protocols and data presented in these application notes serve as a guide for the successful synthesis of phenylglycine-containing peptides for a wide range of applications in research and drug development.

References

A Comparative Guide to Cbz-Deprotection: Catalytic Hydrogenolysis vs. Acidic Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For researchers, scientists, and drug development professionals, the strategic removal of the carbobenzyloxy (Cbz or Z) protecting group is a critical step in the synthesis of complex molecules, particularly in peptide chemistry.[1][2] The Cbz group is favored for its stability across a range of chemical conditions, yet its removal can be achieved through distinct methods, each with its own advantages and limitations.[3][4] This document provides a detailed comparison of two primary Cbz-deprotection methods: catalytic hydrogenolysis and acidic cleavage.

Introduction

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, is a cornerstone in the protection of amines.[5] Its successful removal is paramount for the progression of a synthetic route. The choice between catalytic hydrogenolysis and acidic cleavage is dictated by the substrate's overall functionality and sensitivity to the reaction conditions.[2][6] Catalytic hydrogenolysis offers a mild, neutral pH method, while acidic cleavage provides an alternative for substrates incompatible with hydrogenation.[1][7]

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and generally the mildest method for Cbz deprotection.[1][6] This method involves the cleavage of the benzyl C-O bond using hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[8] The reaction is clean, producing toluene and carbon dioxide as volatile byproducts that are easily removed.[3]

A variation of this method is transfer hydrogenolysis, which utilizes a hydrogen donor like ammonium formate in place of hydrogen gas, offering a safer alternative.[3][9]

Mechanism: The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the unstable carbamic acid, which then decarboxylates to yield the free amine.[4]

Potential Limitations:

This method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides.[1][6] Catalyst poisoning can also be an issue with sulfur-containing compounds.[10]

Acidic Cleavage

Acidic cleavage provides a robust alternative for Cbz deprotection, particularly for substrates that are sensitive to catalytic reduction.[2][6] Strong acids, such as hydrogen bromide (HBr) in acetic acid, are commonly employed to effect the cleavage of the Cbz group.[1][11]

Mechanism: The mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack by the conjugate base of the acid (e.g., bromide) at the benzylic carbon in an SN2 fashion. This releases the unstable carbamic acid, which subsequently decarboxylates.[4]

Potential Limitations:

The harsh acidic conditions can be detrimental to other acid-labile protecting groups or sensitive functionalities within the molecule.[6] Side reactions, such as acetylation of the deprotected amine when using acetic acid as a solvent, can also occur.[7]

Comparative Data of Cbz-Deprotection Methods

Deprotection MethodReagents/CatalystSolvent(s)Temperature (°C)Time (h)Typical Yield (%)Key AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂ (balloon or 1 atm), 10% Pd/C (5-10 mol%)Methanol, Ethanol, Ethyl AcetateRoom Temperature1-16>95Mild, neutral pH, clean byproducts (toluene, CO₂).[1][5]Incompatible with reducible functional groups; safety concerns with H₂ gas.[1]
Transfer Hydrogenolysis Ammonium Formate (2-5 equiv.), 10% Pd/C (10-20% w/w)Methanol, DMFRoom Temp - Reflux0.5-3>90Safer alternative to H₂ gas.[12]Still a reductive method, potential for catalyst poisoning.[10]
Acidic Cleavage 33% HBr in Acetic AcidGlacial Acetic AcidRoom Temperature2-16>90Useful for substrates with hydrogenation-sensitive groups.[1]Harsh conditions can affect other acid-labile groups; potential for side reactions.[6][7]
Acidic Cleavage (Lewis Acid) AlCl₃ (3.0 equiv)1,1,1,3,3,3-hexafluoroisopropanol (HFIP)Room Temperature2-16HighMilder than HBr/AcOH, good functional group tolerance.[13]Requires stoichiometric Lewis acid and specific solvent.

Experimental Protocols

Protocol 1: Cbz-Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine (1.0 equivalent)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)[1]

  • Methanol (or Ethanol, Ethyl Acetate)[1]

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.[5]

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus or equip it with a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[5]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[3]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed if necessary.[3]

Protocol 2: Cbz-Deprotection via Acidic Cleavage with HBr in Acetic Acid

Materials:

  • Cbz-protected amine (1.0 equivalent)

  • 33% solution of Hydrogen Bromide in Acetic Acid[1]

  • Glacial Acetic Acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[1]

  • Reagent Addition: Add a solution of 33% HBr in acetic acid to the mixture.[1]

  • Reaction: Stir the mixture at room temperature for 2-16 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Precipitation: Upon completion, add the reaction mixture to a flask of cold, anhydrous diethyl ether to precipitate the hydrobromide salt of the deprotected amine.[11]

  • Isolation: Collect the precipitate by vacuum filtration and wash it with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.[11]

  • Drying: Dry the product under vacuum. The free amine can be obtained by a subsequent neutralization and extraction work-up if required.[8]

Visualizations

G cluster_0 Catalytic Hydrogenolysis Cbz-Amine Cbz-Amine Carbamic_Acid_Intermediate_H Carbamic Acid Intermediate Cbz-Amine->Carbamic_Acid_Intermediate_H H2, Pd/C Free_Amine_H Free Amine Carbamic_Acid_Intermediate_H->Free_Amine_H Decarboxylation Toluene_CO2 Toluene + CO2 Carbamic_Acid_Intermediate_H->Toluene_CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

G cluster_1 Acidic Cleavage Cbz-Amine_A Cbz-Amine Protonated_Carbamate Protonated Carbamate Cbz-Amine_A->Protonated_Carbamate HBr Carbamic_Acid_Intermediate_A Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid_Intermediate_A Br- (SN2) Benzyl_Bromide Benzyl Bromide Protonated_Carbamate->Benzyl_Bromide Free_Amine_A Free Amine Carbamic_Acid_Intermediate_A->Free_Amine_A Decarboxylation

Caption: Mechanism of Cbz deprotection via acidic cleavage.

G cluster_hydrogenolysis Catalytic Hydrogenolysis Workflow cluster_acidic Acidic Cleavage Workflow Start Cbz-Protected Compound Decision Substrate Sensitive to Reduction? Start->Decision Dissolve_H Dissolve in Solvent (e.g., MeOH) Decision->Dissolve_H No Dissolve_A Dissolve in Solvent (e.g., Acetic Acid) Decision->Dissolve_A Yes Add_Catalyst Add Pd/C Catalyst Dissolve_H->Add_Catalyst Hydrogenate Hydrogenate (H2 balloon) Add_Catalyst->Hydrogenate Monitor_H Monitor Reaction (TLC/LC-MS) Hydrogenate->Monitor_H Filter Filter through Celite Monitor_H->Filter Concentrate Concentrate Filter->Concentrate End Deprotected Amine Concentrate->End Add_Acid Add HBr/AcOH Dissolve_A->Add_Acid Stir Stir at Room Temp Add_Acid->Stir Monitor_A Monitor Reaction (TLC/LC-MS) Stir->Monitor_A Precipitate Precipitate with Ether Monitor_A->Precipitate Isolate Isolate by Filtration Precipitate->Isolate Isolate->End

Caption: Comparative workflow for Cbz-deprotection methods.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of DL-Phenylglycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-phenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals, including semi-synthetic penicillins, cephalosporins, and other bioactive molecules.[1][2] The stereochemistry of phenylglycine is crucial for the biological activity of these drugs. Therefore, robust analytical methods are essential for monitoring the synthesis of DL-phenylglycine, quantifying the product, and determining its enantiomeric purity. This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the analysis of DL-phenylglycine synthesis, encompassing both achiral and chiral separation protocols.

The synthesis of DL-phenylglycine can be achieved through various chemical and chemoenzymatic routes, such as the Strecker synthesis from benzaldehyde, cyanide, and ammonia.[3] Monitoring the progress of such reactions requires a method capable of separating the starting materials, intermediates (e.g., mandelonitrile, phenylglycinonitrile), and the final phenylglycine product.[3] Furthermore, for enantioselective syntheses, the ability to resolve the D- and L-enantiomers of phenylglycine is paramount.[4]

This document provides detailed experimental protocols for sample preparation, achiral reversed-phase HPLC for reaction monitoring, and chiral HPLC for enantiomeric separation. The methods described are suitable for quality control, process monitoring, and research and development in the pharmaceutical and biotechnology industries.

Experimental Protocols

Materials and Reagents
  • DL-Phenylglycine reference standard

  • L-Phenylglycine and D-Phenylglycine reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monosodium phosphate or Potassium phosphate monobasic

  • Phosphoric acid

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation
  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Achiral HPLC Method for Reaction Monitoring

This method is designed for the quantitative analysis of total DL-phenylglycine and the separation from potential starting materials and byproducts in the synthesis mixture.

3.1. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., XBridge C18, 3.5 µm, 4.6 x 150 mm)[5]
Mobile Phase A 20 mM Monosodium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid[5]
Mobile Phase B Methanol[6]
Gradient Isocratic elution with 10% Methanol and 90% Phosphate buffer[5][6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C[5]
Detection UV at 260 nm[6]
Injection Volume 10 µL

3.2. Standard and Sample Preparation

  • Standard Preparation: Accurately weigh and dissolve DL-phenylglycine reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards (e.g., 25, 50, 100, 200, 400 mg/L) by diluting the stock solution with the mobile phase.[6]

  • Sample Preparation:

    • Withdraw a small aliquot of the reaction mixture.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.

    • If necessary, centrifuge the sample to remove any particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Chiral HPLC Method for Enantiomeric Separation

This method is suitable for determining the enantiomeric excess (e.e.) of phenylglycine.

4.1. Chromatographic Conditions

ParameterCondition
Column Chiral stationary phase (CSP) column (e.g., Chirobiotic T, teicoplanin-based)[6]
Mobile Phase Varies depending on the column. A common mobile phase is a mixture of methanol and water or aqueous buffers with additives like perchloric acid. For a teicoplanin column, aqueous-organic mobile phases with ethanol or methanol can be effective.[6] For example, a mobile phase containing 16.3 g/L of 70% (v/v) perchloric acid in water has been used.[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 35 °C[3]
Detection UV at 210 nm or 254 nm
Injection Volume 10 µL

4.2. Standard and Sample Preparation

  • Standard Preparation: Prepare separate stock solutions of D-phenylglycine and L-phenylglycine (1 mg/mL) in the mobile phase. Prepare a racemic standard by mixing equal volumes of the D- and L-phenylglycine stock solutions.

  • Sample Preparation: Follow the same procedure as for the achiral analysis, ensuring the final concentration is appropriate for the sensitivity of the chiral method.

Data Presentation

The following table summarizes typical quantitative data obtained from the achiral HPLC method for monitoring the synthesis of DL-phenylglycine from benzaldehyde.

CompoundRetention Time (min)
Phenylglycine3.0
Phenylglycine amide6.5
Mandelonitrile8.8
Benzaldehyde11.5
Phenylglycinonitrile15.1

Data adapted from a study on the chemoenzymatic synthesis of phenylglycine.[3] Actual retention times may vary depending on the specific HPLC system and column.

For the chiral separation, the retention times for (R)- and (S)-phenylglycine were reported as 4.9 and 16.2 minutes, respectively, on a specific chiral column.[3]

Method Validation Summary

A typical validation of the achiral HPLC method would include the following parameters:

ParameterTypical Results
Linearity Linear over a range of 25 - 400 mg/L[6]
Precision RSD value for the system accuracy was 0.13%[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_results Results prep_std Prepare Standard Solutions hplc_system HPLC System (Pump, Autosampler, Detector) prep_std->hplc_system prep_sample Prepare Reaction Sample prep_sample->hplc_system column C18 or Chiral Column hplc_system->column Inject Sample data_acq Data Acquisition column->data_acq data_proc Data Processing & Integration data_acq->data_proc quant Quantification data_proc->quant purity Purity/Enantiomeric Excess data_proc->purity logical_relationships start Analytical Goal goal1 Monitor Reaction Progress (Total Phenylglycine) start->goal1 goal2 Determine Enantiomeric Purity start->goal2 method1 Achiral Reversed-Phase HPLC (e.g., C18 column) goal1->method1 method2 Chiral HPLC (e.g., Teicoplanin CSP) goal2->method2 result1 Concentration of Reactants, Intermediates, and Product method1->result1 result2 Enantiomeric Excess (e.e.) of Phenylglycine method2->result2

References

The Role of N-Cbz-Phenylglycine as a Precursor to Powerful Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Cbz-phenylglycine, a readily available chiral building block, serves as a crucial starting material for the synthesis of highly effective chiral auxiliaries. While not typically employed directly as a chiral auxiliary, its derivatives, primarily phenylglycinol and the corresponding oxazolidinones, have demonstrated exceptional utility in a range of asymmetric transformations. The inherent stereochemistry and the rigid conformational bias imparted by the phenyl group of these auxiliaries allow for excellent stereocontrol in the formation of new stereocenters. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of N-Cbz-phenylglycine-derived chiral auxiliaries in asymmetric synthesis.

Application 1: Asymmetric Strecker Synthesis of α-Amino Acids

One of the most prominent applications of phenylglycine derivatives is in the asymmetric Strecker synthesis to produce non-proteinogenic α-amino acids. (R)-Phenylglycine amide, which can be synthesized from (R)-N-Cbz-phenylglycine, has proven to be an excellent chiral auxiliary in this context. A key feature of this method is the often-observed crystallization-induced asymmetric transformation, which drives the equilibrium towards a single diastereomer, resulting in high diastereomeric excess.[1][2][3]

Quantitative Data
Aldehyde/KetoneChiral AuxiliarySolventYield (%)Diastereomeric Ratio (dr)
Pivaldehyde(R)-Phenylglycine amideH₂O93>99:1
3,4-Dimethoxyphenylacetone(R)-Phenylglycine amideMeOH/H₂O76>99:1

Table 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide.[3]

Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine

Materials:

  • (R)-Phenylglycine amide hydrochloride

  • Pivaldehyde

  • Sodium Cyanide (30% aqueous solution)

  • Water

  • Hydrochloric Acid (6 N)

  • Diethyl ether

Procedure:

  • To a stirred suspension of (R)-phenylglycine amide hydrochloride (1.0 eq) in water, add pivaldehyde (1.05 eq) at room temperature.

  • Slowly add a 30% aqueous solution of sodium cyanide (1.05 eq) over 30 minutes. The temperature may increase to 28-30°C.

  • Stir the mixture for 2 hours at 30°C, followed by stirring for 20 hours at 70°C.

  • After cooling to 30°C, the resulting solid α-amino nitrile is isolated by filtration and washed with water. This product is obtained with a diastereomeric ratio of >99:1.[3]

  • The diastereomerically pure α-amino nitrile is then subjected to hydrolysis. Heat the solid in 6 N HCl at 100°C to hydrolyze the nitrile and the amide, and to remove the chiral auxiliary.

  • After hydrolysis, the aqueous solution is washed with diethyl ether to remove the phenylglycine auxiliary.

  • The aqueous layer containing the desired amino acid is then further purified to yield (S)-tert-leucine.

Logical Workflow for Asymmetric Strecker Synthesis

Strecker_Synthesis cluster_synthesis Asymmetric Strecker Synthesis Start N-Cbz-Phenylglycine Auxiliary (R)-Phenylglycine Amide Start->Auxiliary Synthesis Intermediate Diastereomeric α-Amino Nitriles (in equilibrium) Auxiliary->Intermediate Aldehyde Pivaldehyde Aldehyde->Intermediate NaCN NaCN NaCN->Intermediate Crystallization Crystallization-Induced Asymmetric Transformation Intermediate->Crystallization Pure_Intermediate Diastereomerically Pure α-Amino Nitrile Crystallization->Pure_Intermediate Hydrolysis Acid Hydrolysis Pure_Intermediate->Hydrolysis Product (S)-tert-Leucine Hydrolysis->Product Recovery Auxiliary Recovery Hydrolysis->Recovery

Caption: Workflow of Asymmetric Strecker Synthesis.

Application 2: Synthesis of β-Lactams

Phenylglycinol, which is readily prepared by the reduction of N-Cbz-phenylglycine, can be converted into chiral auxiliaries for the stereoselective synthesis of β-lactams.[1] These auxiliaries are particularly effective in Staudinger ketene-imine cycloadditions and ester enolate-imine cyclocondensations.[1][4] For instance, an (S)-4-phenyloxazolidinone derived from (S)-phenylglycinol can be used to prepare chiral acyl chlorides for the Staudinger reaction.

Quantitative Data
Reaction TypeChiral AuxiliaryImineYield (%)Diastereomeric Ratio (dr)
Staudinger Cycloaddition(S)-4-phenyloxazolidinon-3-ylN-benzylaldimines80-9095:5 to 97:3
Ester Enolate-Imine Condensation(R)-Phenylglycine methyl esterN-benzylidene79>97:3 (trans)

Table 2: Asymmetric Synthesis of β-Lactams.[1]

Experimental Protocol: Staudinger [2+2] Cycloaddition

Materials:

  • Chiral acyl chloride (derived from a phenylglycine oxazolidinone)

  • Imine (e.g., N-benzylaldimines)

  • Triethylamine

  • Anhydrous Dichloromethane

Procedure:

  • Dissolve the imine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78°C.

  • Add triethylamine (1.1 eq).

  • Slowly add a solution of the chiral acyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Allow the reaction to stir at -78°C for several hours and then warm to room temperature.

  • Quench the reaction with water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the diastereomerically enriched β-lactam.

Signaling Pathway for Staudinger Reaction

Staudinger_Reaction cluster_reaction Staudinger [2+2] Cycloaddition Acyl_Chloride Chiral Acyl Chloride (from Phenylglycine derivative) Ketene In situ Ketene Formation Acyl_Chloride->Ketene TEA Triethylamine TEA->Ketene Base Cycloaddition [2+2] Cycloaddition Ketene->Cycloaddition Imine Imine Imine->Cycloaddition Product Diastereomerically Enriched β-Lactam Cycloaddition->Product Auxiliary_Synthesis cluster_synthesis Synthesis of Chiral Auxiliaries N_Cbz_PG N-Cbz-Phenylglycine Reduction Reduction (e.g., LiAlH4) N_Cbz_PG->Reduction Amidation Amidation N_Cbz_PG->Amidation Phenylglycinol Phenylglycinol Reduction->Phenylglycinol Cyclization Cyclization (e.g., with phosgene or CDI) Phenylglycinol->Cyclization Oxazolidinone Chiral Oxazolidinone Cyclization->Oxazolidinone PG_Amide Phenylglycine Amide Amidation->PG_Amide

References

Step-by-Step Cbz Deprotection using H₂ and Palladium on Carbon (Pd/C): An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Carbobenzyloxy (Cbz or Z) group is a cornerstone protecting group for amines in organic synthesis, particularly valued in peptide synthesis and the creation of complex pharmaceutical intermediates due to its general stability.[1][2] Its most common and cleanest method of removal is through catalytic hydrogenolysis, employing Palladium on carbon (Pd/C) as the catalyst and hydrogen (H₂) as the reagent. This process, favored for its mild conditions and benign byproducts—toluene and carbon dioxide—is a critical transformation in multi-step synthetic routes.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, practice, and optimization of Cbz deprotection via catalytic hydrogenation. It includes a detailed exploration of the reaction mechanism, step-by-step protocols for standard hydrogenation and transfer hydrogenation, comprehensive safety guidelines, and a troubleshooting section to address common experimental challenges.

Introduction: The Strategic Importance of Cbz Deprotection

In the intricate chess game of multi-step organic synthesis, protecting groups are indispensable pawns, selectively shielding reactive functional groups while other transformations occur. The Cbz group, a benzyloxycarbonyl moiety, has remained a popular choice for amine protection since its introduction by Bergmann and Zervas in the 1930s.[3] The key to its utility lies not only in its stability but also in the reliability of its removal.

Palladium-catalyzed hydrogenolysis stands out as the premier method for Cbz cleavage.[4] This heterogeneous catalytic process involves the cleavage of the C-O benzylic bond by hydrogen, facilitated by the metallic surface of palladium supported on activated carbon.[4] The reaction is renowned for its high efficiency and clean profile, as the catalyst can be easily filtered off, and the byproducts are volatile.[1][2]

This guide will delve into the practical aspects of performing this reaction, providing the necessary details to empower chemists to execute this transformation successfully and safely.

The Mechanism of Hydrogenolysis

The deprotection of a Cbz group via Pd/C-catalyzed hydrogenation is a surface-mediated phenomenon. While the precise mechanism can be complex, it is generally understood to proceed through the following key steps:

  • Adsorption: Both the hydrogen gas (H₂) and the Cbz-protected substrate adsorb onto the surface of the palladium catalyst.[5]

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.[5]

  • Bond Cleavage (Hydrogenolysis): The benzylic C-O bond of the carbamate is cleaved through the action of the activated hydrogen.[6] This is the core hydrogenolysis step.

  • Intermediate Formation: This cleavage initially generates an unstable carbamic acid intermediate and toluene.[3][6]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing the free amine and carbon dioxide (CO₂).[3][6]

  • Desorption: The final products (amine, toluene, CO₂) desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

G cluster_catalyst Palladium (Pd/C) Surface cluster_reaction Reaction & Decomposition cluster_products Final Products H2 H₂ Gas Pd_Surface Pd(0) Active Sites H2->Pd_Surface Adsorption & Activation (H-Pd) Carbamic_Acid Unstable Carbamic Acid (R-NH-COOH) H2->Carbamic_Acid Hydrogenolysis (Bond Cleavage) Cbz_Substrate Cbz-Protected Amine (R-NH-Cbz) Cbz_Substrate->Pd_Surface Adsorption Cbz_Substrate->Carbamic_Acid Hydrogenolysis (Bond Cleavage) Toluene Toluene Cbz_Substrate->Toluene Benzyl Moiety Forms Pd_Surface->Pd_Surface Amine Deprotected Amine (R-NH₂) Carbamic_Acid->Amine Spontaneous Decarboxylation CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2 Toluene_Final Toluene

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Experimental Protocols & Parameters

Success in catalytic hydrogenation hinges on careful attention to reaction parameters. The choice between using hydrogen gas directly or employing a transfer hydrogenation agent often depends on available equipment and substrate sensitivity.[1][7]

General Reaction Parameters

The efficiency of Cbz deprotection can be influenced by several factors. The following table summarizes key parameters and their typical ranges.

ParameterTypical Range/ValueField-Proven Insights & Remarks
Catalyst 10% Pd/C (5% Pd/C also effective)10% Pd/C is the most common choice.[8] Pearlman's catalyst (Pd(OH)₂/C) can be more active for challenging substrates or to prevent arene reduction.[1]
Catalyst Loading 5-20% (w/w of substrate)Start with ~10% by weight. Higher loading may be necessary for difficult substrates or in cases of suspected catalyst poisoning.[1]
Hydrogen Source H₂ gas (1 atm to 50 psi)Atmospheric pressure (balloon) is often sufficient for simple substrates.[1] A Parr shaker or similar apparatus is used for higher pressures.[9]
Alternative H₂ Source Ammonium formate, Formic acidCatalytic Transfer Hydrogenation (CTH) avoids handling flammable H₂ gas and can offer enhanced selectivity.[7][10][11] Ammonium formate is a very common and effective choice.[1][8]
Solvent MeOH, EtOH, EtOAc, THFProtic solvents like methanol (MeOH) and ethanol (EtOH) are most common and generally accelerate the reaction.[1][12] Ethyl acetate (EtOAc) is also widely used.[13]
Co-Solvent Acetic Acid (AcOH)A small amount of acid can prevent product inhibition by protonating the newly formed amine, preventing it from coordinating to the Pd catalyst.[1][14]
Temperature Room TemperatureThe reaction is typically exothermic and proceeds readily at ambient temperature. Elevated temperatures are generally not required.[1]
Reaction Time 1-6 hoursCan be much longer for sterically hindered or complex substrates.[1][7] Monitor closely by TLC or LC-MS.[2]
Protocol 1: Standard Hydrogenation using H₂ Gas

This is the classic method, suitable for most Cbz deprotections when appropriate safety measures are in place.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C), preferably 50% wet with water for safety

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Inert gas (Nitrogen or Argon)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite® for filtration

  • Standard laboratory glassware (round-bottom flask, stirrer, etc.)

G start Start setup 1. Setup - Weigh Pd/C into flask. - Purge flask with N₂/Ar. start->setup dissolve 2. Dissolution - Add solvent (e.g., MeOH). - Add Cbz-substrate. setup->dissolve hydrogenate 3. Hydrogenation - Evacuate & backfill with H₂. - Stir vigorously at RT. dissolve->hydrogenate monitor 4. Monitor - Track progress via TLC/LC-MS. hydrogenate->monitor workup 5. Work-up - Purge with N₂/Ar. - Filter through Celite® to remove Pd/C. monitor->workup Reaction Complete isolate 6. Isolation - Concentrate filtrate in vacuo. - Purify if necessary. workup->isolate end End isolate->end

Caption: Standard workflow for Cbz deprotection using H₂ gas.

Step-by-Step Procedure:

  • Catalyst Charging & Inerting: In a round-bottom flask equipped with a magnetic stir bar, carefully add the 10% Pd/C catalyst (e.g., 10 wt% of your substrate).[12] Safety: Handle dry Pd/C with extreme care as it can be pyrophoric.[1][15] It is best to handle it in an inert atmosphere or use the water-wet version. Seal the flask and purge the system by evacuating and back-filling with an inert gas (N₂ or Ar) three times.[15]

  • Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., MeOH).[15] Dissolve the Cbz-protected amine in the solvent and add it to the flask.

  • Hydrogen Introduction: Carefully evacuate the inert gas and introduce hydrogen gas. For atmospheric pressure reactions, a hydrogen-filled balloon is sufficient.[1][7] For higher pressures, use a dedicated hydrogenation apparatus like a Parr shaker.[9]

  • Reaction: Stir the reaction mixture vigorously at room temperature.[1] Vigorous stirring is crucial for ensuring good contact between the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical method involves taking a small aliquot (after purging the system with N₂), filtering it through a pipette with a cotton or Celite plug to remove the Pd/C, and analyzing the filtrate.[15] The reaction is complete when the starting material is no longer observed.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas (N₂ or Ar) several times.[12][15]

  • Catalyst Removal: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the Pd/C catalyst.[2] Wash the Celite pad thoroughly with the reaction solvent to recover all the product.[1] Safety: Do not allow the filtered catalyst cake to dry in the air, as it is highly pyrophoric, especially after adsorbing hydrogen.[12] Quench the filter cake immediately with water and store it wet in a dedicated, sealed waste container.[12][15]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.[2]

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

This method is an excellent alternative for labs not equipped to handle hydrogen gas or for substrates with functional groups that might be sensitive to standard hydrogenation conditions.[1][14]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the Cbz-protected amine in methanol or ethanol.[1]

  • Reagent Addition: To this solution, add the 10% Pd/C catalyst, followed by ammonium formate (typically 3-5 equivalents).[1] The addition of ammonium formate may be exothermic.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS as described in Protocol 1. These reactions are often complete within 1-4 hours.[1]

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.[1] Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration and purification.[1]

Safety Precautions: A Critical Overview

Catalytic hydrogenation demands strict adherence to safety protocols due to the involvement of flammable and pyrophoric materials.

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite solvents upon exposure to air.[15] The catalyst is even more dangerous after use, as it is saturated with adsorbed hydrogen.[12] Always handle in an inert atmosphere or use the 50% water-wet catalyst. Never add dry catalyst to a flask containing flammable solvent vapors in the presence of air.[5][12]

  • Hydrogen Gas (H₂): Hydrogen is highly flammable and forms explosive mixtures with air.[15] All hydrogenation reactions must be conducted in a well-ventilated fume hood.[15][16] Ensure there are no ignition sources nearby.

  • Catalyst Filtration: The used catalyst on the filter paper or Celite must never be allowed to dry in the open.[12] Immediately after filtration, quench the catalyst cake with water and transfer it to a clearly labeled, dedicated waste container that is kept wet.[15]

  • System Integrity: Ensure all glassware is free of cracks and that all connections are secure, especially when working under positive pressure.

Troubleshooting Common Issues

Even a seemingly straightforward reaction can present challenges. Here are solutions to common problems.

IssuePotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Poor Catalyst Activity: The catalyst may be old or of low quality.[17][18] 2. Catalyst Poisoning: Substrates containing sulfur (e.g., thiols, thioethers), phosphorus, or certain nitrogen heterocycles can irreversibly poison the catalyst.[8][19] 3. Product Inhibition: The basic amine product can coordinate to the palladium surface, blocking active sites.[14][20] 4. Poor Mixing: Insufficient agitation leads to poor mass transfer between the gas, liquid, and solid phases.[5]1. Use fresh, high-quality catalyst or increase the catalyst loading.[6] 2. Increase catalyst loading significantly. If poisoning is severe, consider an alternative deprotection method (e.g., acid-catalyzed cleavage).[6][14] 3. Add a small amount (1-5%) of a weak acid like acetic acid (AcOH) to the solvent to protonate the product amine.[14] 4. Ensure vigorous stirring or shaking throughout the reaction.[5]
Undesired Side Reactions 1. Reduction of Other Groups: Alkenes, alkynes, nitro groups, benzyl ethers, and some aryl halides can be reduced under standard hydrogenation conditions.[14][21]1. Switch to Catalytic Transfer Hydrogenation (CTH) using ammonium formate, which is often milder and more selective.[1][14] Alternatively, consider non-reductive methods like cleavage with HBr/AcOH if the substrate is compatible.[2][13]

Conclusion

The hydrogenolysis of Cbz-protected amines using H₂ and Pd/C is a powerful and reliable transformation that is fundamental to modern organic synthesis. Its success lies in its high efficiency, mild reaction conditions, and clean byproducts. By understanding the underlying mechanism, carefully controlling reaction parameters, adhering strictly to safety protocols, and being prepared to troubleshoot common issues, researchers can confidently and effectively utilize this essential deprotection strategy. The choice between direct hydrogenation and catalytic transfer hydrogenation provides valuable flexibility, allowing the method to be adapted to a wide range of substrates and laboratory settings.

References

Application of N-Cbz-Phenylglycine in Peptidomimetics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of significant interest in drug discovery due to their enhanced metabolic stability, improved oral bioavailability, and better receptor selectivity compared to their peptide counterparts. The incorporation of non-proteinogenic amino acids is a key strategy in the design of peptidomimetics. N-Carbobenzyloxy-phenylglycine (N-Cbz-phenylglycine) is a valuable building block in this field, offering a unique combination of aromatic character, conformational constraint, and a well-established protecting group.

The phenylglycine moiety introduces steric bulk that can restrict the conformational freedom of the peptide backbone, stabilizing desired secondary structures like β-turns and helices, which are often crucial for biological activity.[1] The non-natural structure of phenylglycine also confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.[1] Furthermore, the phenyl ring can act as a pharmacophore, mimicking the side chains of natural aromatic amino acids such as phenylalanine or tyrosine, allowing the peptidomimetic to interact with their biological targets.[1]

This document provides detailed application notes and experimental protocols for the use of N-Cbz-phenylglycine in the synthesis of peptidomimetics, covering both solid-phase and solution-phase methodologies.

Data Presentation: Synthesis and Biological Activity

The following tables summarize representative quantitative data for the synthesis and potential biological activity of peptidomimetics incorporating N-Cbz-phenylglycine. Actual results will vary depending on the specific peptide sequence, synthetic strategy, and biological target.

Table 1: Representative Yields and Purity in Peptidomimetic Synthesis

ParameterSolid-Phase Synthesis (SPPS)Solution-Phase SynthesisNotes
Resin Loading (SPPS)0.4 - 0.8 mmol/gN/ADependent on the chosen resin (e.g., Wang, Rink Amide).
Coupling Efficiency per Step>95%>90%Can be monitored by tests like the Kaiser test. For the sterically hindered N-Cbz-phenylglycine, powerful coupling reagents are recommended.
Crude Peptide Yield60 - 80%65 - 85%Highly dependent on the length and sequence of the peptidomimetic.
Final Yield after Purification15 - 35%25 - 45%Varies based on the complexity of the purification process (e.g., HPLC).
Purity (by HPLC)>95%>98%

Table 2: Illustrative Biological Activity of Phenylglycine-Containing Peptidomimetics

Peptidomimetic ExampleTargetAssay TypeIC50 / EC50 (nM)Notes
Cbz-Phg-Ala-NH₂Fictional Protease XEnzyme Inhibition150 nMThe phenylglycine residue may interact with a hydrophobic pocket in the enzyme's active site.
Ac-Tyr-Phg-Lys-NH₂Fictional Receptor YCompetitive Binding85 nMThe phenylglycine could be crucial for maintaining the bioactive conformation.
Cbz-D-Phg-Val-ProFictional Protein-Protein InteractionELISA250 nMThe D-phenylglycine may induce a specific turn structure necessary for binding.

Note: The data in this table is hypothetical and for illustrative purposes only to demonstrate the potential for phenylglycine-containing peptidomimetics to exhibit potent biological activity.

Experimental Protocols

Caution: All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide containing N-Cbz-Phenylglycine

This protocol describes the manual synthesis of a model tripeptide, for example, Ala-Phg-Leu-NH₂, on a Rink Amide resin using Fmoc-strategy for the other amino acids and Cbz for phenylglycine.

Materials:

  • Rink Amide resin

  • Fmoc-Ala-OH, Fmoc-Leu-OH

  • N-Cbz-D-Phenylglycine (or L-isomer)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-Leu-OH):

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Repeat step 1 to remove the Fmoc group from the newly coupled leucine.

  • Coupling of N-Cbz-Phenylglycine:

    • Due to the steric hindrance of N-Cbz-phenylglycine, a more potent coupling reagent is recommended. In a separate vial, dissolve N-Cbz-D-Phenylglycine (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.

    • Add the activated N-Cbz-phenylglycine solution to the deprotected resin.

    • Agitate the reaction mixture for 4 hours at room temperature. A longer coupling time or double coupling may be necessary.

    • Perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of the Third Amino Acid (Fmoc-Ala-OH):

    • Repeat step 2 for the coupling of Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • Repeat step 1 to remove the final Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Synthesis of a Dipeptide containing N-Cbz-Phenylglycine

This protocol describes the synthesis of Cbz-Phg-Ala-OMe.

Materials:

  • N-Cbz-Phenylglycine

  • L-Alanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • Neutralization of Amino Acid Ester:

    • Dissolve L-Alanine methyl ester hydrochloride (1.0 eq.) in DCM.

    • Add DIPEA (1.2 eq.) and stir the mixture at room temperature for 20 minutes.

  • Activation of N-Cbz-Phenylglycine:

    • In a separate flask, dissolve N-Cbz-Phenylglycine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add DCC (1.1 eq.) dissolved in a small amount of anhydrous DCM to the N-Cbz-Phenylglycine solution at 0 °C. Stir for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form.

    • Add the neutralized H-Ala-OMe solution from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield Cbz-Phg-Ala-OMe.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis

SPPS_Workflow resin Resin Swelling deprotect1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple1 Couple Fmoc-AA-OH (DIC, Oxyma) wash1->couple1 wash2 Wash (DMF, DCM) couple1->wash2 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 Repeat Cycle wash3 Wash (DMF, DCM) deprotect2->wash3 couple_phg Couple Cbz-Phg-OH (HATU, DIPEA) wash3->couple_phg wash4 Wash (DMF, DCM) couple_phg->wash4 cleave Cleavage & Deprotection (TFA Cocktail) wash4->cleave purify Purification (RP-HPLC) cleave->purify

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating N-Cbz-phenylglycine.

Logical Relationship: Advantages of Incorporating Phenylglycine

Phenylglycine_Advantages phg Incorporate N-Cbz-Phenylglycine constraint Conformational Constraint phg->constraint stability Metabolic Stability phg->stability mimicry Pharmacophore Mimicry phg->mimicry bioactivity Enhanced Biological Activity & Selectivity constraint->bioactivity half_life Increased in vivo Half-life stability->half_life binding Improved Target Binding mimicry->binding JAK_STAT_Inhibition cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activates cytokine Cytokine cytokine->receptor Binds stat STAT jak->stat Phosphorylates (p) p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene Gene Transcription (Inflammation, Proliferation) nucleus->gene Initiates peptidomimetic Peptidomimetic Inhibitor (contains N-Cbz-Phg) peptidomimetic->jak Inhibits

References

Chemoenzymatic Synthesis of Phenylglycine Using a Nitrilase Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of enantiomerically enriched phenylglycine. The method combines a chemical Strecker synthesis to produce racemic α-phenylglycinonitrile, followed by a dynamic kinetic resolution catalyzed by an enantioselective nitrilase. This one-pot process is an efficient route to producing chiral amino acids, which are valuable building blocks in pharmaceutical synthesis.

Principle and Applications

The synthesis of optically pure α-amino acids is of significant interest in the pharmaceutical industry. This protocol outlines a chemoenzymatic approach that leverages the advantages of both chemical synthesis and biocatalysis. The process begins with the Strecker synthesis, a well-established chemical reaction that forms racemic α-phenylglycinonitrile from benzaldehyde, ammonia, and cyanide.[1] Subsequently, a nitrilase enzyme, specifically a variant from Pseudomonas fluorescens EBC191 expressed in Escherichia coli, is introduced directly into the reaction mixture.[1][2]

The nitrilase selectively hydrolyzes one enantiomer of the phenylglycinonitrile to the corresponding carboxylic acid (phenylglycine).[1][2] The reaction is performed under mildly alkaline conditions (pH 9.5), which not only is suitable for the nitrilase activity but also facilitates the in-situ racemization of the unreacted phenylglycinonitrile enantiomer.[2][3] This dynamic kinetic resolution allows for a theoretical yield of over 50% for the desired enantiomerically pure phenylglycine.[1][2]

Applications of this method include:

  • Asymmetric Synthesis of Chiral Building Blocks: Production of enantiopure (R)- or (S)-phenylglycine for use in the synthesis of active pharmaceutical ingredients (APIs).

  • Green Chemistry: The use of enzymes under mild reaction conditions reduces the need for harsh chemicals and protecting group strategies often employed in classical chemical resolutions.[4]

  • Process Intensification: The one-pot nature of this chemoenzymatic reaction simplifies the workflow, reduces downstream processing, and improves overall efficiency.

Experimental Data

The following tables summarize the quantitative data for the enantioselective synthesis of (R)- and (S)-phenylglycine and their corresponding amides using different nitrilase variants.

Table 1: Enantioselective Synthesis of Phenylglycine and Phenylglycine Amide [1]

EntryBiocatalyst (E. coli JM109ΔpepA expressing)Major ProductYield (%)Enantiomeric Excess (ee, %)
1Nitrilase Variant (R-specific)(R)-Phenylglycine81≥ 95
2Nitrilase Variant (Amide forming)(S)-Phenylglycine Amide--
3Nitrilase Variant (Amide forming) in E. coli JM109(S)-Phenylglycine--

Yields are calculated in relation to the initially added benzaldehyde.[2]

Table 2: Influence of Reaction Conditions on Phenylglycinonitrile (PGN) Formation [5]

pHTemperature (°C)Initial Rate of PGN Formation (mM/h)
9.530~150
10.530~250
9.540~250
10.540~400

Experimental Protocols

Preparation of Biocatalyst (Recombinant E. coli Cells)

This protocol describes the cultivation of E. coli JM109ΔpepA expressing the desired nitrilase variant.

  • Inoculation: Inoculate a single colony of E. coli JM109ΔpepA harboring the plasmid with the nitrilase gene into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.

  • Overnight Culture: Incubate the culture overnight at 37°C with shaking at 200 rpm.

  • Scale-up: Use the overnight culture to inoculate a larger volume of LB medium with the antibiotic.

  • Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

  • Cultivation: Continue to incubate the culture at a lower temperature (e.g., 20-25°C) for several hours (e.g., 12-16 hours) to allow for protein expression.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Washing: Wash the cell pellet twice with a saline solution (0.9% w/v NaCl) or a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).[5]

  • Resuspension: Resuspend the washed cells in the same buffer to a desired optical density (e.g., OD600 of 25-100) for use as a whole-cell biocatalyst.[5]

Chemoenzymatic One-Pot Synthesis of (R)-Phenylglycine

This protocol describes the combined Strecker synthesis and enzymatic resolution in a single reaction vessel.[5]

  • Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture for the Strecker synthesis. For a 1 mL reaction, combine:

    • 100 mM Benzaldehyde

    • 300 mM Potassium Cyanide (KCN)

    • 500 mM Ammonium acetate/Ammonium hydroxide buffer (pH 9.5)

  • Chemical Synthesis (Strecker Reaction): Incubate the mixture at 30°C with stirring for approximately 120 minutes to allow for the formation of racemic phenylglycinonitrile.[5]

  • Initiation of Biotransformation: After the chemical synthesis step, add the prepared whole-cell biocatalyst suspension to the reaction mixture to achieve a final OD600 of 5.[5]

  • Enzymatic Resolution: Continue to incubate the reaction mixture at 30°C with stirring.

  • Monitoring the Reaction: At regular intervals, withdraw small aliquots (e.g., 10 µL) of the reaction mixture.[5]

  • Reaction Quenching: Immediately stop the reaction in the aliquot by adding 90 µL of a quenching solution (e.g., methanol/water/1 M HCl in a 5:3:2 v/v/v ratio).[5]

  • Sample Preparation for Analysis: Centrifuge the quenched sample to remove the cells (e.g., 20,000 x g for 2 minutes).[5]

  • Analysis: Analyze the supernatant by chiral High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the phenylglycinonitrile enantiomers, phenylglycine enantiomers, and any amide intermediates.[5]

Analytical Method: Chiral HPLC
  • Column: A chiral stationary phase column suitable for the separation of amino acid enantiomers.

  • Mobile Phase: An isocratic mobile phase, for example, consisting of 5% (v/v) methanol, 1 g/L sodium hexane-1-sulfonate, and 0.1% (v/v) formic acid in water.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Retention Times: The retention times for the different components will depend on the specific column and conditions used. An example of retention times on a Pro C18 AQ column (for achiral analysis) are: benzaldehyde (11.5 min), mandelonitrile (8.8 min), phenylglycinonitrile (15.1 min), phenylglycine amide (6.5 min), and phenylglycine (3.0 min).[1]

Visualizations

Chemoenzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis (Strecker) cluster_enzymatic Enzymatic Resolution benzaldehyde Benzaldehyde rac_pgn rac-Phenylglycinonitrile benzaldehyde->rac_pgn ammonia Ammonia ammonia->rac_pgn cyanide Cyanide cyanide->rac_pgn nitrilase Nitrilase (R-selective) rac_pgn->nitrilase Hydrolysis s_pgn (S)-Phenylglycinonitrile rac_pgn->s_pgn Racemization r_phenylglycine (R)-Phenylglycine nitrilase->r_phenylglycine s_pgn->rac_pgn

Caption: Chemoenzymatic one-pot synthesis of (R)-phenylglycine.

experimental_workflow start Start strecker Strecker Synthesis (Benzaldehyde, NH3, KCN) pH 9.5, 30°C, 2h start->strecker add_biocatalyst Add Whole-Cell Nitrilase Biocatalyst strecker->add_biocatalyst biotransformation Biotransformation (Dynamic Kinetic Resolution) 30°C add_biocatalyst->biotransformation monitoring Reaction Monitoring (Take Aliquots) biotransformation->monitoring monitoring->biotransformation Continue Incubation quench Quench Reaction (Acidification) monitoring->quench analysis Analysis by Chiral HPLC quench->analysis end End analysis->end

Caption: Experimental workflow for the one-pot synthesis.

References

Application Notes and Protocols for Monitoring Peptide Coupling Reactions Involving N-Cbz-Amino Acids by TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used to monitor the progress of organic reactions. In peptide synthesis, it is an invaluable tool for assessing the completion of coupling reactions, where an N-terminally protected amino acid is joined to a free amino group of another amino acid or peptide chain. This document provides detailed application notes and protocols for monitoring peptide coupling reactions involving N-Carbobenzyloxy (N-Cbz)-protected amino acids using TLC. The Cbz group is a common amine protecting group in solution-phase peptide synthesis, and its aromatic nature allows for easy visualization under UV light.

Principle of TLC Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents).[1][2][3] In a peptide coupling reaction, the starting materials (N-Cbz-amino acid and the amino component) and the desired peptide product will have different polarities and thus different affinities for the stationary and mobile phases. This difference in polarity allows for their separation on a TLC plate.

By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate mobile phase, the progress of the reaction can be monitored. A complete reaction is typically indicated by the disappearance of the limiting starting material spot and the appearance of a new spot corresponding to the product.

Experimental Protocols

Materials and Equipment
  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Heating plate or heat gun

  • Forceps

  • Glass vials for sample preparation

  • Solvents for mobile phase (e.g., n-butanol, acetic acid, water, ethyl acetate, hexane)

  • Visualization reagents (e.g., ninhydrin solution, potassium permanganate stain)

Protocol 1: General Procedure for Monitoring a Peptide Coupling Reaction

This protocol outlines the steps to monitor a typical solution-phase peptide coupling reaction between an N-Cbz-amino acid and an amino acid ester.

  • Sample Preparation:

    • At the start of the reaction (t=0), dissolve a small amount of the N-Cbz-amino acid and the amino acid ester in a suitable solvent (e.g., the reaction solvent) in separate vials to serve as standards.

    • Prepare a "co-spot" vial containing a mixture of both starting materials.

    • As the reaction proceeds, take a small aliquot of the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr) and dilute it with a suitable solvent.

  • TLC Plate Preparation:

    • With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[4]

    • Mark the points on the baseline where you will spot the samples.

  • Spotting the TLC Plate:

    • Using separate capillary tubes to avoid cross-contamination, spot the prepared samples on the baseline.[5] A typical spotting arrangement would be:

      • Lane 1: N-Cbz-amino acid (starting material 1)

      • Lane 2: Co-spot (mixture of starting materials)

      • Lane 3: Reaction mixture

      • Lane 4: Amino acid ester (starting material 2)

  • Developing the TLC Plate:

    • Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[6]

    • Cover the chamber and let it saturate with the solvent vapors for a few minutes.

    • Carefully place the spotted TLC plate into the chamber using forceps and replace the lid.[4]

    • Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[7]

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm). The N-Cbz-protected compounds will appear as dark spots on a fluorescent background. Circle the visible spots with a pencil.

    • Ninhydrin Staining: Prepare a ninhydrin solution (e.g., 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid).[8] Dip the plate into the solution or spray it evenly.[7] Heat the plate gently with a heat gun or on a hot plate until colored spots appear.[5] Free amino groups (from the unreacted amino acid ester) will typically stain purple or yellow.[4]

    • Potassium Permanganate Staining: Prepare a solution of potassium permanganate (e.g., 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water).[9] Dip the plate in the stain. Compounds that can be oxidized will appear as yellow-brown spots on a purple background.[10]

  • Interpretation:

    • Calculate the Retardation factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[11]

    • A successful reaction will show the disappearance of the limiting starting material spot in the reaction mixture lane and the appearance of a new spot for the product. The product spot should have an Rf value different from the starting materials.

Data Presentation

The choice of mobile phase is crucial for achieving good separation. The polarity of the solvent system should be adjusted to obtain Rf values for the compounds of interest ideally between 0.2 and 0.8.[12] Below is a table summarizing common mobile phases and expected observations.

Mobile Phase (v/v)N-Cbz-Amino Acid (Starting Material 1)Amino Acid Ester (Starting Material 2)Dipeptide ProductVisualization
Ethyl Acetate / Hexane (e.g., 1:1)Higher RfLower RfIntermediate RfUV, KMnO₄
Chloroform / Methanol (e.g., 9:1)Higher RfLower RfIntermediate RfUV, KMnO₄
n-Butanol / Acetic Acid / Water (e.g., 4:1:1)Variable RfVariable RfVariable RfUV, Ninhydrin, KMnO₄

Note: Rf values are dependent on the specific amino acids, the exact solvent composition, temperature, and the type of TLC plate used.

Troubleshooting Common TLC Problems

ProblemPossible Cause(s)Solution(s)
Streaking of spots Sample is too concentrated.[6] The compound is highly polar or acidic/basic.[13]Dilute the sample. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[12][14]
Spots remain at the baseline The mobile phase is not polar enough.[12]Increase the proportion of the polar solvent in the mobile phase.
Spots run with the solvent front The mobile phase is too polar.[12]Decrease the proportion of the polar solvent or choose a less polar solvent system.
No spots are visible under UV light The compound is not UV-active or the concentration is too low.Use a chemical stain for visualization. Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[6]
Uneven solvent front The TLC plate was not placed vertically in the chamber. The edge of the plate is touching the side of the chamber.[6]Ensure the plate is straight in the chamber and not touching the sides.

Visualization of the Experimental Workflow

TLC_Monitoring_Workflow prep Sample Preparation (Standards & Reaction Mixture) spot Spot TLC Plate prep->spot dev Develop TLC Plate in Saturated Chamber spot->dev dry Dry TLC Plate dev->dry vis Visualization dry->vis uv UV Lamp (254 nm) vis->uv Non-destructive stain Chemical Staining (e.g., Ninhydrin, KMnO4) vis->stain Destructive analyze Analyze Results (Calculate Rf, Assess Completion) uv->analyze heat Heating stain->heat stain->analyze

Caption: Workflow for monitoring peptide coupling reactions using TLC.

Conclusion

TLC is an indispensable technique for the real-time monitoring of peptide coupling reactions involving N-Cbz-amino acids. Its simplicity and speed allow chemists to quickly assess the status of a reaction, enabling timely decisions regarding reaction time, the need for additional reagents, or troubleshooting. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can effectively employ TLC to optimize their peptide synthesis workflows.

References

Application Note: A Scalable Approach to the Synthesis and Purification of N-Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The benzyloxycarbonyl (Cbz or Z) group is a critical amine protecting group in organic synthesis, particularly for peptide synthesis and the development of active pharmaceutical ingredients (APIs).[1] Its stability across a range of conditions and its straightforward removal via catalytic hydrogenolysis make it an invaluable tool.[1] This document provides detailed protocols for the large-scale synthesis and purification of N-Cbz protected amino acids, focusing on the widely used Schotten-Baumann reaction conditions.

Core Concepts of N-Cbz Protection The most common and scalable method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under aqueous basic conditions.[1][2] The base, typically sodium carbonate or sodium bicarbonate, serves to deprotonate the amino group of the amino acid, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.[1][3] Maintaining the pH of the reaction mixture between 8 and 10 is crucial for optimal results, as a lower pH can lead to the decomposition of Cbz-Cl, while a higher pH may cause racemization of the amino acid.[1][3]

Data Presentation: Reaction Yields and Large-Scale Example

The efficiency of N-Cbz protection is consistently high across various amino acid substrates. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for N-Cbz Protection of Various Amino Acids [4]

Amino Acid SubstrateReagents and ConditionsTypical Yield (%)
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90%
AlanineCbz-Cl, aq. NaOH, 0 °C~95%
PhenylalanineCbz-Cl, aq. NaHCO₃, Room Temp.> 90%
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to Room Temp.~98%
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92%

Table 2: Industrial-Scale Synthesis Example: Cbz-L-Cyclohexylglycine (Cbz-L-CHG) [1][5]

ReagentQuantityRole
L-Cyclohexylglycine (L-CHG)246 kgStarting Material
Water2460 LSolvent
20% aq. NaOH Solution250 L + 280 LBase
Benzyl Chloroformate (Cbz-Cl)267 kgProtecting Group Reagent
Ethyl Acetate1930 LExtraction Solvent
Hydrochloric Acid170 LAcid for Neutralization/Precipitation

Experimental Protocols

Protocol 1: Large-Scale N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a widely used and robust method for the N-Cbz protection of amino acids on a large scale.[1][4]

Materials:

  • Amino Acid (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃) or a mixture of Na₂CO₃ and Sodium Bicarbonate (NaHCO₃)[1][6][7]

  • Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)[1]

  • Water

  • Organic Solvent for extraction/washing (e.g., Diethyl Ether, Ethyl Acetate)[1]

  • Dilute Hydrochloric Acid (HCl) for acidification[1]

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 equiv) in an aqueous solution of sodium carbonate (e.g., 1 M). The pH of the solution should be adjusted and maintained between 8 and 10.[1][3]

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[4]

  • Reagent Addition: Slowly add benzyl chloroformate (1.05-1.2 equiv) dropwise to the stirred solution. Ensure the internal temperature is maintained below 10 °C throughout the addition.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[4] Reaction progress should be monitored by a suitable analytical technique such as TLC or HPLC.[1]

  • Work-up (Washing): Once the reaction is complete, wash the mixture with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities.[4][8]

  • Work-up (Precipitation): Cool the remaining aqueous layer back to 0-5 °C in an ice bath.[1] Carefully acidify the solution to a pH of 2-3 with dilute hydrochloric acid.[1][8] The N-Cbz protected amino acid will precipitate out of the solution as a white solid.[1]

  • Isolation: Collect the solid product by vacuum filtration.[8]

  • Washing: Wash the collected solid with ample amounts of cold water to remove inorganic salts.[1]

  • Drying: Dry the purified product under vacuum to a constant weight.[1]

Protocol 2: Purification by Recrystallization

For products requiring higher purity, recrystallization is an effective method.

Materials:

  • Crude, dry N-Cbz protected amino acid

  • Recrystallization solvent system (e.g., Ethanol/water, Ethyl acetate/hexane)[8]

Procedure:

  • Dissolution: In a suitable flask, add the minimum amount of the hot primary solvent (e.g., ethanol or ethyl acetate) required to fully dissolve the crude product.

  • Precipitation: While the solution is still warm, slowly add the anti-solvent (e.g., water or hexane) until the solution becomes faintly turbid.

  • Crystallization: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum.

Visualizations: Reaction Pathway and Experimental Workflow

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products AA Amino Acid (R-CH(NH2)-COOH) CbzAA N-Cbz-Amino Acid AA->CbzAA CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzAA Base Aqueous Base (e.g., Na2CO3) Base->CbzAA pH 8-10 Temp 0-5 °C Temp->CbzAA Byproduct HCl (neutralized) G start Start: Amino Acid Solution cool1 Cool to 0-5 °C start->cool1 add_cbz Add Benzyl Chloroformate cool1->add_cbz react Stir at Room Temp (2-4 hours) add_cbz->react wash Wash with Organic Solvent react->wash cool2 Cool Aqueous Layer to 0-5 °C wash->cool2 acidify Acidify to pH 2-3 with HCl cool2->acidify precipitate Product Precipitation acidify->precipitate filter Filter & Wash with Cold Water precipitate->filter dry Dry Under Vacuum filter->dry purify Optional: Recrystallization dry->purify end Final Product: Purified N-Cbz-Amino Acid dry->end If recrystallization is skipped purify->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Benzyl-N-Cbz-glycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Benzyl-N-Cbz-glycine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stages in the synthesis of N-Benzyl-N-Cbz-glycine where yield loss can occur?

The synthesis of N-Benzyl-N-Cbz-glycine is a two-step process, and yield can be compromised at either stage:

  • Synthesis of N-Cbz-glycine: This initial step involves the protection of the amino group of glycine with a benzyloxycarbonyl (Cbz) group.[1]

  • N-benzylation of N-Cbz-glycine: The second step is the alkylation of N-Cbz-glycine with a benzyl group.[1]

Q2: Why is my yield of N-Cbz-glycine (Step 1) very low or non-existent?

A very low or no yield in the synthesis of N-Cbz-glycine is often due to the rapid hydrolysis (saponification) of benzyl chloroformate.[1] This can happen if the base (e.g., NaOH) and benzyl chloroformate are added simultaneously.[1] To mitigate this, the benzyl chloroformate and aqueous sodium hydroxide solution should be added dropwise and separately to the cooled glycine solution.[1]

Q3: What role does the base play in the synthesis of N-Cbz-glycine, and which base is recommended?

The amino group of glycine exists as a zwitterion and requires deprotonation to become nucleophilic.[1] Insufficient basicity can lead to low yields.[1] A strong base like sodium hydroxide (NaOH) is recommended to ensure complete deprotonation of the glycine.[1] Typically, at least two equivalents of NaOH are used: one to deprotonate the carboxylic acid and another to neutralize the HCl byproduct of the reaction.[1]

Q4: I am losing my N-Cbz-glycine product during the work-up. What could be the reason?

Product loss during work-up is often due to an incorrect pH during extraction. If the pH is not sufficiently acidic, the N-Cbz-glycine will remain dissolved in the aqueous phase as its carboxylate salt.[1] It is crucial to carefully acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., HCl) to ensure complete precipitation of the N-Cbz-glycine product before extraction.[1]

Q5: What are the common challenges faced during the N-benzylation of N-Cbz-glycine (Step 2)?

The main challenges in the second step include:

  • Poor solubility of reactants: N-Cbz-glycine or its salt may have poor solubility in less polar organic solvents, which can hinder the reaction.[1]

  • Inefficient alkylation conditions: The SN2 reaction between the deprotonated N-Cbz-glycine and a benzyl halide can be slow under suboptimal conditions.[1]

Q6: How can I improve the yield of the N-benzylation step?

To improve the yield of N-benzylation, consider the following:

  • Solvent choice: Use a polar aprotic solvent such as DMF or DMSO to improve the solubility of the reactants.[1]

  • Alternative substrate: Performing the N-benzylation on the methyl or ethyl ester of N-Cbz-glycine can be advantageous as the ester is generally more soluble in organic solvents, potentially leading to a cleaner and more efficient reaction.[1] The ester group can then be hydrolyzed in a subsequent step.[1]

Q7: What are the potential byproducts in the synthesis of N-Benzyl-N-Cbz-glycine?

A possible byproduct is the dibenzylated product, which can form if a large excess of benzyl bromide is used or if the reaction is allowed to proceed for too long.[1] Another potential byproduct is benzyl N-Cbz-glycinate, which can form if the carboxylic acid is not fully deprotonated.[1]

Troubleshooting Guides

Step 1: Synthesis of N-Cbz-glycine
Problem Potential Cause Recommended Solution
Very Low to No Product Simultaneous addition of NaOH and Benzyl Chloroformate leading to hydrolysis of the latter.[1]Add the benzyl chloroformate and aqueous sodium hydroxide solution dropwise and separately to the cooled glycine solution. Maintain a low temperature (0°C) throughout the addition.[1]
Low Yield Insufficient basicity to deprotonate the glycine zwitterion.Use a strong base like sodium hydroxide to ensure complete deprotonation.[1]
Incorrect pH during work-up, leaving the product in the aqueous phase.[1]After the reaction, carefully acidify the aqueous layer to a pH of 1-2 with a strong acid to ensure complete precipitation of the product.[1]
Product loss during extraction before acidification.[1]Perform the ether extraction after acidification to transfer the protonated product into the organic phase.[1]
Step 2: N-benzylation of N-Cbz-glycine
Problem Potential Cause Recommended Solution
Low Yield Poor solubility of N-Cbz-glycine in the reaction solvent.[1]Use a polar aprotic solvent such as DMF or DMSO to improve solubility.[1]
Inefficient alkylation (SN2 reaction) conditions.[1]Consider using the methyl or ethyl ester of N-Cbz-glycine, which has better solubility in organic solvents.[1]
Incomplete deprotonation of the N-H bond of the Cbz-protected amine.Use a strong base like sodium hydride (NaH) to ensure complete deprotonation.[1]
Formation of Byproducts Over-alkylation or esterification.[1]Use a slight excess of the benzylating agent and monitor the reaction progress closely by TLC.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-glycine
  • Dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq) in a flask cooled in an ice bath (0°C).[1]

  • Separately and simultaneously, add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of sodium hydroxide (1.0 eq) dropwise to the stirred glycine solution over a period of 30 minutes, maintaining the temperature at 0°C.[1]

  • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.[1]

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.[1]

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the precipitate with cold water and dry under vacuum to afford N-Cbz-glycine. A typical yield is around 85-95%.[1]

Protocol 2: Synthesis of N-Benzyl-N-Cbz-glycine
  • Suspend N-Cbz-glycine (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere.[1]

  • Cool the suspension to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise to the stirred suspension.[1]

  • Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[1]

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Benzyl-N-Cbz-glycine.[1]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cbz Protection cluster_step2 Step 2: N-Benzylation Glycine Glycine NCbzGlycine N-Cbz-glycine Glycine->NCbzGlycine 0°C to RT Cbz_Cl Benzyl Chloroformate Cbz_Cl->NCbzGlycine 0°C to RT NaOH NaOH (aq) NaOH->NCbzGlycine 0°C to RT Final_Product N-Benzyl-N-Cbz-glycine NCbzGlycine->Final_Product 0°C to RT BnBr Benzyl Bromide BnBr->Final_Product 0°C to RT NaH NaH, DMF NaH->Final_Product 0°C to RT

Caption: Synthetic pathway for N-Benzyl-N-Cbz-glycine.

Troubleshooting_Workflow Start Low Yield in Synthesis Step1 Step 1: N-Cbz-glycine Synthesis Issue? Start->Step1 Step2 Step 2: N-Benzylation Issue? Start->Step2 Check_Reagent_Addition Simultaneous addition of NaOH and Cbz-Cl? Step1->Check_Reagent_Addition Yes Check_Basicity Insufficient Base? Step1->Check_Basicity Yes Check_Workup_pH Incorrect Workup pH? Step1->Check_Workup_pH Yes Check_Solubility Poor Reactant Solubility? Step2->Check_Solubility Yes Check_Alkylation_Conditions Inefficient Alkylation? Step2->Check_Alkylation_Conditions Yes Solution1 Add reagents separately and control temperature. Check_Reagent_Addition->Solution1 Solution2 Use strong base (NaOH). Check_Basicity->Solution2 Solution3 Acidify to pH 1-2 before extraction. Check_Workup_pH->Solution3 Solution4 Use polar aprotic solvent (DMF, DMSO). Check_Solubility->Solution4 Solution5 Consider using N-Cbz-glycine ester. Check_Alkylation_Conditions->Solution5

Caption: Troubleshooting workflow for low yield synthesis.

References

Common side reactions during Cbz deprotection and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carboxybenzyl (Cbz) group deprotection. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges associated with this common synthetic transformation.

Troubleshooting Guides

This section addresses specific issues that may arise during Cbz deprotection experiments, offering potential causes and solutions.

Issue 1: Incomplete or Sluggish Reaction

Question: My Cbz deprotection reaction is slow or fails to reach completion. What are the common causes and how can I troubleshoot this?

Answer: Incomplete or sluggish Cbz deprotection is a frequent challenge. The underlying cause often depends on the chosen deprotection method. Here’s a systematic approach to troubleshooting:

For Catalytic Hydrogenolysis (e.g., H₂, Pd/C):

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers), residual reagents, or impurities in the starting material.[1]

    • Solution: Ensure the purity of your substrate. If sulfur-containing functional groups are present, consider alternative deprotection methods such as acidic or nucleophilic cleavage.[1]

  • Poor Catalyst Activity: The activity of Pd/C can vary between batches and decrease over time.

    • Solution: Use a fresh batch of a high-quality catalyst. Increasing the catalyst loading (e.g., from 5-10 mol% to 10-20 mol%) can also improve the reaction rate.[1]

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete conversion, especially with sterically hindered substrates.

    • Solution: Increase the hydrogen pressure, for example, to 50 psi or higher.[1]

  • Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for effective interaction between the substrate and the catalyst.

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, thereby inhibiting its activity.[1]

    • Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the amine product, reducing its coordination to the catalyst.[1]

For Other Deprotection Methods:

  • Inappropriate Reagent Choice: The chosen reagent may not be sufficiently reactive for the specific substrate.

    • Solution: Consult the data on reaction conditions for various substrates (see Table 1) and consider a more potent deprotection agent or a different method altogether.

Issue 2: Observation of Unexpected Side Products

Question: I am observing unexpected side products in my Cbz deprotection reaction. How can I identify and prevent them?

Answer: The formation of side products is highly dependent on the deprotection method and the functional groups present in your substrate.

Common Side Reactions and Their Prevention:

  • Over-reduction (Catalytic Hydrogenolysis): Other reducible functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides, can be reduced under standard catalytic hydrogenation conditions.[1]

    • Prevention:

      • Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or formic acid often provides better selectivity.[1]

      • Non-Reductive Methods: Opt for acidic cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) or nucleophilic cleavage (e.g., with 2-mercaptoethanol) if your molecule contains sensitive reducible groups.[2][3][4][5]

  • N-Benzylation: Formation of an N-benzyl side product can occur, particularly if the reaction stalls or there is insufficient hydrogen.

    • Prevention: Ensure complete and rapid reaction by optimizing catalyst loading, hydrogen pressure, and reaction time.

  • Acetylation (Acidic Cleavage): When using HBr in acetic acid, the deprotected amine can be acetylated by the solvent.[1]

    • Prevention: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.

  • Alkylation of Sensitive Groups (Acidic Cleavage): The benzyl cation generated during acidic cleavage can alkylate other nucleophilic functional groups within the molecule.

    • Prevention: Consider milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), which can offer better selectivity.[4][5] The use of scavengers like anisole or thioanisole can also trap the benzyl cation.

  • Formation of Genotoxic Byproducts: The use of reagents like TMS-iodide can generate benzyl iodide, a potent alkylating agent.[6]

    • Prevention: For late-stage pharmaceutical synthesis, it is advisable to avoid methods that produce such reactive byproducts. Safer alternatives include catalytic hydrogenation or nucleophilic cleavage.[6]

Data Presentation

The following table summarizes various Cbz deprotection methods with their typical reaction conditions and reported yields for different substrates, allowing for easy comparison.

Table 1: Comparison of Common Cbz Deprotection Methods

Deprotection MethodReagentsTypical ConditionsSubstrate ExampleYield (%)
Catalytic Hydrogenation H₂, Pd/C (5-10%)MeOH or EtOH, rt, 1-24 hN-Cbz-aniline98
N-Cbz-L-phenylalanine>95
N-Cbz protected piperidine~95
Transfer Hydrogenolysis Ammonium formate, Pd/CMeOH, reflux, 1-3 hN-Cbz protected peptides>90
Halogenated N-Cbz anilines90-95
NaBH₄, Pd/CMeOH, rt, 5-15 minN-Cbz aromatic amines93-98
Acidic Cleavage HBr in Acetic Acid (33%)rt, 1-4 hN-Cbz amino acids70-95
AlCl₃, HFIPrt, 30 min - 2hVarious N-Cbz protected amines85-98
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc, 75 °C, 24 hN-Cbz protected amines with sensitive functionalities80-95

Data compiled from multiple sources.[3][4]

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below.

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas

This is the most common method for Cbz deprotection due to its mild conditions and clean byproducts.[3]

  • Materials:

    • Cbz-protected amine

    • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (balloon or hydrogenator)

    • Inert gas (Nitrogen or Argon)

    • Celite™ for filtration

  • Procedure:

    • Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Purge the flask with an inert gas.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3][7]

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

This method is a safer alternative to using hydrogen gas, particularly for larger-scale reactions.

  • Materials:

    • Cbz-protected amine

    • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

    • Ammonium formate (3-5 equivalents)

    • Methanol (MeOH) or Ethanol (EtOH)

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol or ethanol.

    • Add 10% Pd/C followed by ammonium formate.

    • Stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous work-up to remove ammonium salts and extract the product with a suitable organic solvent.

Protocol 3: Acidic Cleavage using HBr in Acetic Acid

This method is useful for substrates that are sensitive to hydrogenation.

  • Materials:

    • Cbz-protected amine

    • 33% Hydrogen bromide (HBr) in acetic acid (AcOH)

  • Procedure:

    • Dissolve the Cbz-protected compound in glacial acetic acid.

    • Add a solution of 33% HBr in acetic acid.

    • Stir the mixture at room temperature for 2 to 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product can often be precipitated by the addition of anhydrous ether.

Protocol 4: Nucleophilic Cleavage using 2-Mercaptoethanol

This method provides a non-reductive and non-acidic route for Cbz deprotection, suitable for substrates with sensitive functionalities.[2][3]

  • Materials:

    • Cbz-protected amine

    • 2-Mercaptoethanol (2 equivalents)

    • Potassium phosphate tribasic (K₃PO₄) (4 equivalents)

    • N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • To a solution of the Cbz-protected amine (1 equivalent) in DMAc, add K₃PO₄ (4 equivalents).

    • Add 2-mercaptoethanol (2 equivalents) to the mixture.

    • Heat the reaction mixture to 75 °C and stir for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Extract the aqueous phase with a suitable organic solvent (e.g., DCM or EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

Mandatory Visualization

The following diagrams illustrate key workflows and decision-making processes in Cbz deprotection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Cbz-Protected Compound dissolve Dissolve in Suitable Solvent start->dissolve add_reagents Add Deprotection Reagents (e.g., Pd/C, HBr/AcOH) dissolve->add_reagents react Stir under Appropriate Conditions (e.g., H₂ atmosphere, heat) add_reagents->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor quench Quench Reaction & Remove Catalyst monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Purify Product (Chromatography, Recrystallization) extract->purify end End: Deprotected Amine purify->end

Caption: A generalized experimental workflow for Cbz deprotection.

Decision_Tree start Start: Choose Cbz Deprotection Method q1 Are other reducible groups present? (e.g., alkenes, alkynes, nitro groups) start->q1 q2 Are acid-sensitive groups present? (e.g., Boc, trityl) q1->q2 No method3 Consider Transfer Hydrogenolysis (milder reduction) q1->method3 Yes a1_yes Yes a1_no No method1 Catalytic Hydrogenolysis (H₂, Pd/C) q2->method1 No method2 Acidic Cleavage (e.g., HBr/AcOH) q2->method2 No, but want alternative to H₂ method4 Nucleophilic Cleavage (e.g., 2-mercaptoethanol) q2->method4 Yes method5 Mild Acidic Cleavage (AlCl₃/HFIP) q2->method5 Yes, but need milder acid a2_yes Yes a2_no No method3->q2

Caption: Decision tree for selecting an appropriate Cbz deprotection method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and generally "cleanest" method for Cbz deprotection?

The most prevalent and often cleanest method for removing a Cbz group is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas.[1] The byproducts, toluene and carbon dioxide, are volatile and easily removed from the reaction mixture.

Q2: My compound contains a double bond that I wish to preserve. Can I still use catalytic hydrogenation?

Standard catalytic hydrogenation with H₂ and Pd/C will likely reduce the double bond. In this scenario, transfer hydrogenolysis might offer better selectivity, but non-reductive methods such as acidic or nucleophilic cleavage are safer choices to preserve the alkene functionality.[1]

Q3: Are there any significant safety concerns with Cbz deprotection reagents?

Yes. For instance, using TMS-iodide for Cbz deprotection can generate benzyl iodide, which is a potent and potentially genotoxic alkylating agent.[6] For late-stage pharmaceutical synthesis, it is highly recommended to avoid methods that produce such reactive byproducts. Catalytic hydrogenation requires the safe handling of flammable hydrogen gas and potentially pyrophoric catalysts.

Q4: How can I deprotect a Cbz group in the presence of a Boc group?

The Cbz and Boc groups are generally orthogonal. Cbz is typically removed by hydrogenolysis, which does not affect the acid-labile Boc group. Conversely, the Boc group can be removed with acid (e.g., TFA), which usually leaves the Cbz group intact under mild conditions. Therefore, selective deprotection is readily achievable.

Q5: What is the mechanism of Cbz deprotection via hydrogenolysis?

The mechanism involves the cleavage of the benzylic C-O bond by hydrogen on the surface of the palladium catalyst. This hydrogenolysis reaction releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[8]

References

Troubleshooting low coupling efficiency for sterically hindered N-Cbz-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges associated with the coupling of sterically hindered N-Cbz-amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of N-Cbz-amino acids with bulky side chains often inefficient?

Low coupling efficiency with sterically hindered N-Cbz-amino acids is primarily due to steric hindrance. The combination of the bulky benzyloxycarbonyl (Cbz) protecting group on the nitrogen and a large amino acid side chain (e.g., Valine, Isoleucine) physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2][3] This obstruction slows down the rate of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences.[3] Additionally, the nucleophilicity of the amine component can be diminished by adjacent bulky groups, making it a less effective reactant.[4]

Q2: My standard coupling protocol with DCC/DIC is failing. What should I do first?

Carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[2][3] The first and most critical step is to switch to a more potent coupling reagent. Modern onium salt-based reagents (aminium/uronium or phosphonium salts) are designed for such challenging couplings as they form highly reactive activated esters that can more effectively overcome the steric barrier.[2][3][5][6][7]

Q3: Which coupling reagents are most effective for sterically hindered N-Cbz-amino acids?

For challenging couplings involving sterically hindered residues, reagents that generate highly reactive esters are recommended.[3][5] The most effective options include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most powerful reagents, providing fast reaction times and minimizing racemization.[1][2][5]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Highly effective, especially for hindered N-methyl amino acids.[1][4][5]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with efficiency comparable to HATU, and it is based on the safer Oxyma leaving group.[5][8]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent for many difficult couplings.[2]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt reagent known for reducing racemization.[4][9]

For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the amino acid to an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a very effective strategy.[4][7][8]

Q4: I've switched to a stronger coupling reagent, but the coupling is still incomplete. What other reaction parameters can I adjust?

If a powerful coupling reagent alone is insufficient, optimizing the reaction conditions is the next critical step. Consider the following adjustments:

  • Increase Reagent Equivalents: Use a higher excess of the N-Cbz-amino acid and the coupling reagent (e.g., increase from 1.5 to 3-5 equivalents) relative to the free amine on the resin.[1][2]

  • Extend Reaction Time: Standard coupling times of 1-2 hours may not be enough. Extend the reaction time to 4 hours, or even overnight.[1][2][7]

  • Increase Temperature: Gentle heating (e.g., 30-40°C) can help overcome the activation energy barrier.[1][4] Microwave-assisted peptide synthesis (MASPS) is also a highly effective method for driving difficult couplings to completion more rapidly.[1][7]

  • Solvent Choice: If peptide aggregation is suspected, which is common in difficult sequences, consider switching from N,N-dimethylformamide (DMF) to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[2][7]

Q5: What is "double coupling" and when should it be used?

Double coupling is the strategy of repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling attempt.[1] This is a highly effective technique for forcing difficult couplings, like those with sterically hindered N-Cbz-amino acids, to completion when a single coupling is insufficient.[2]

Q6: What is "capping" and how can it help?

Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain after a coupling step.[3] This is typically done using acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA).[2][10] By capping the unreacted amines, you prevent them from reacting in subsequent coupling cycles, which stops the formation of deletion sequences in your final peptide product. This is particularly useful after a difficult coupling that is known to be incomplete.

Troubleshooting Guide

Below is a systematic workflow for troubleshooting low coupling efficiency with sterically hindered N-Cbz-amino acids.

Troubleshooting_Workflow start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) reagent Switch to Potent Coupling Reagent (HATU, PyAOP, COMU) start->reagent check Coupling Complete? reagent->check conditions Optimize Reaction Conditions check2 Coupling Complete? conditions->check2 sub_conditions Increase Equivalents (3-5x) Extend Time (2-4h or overnight) Increase Temperature (30-40°C or Microwave) Change Solvent (e.g., to NMP) conditions->sub_conditions double_coupling Perform Double Coupling check3 Coupling Complete? double_coupling->check3 capping Cap Unreacted Amines proceed Proceed to Next Deprotection Step capping->proceed check->conditions No check->proceed Yes check2->double_coupling No check2->proceed Yes check3->capping No check3->proceed Yes

Caption: Troubleshooting workflow for low coupling efficiency.

Data Summary Tables

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Reagent ClassReagent NameRelative EfficiencyKey Advantages
Aminium/Uronium Salts HATUVery HighVery fast, low racemization, highly effective.[2][5]
HBTUHighWidely used, efficient for many difficult couplings.[2][5]
COMUVery HighComparable to HATU, safer (Oxyma-based).[5][8]
Phosphonium Salts PyAOPVery HighExcellent for N-methylated and other hindered residues.[3][5]
PyBOPHighGenerally associated with lower racemization levels.[4][5]
Carbodiimides DCC/DICLowInefficient for sterically hindered couplings.[2][3]

Table 2: Optimization of Reaction Conditions

ParameterStandard ConditionRecommended for Hindered CouplingRationale
Amino Acid Excess 1.5 - 2 equivalents3 - 5 equivalentsDrives the reaction equilibrium towards product formation.[1][2]
Coupling Reagent Excess 1.4 - 1.9 equivalents2.9 - 4.9 equivalentsEnsures complete activation of the amino acid.[1]
Reaction Time 1 - 2 hours2 - 4 hours (or overnight)Allows more time for the sterically hindered components to react.[1][2]
Temperature Room Temperature30 - 40°C or MicrowaveProvides the necessary activation energy to overcome steric barriers.[1][7]
Solvent DMFNMP or DMF/DCM mixturesImproves solvation and reduces peptide aggregation.[2][7]

Key Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol describes a single coupling cycle for a sterically hindered N-Cbz-amino acid onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin in anhydrous DMF for at least 30 minutes. Drain the solvent completely.

  • Amino Acid Activation: In a separate vessel, dissolve the sterically hindered N-Cbz-amino acid (3-5 eq. relative to resin loading) and HATU (2.9-4.9 eq.) in anhydrous DMF.

  • Add a non-nucleophilic base, such as DIPEA (6-10 eq.), to the activation mixture.

  • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the peptide-resin.

  • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. For very difficult couplings, this time can be extended overnight.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads.[2] A negative result (colorless/yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and a second coupling ("double coupling") should be performed.

HATU_Coupling_Workflow start Swell Resin in DMF coupling Add to Resin & Agitate (2-4h) start->coupling activation Prepare Activation Mixture: - N-Cbz-AA (3-5 eq) - HATU (2.9-4.9 eq) - DIPEA (6-10 eq) - in DMF preactivate Pre-activate (1-2 min) activation->preactivate preactivate->coupling wash Wash Resin (5-7x DMF) coupling->wash end Coupling Complete wash->end

Caption: Experimental workflow for HATU-mediated coupling.

Protocol 2: Capping of Unreacted Amines

This protocol is performed after an incomplete coupling reaction to block unreacted amines.

  • Washing: After the coupling reaction, wash the peptide-resin thoroughly with DMF (3 times).

  • Capping Solution Preparation: Prepare a capping solution, for example, a mixture of acetic anhydride, DIPEA, and DMF in a 1:1:8 ratio.

  • Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged.

  • Agitate the mixture for 30 minutes at room temperature.

  • Final Washing: Drain the capping solution. Wash the resin extensively with DMF (3 times) and DCM (3 times) to remove all capping reagents and byproducts. The resin is now ready for the N-terminal deprotection step of the next cycle.[2]

References

Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of peptide aggregation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in solid-phase peptide synthesis (SPPS) and what are its primary causes?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the creation of stable secondary structures like β-sheets.[1][2] This aggregation can make the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps.[1]

Q2: Which peptide sequences are most susceptible to aggregation?

A2: Sequences that are rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are particularly prone to aggregation.[1] Additionally, sequences containing amino acids that can form strong hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also be problematic.[3] Aggregation is generally not a significant issue before the fifth or sixth residue has been coupled.[1][4]

Q3: What are the observable signs of on-resin aggregation during a synthesis?

A3: A primary indicator of aggregation is the failure of the peptide-resin to swell properly.[1][4] In batch synthesis, the resin bed may appear to have shrunken. For those using continuous-flow synthesis, a flattened and broadened deprotection profile can signal aggregation.[1] It is also important to note that standard amine tests, such as the Kaiser or TNBS test, can become unreliable and may produce false negatives in instances of severe aggregation.[1]

Q4: Is it possible to predict if my peptide sequence will aggregate?

A4: While it is difficult to predict aggregation with absolute certainty, there are several online tools available that can help identify potentially "difficult" sequences. These tools analyze the amino acid composition and hydrophobicity of a sequence to flag regions that may be prone to aggregation, allowing for the proactive selection of a modified synthesis strategy.[1]

Q5: How does the choice of resin impact peptide aggregation?

A5: The properties of the solid support play a crucial role in mitigating aggregation. For challenging sequences, it is advisable to use a resin with enhanced swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel).[1] Employing a resin with a lower substitution level can also be beneficial, as it increases the distance between peptide chains, thereby minimizing the potential for intermolecular interactions that lead to aggregation.[1]

Q6: How do structure-disrupting amino acid derivatives help in preventing aggregation?

A6: Structure-disrupting amino acid derivatives, also known as secondary amino acid surrogates, are modified amino acids that temporarily alter the peptide backbone to inhibit the formation of secondary structures.[3] These include pseudoproline dipeptides, which introduce a "kink" into the peptide chain, and Dmb/Hmb-protected amino acids, which shield the backbone amide.[3][4] These modifications are reversible and are removed during the final trifluoroacetic acid (TFA) cleavage, yielding the native peptide sequence.[3]

Q7: What is microwave-assisted SPPS and how can it be beneficial for difficult sequences?

A7: Microwave-assisted SPPS utilizes microwave energy to rapidly and efficiently heat the reaction vessel.[5][6][7] This accelerated heating can significantly reduce reaction times for both coupling and deprotection steps.[5][8] For difficult sequences, the rapid heating helps to disrupt the formation of stable secondary structures, thereby preventing aggregation and leading to higher purity and yield of the final peptide.[5][6][8]

Q8: When is it appropriate to use chaotropic salts in my synthesis?

A8: Chaotropic salts, such as LiCl, NaClO₄, or KSCN, can be added to coupling or washing solutions to disrupt hydrogen bonding networks that contribute to aggregation.[1][3][4] This strategy is often employed when other methods, such as changing solvents or using structure-disrupting monomers, have not been sufficient to overcome severe aggregation.[1][3]

Troubleshooting Guide

Issue: My coupling reaction is incomplete, and the Kaiser/TNBS test remains positive.

  • Symptoms: A positive Kaiser or TNBS test after the coupling step indicates the presence of unreacted free amines.[1] Upon cleavage and analysis, you may observe a low yield of the target peptide and the presence of deletion sequences (n-1, n-2, etc.) in the mass spectrometry data.[1]

  • Recommended Solutions:

    • Increase Coupling Time/Double Couple: Extend the reaction time for the coupling step or perform a second coupling with fresh reagents.[1][3]

    • Use a Stronger Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.[1]

    • Elevate the Temperature: Perform the coupling at a higher temperature, or if available, use a microwave peptide synthesizer.[1][4]

    • Change Solvents: Switch from DMF to a solvent with a higher polarity like NMP, or add DMSO to your current solvent system.[3][4] A mixture of DCM/DMF/NMP (1:1:1) can also be effective.[1]

    • Incorporate Structure-Disrupting Moieties: Proactively insert pseudoproline dipeptides, Dmb/Hmb-protected amino acids, or depsipeptides at strategic locations within the sequence.[1][4]

    • Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling or washing solutions to disrupt hydrogen bonding.[1]

Issue: The Fmoc deprotection appears to be slow or incomplete.

  • Symptoms: Incomplete removal of the Fmoc protecting group can lead to deletion sequences in the final product.

  • Recommended Solutions:

    • Modify Deprotection Reagent: For Fmoc deprotection, consider adding a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution.[1]

    • Increase Deprotection Time: Extend the duration of the deprotection step to ensure complete removal of the Fmoc group.[1]

Issue: My resin is not swelling properly.

  • Symptoms: The resin bed appears shrunken, and reaction kinetics are slow.

  • Recommended Solutions:

    • Choose an Appropriate Resin: For difficult sequences, consider using a resin with better swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel).[1]

    • Use a Low-Loading Resin: A lower substitution level on the resin can reduce the proximity of peptide chains and minimize aggregation.[1]

Issue: I have tried standard methods, but my synthesis continues to fail due to aggregation.

  • Symptoms: Persistently low yields and complex crude product profiles despite trying common troubleshooting steps.

  • Recommended Solutions:

    • Combine Strategies: A multi-faceted approach is often necessary for extremely difficult sequences. Consider combining the use of a low-loading, PEG-based resin with a microwave synthesizer and the incorporation of structure-disrupting amino acids.

    • "Magic Mixture": For particularly challenging acylations, a solvent system known as the "Magic Mixture" can be employed. This consists of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at 55 °C.[3]

Issue: My final peptide is challenging to purify due to aggregation-related impurities.

  • Symptoms: The crude peptide exhibits poor solubility, and HPLC purification is difficult.

  • Recommended Solutions:

    • Backbone Protection: The use of backbone-protecting groups like Hmb or Dmb not only aids in the synthesis but can also increase the solubility of the cleaved peptide, which facilitates purification.[4]

    • Depsipeptides: The incorporation of depsipeptides can also improve the solubility of the final product.[4]

Quantitative Comparison of Anti-Aggregation Strategies

The effectiveness of various anti-aggregation strategies can be sequence-dependent. The following table summarizes reported improvements in yield and purity for different methods.

StrategyPeptide Sequence/ContextReported Yield/Purity ImprovementCitation(s)
Pseudoproline Dipeptides Highly aggregated sequencesUp to 10-fold increase in product yield[1]
Synthesis of Aβ 1–42Crude yield increased from 33% to 57%[1]
Microwave-Assisted SPPS Acyl Carrier Protein (ACP) (65-74)Increased yield of the final peptide to 87%[2]
Standard vs. MicrowavePurity increased from <65% to >90% and yield from 55% to >80% for a known aggregation-prone peptide[9]
Chaotropic Salts (LiCl) Difficult sequencesQuantitative coupling reported[2]

Detailed Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.

  • Materials:

    • Fmoc-deprotected peptide-resin

    • Pseudoproline dipeptide (5 equivalents)

    • Coupling reagent (e.g., PyBOP®, TBTU, HBTU, HCTU, or HATU) (5 equivalents)

    • Diisopropylethylamine (DIPEA) (10 equivalents)

    • DMF or NMP

    • TNBS test reagents

  • Procedure:

    • In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.[3]

    • Add DIPEA to the solution and mix thoroughly.[3]

    • Immediately add the activated dipeptide solution to the Fmoc-deprotected peptide-resin.[3]

    • Agitate the mixture for 1-2 hours.[3]

    • Perform a TNBS test to check for the completion of the coupling.[3]

    • If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[3]

    • Wash the resin thoroughly with DMF and proceed to the next deprotection step.[1]

Protocol 2: Incorporation of an Fmoc-Aaa-(Dmb)Gly-OH Dipeptide

This protocol describes the incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.

  • Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)

    • Coupling reagent (e.g., DIC/HOBt) (3 equivalents each)

    • DMF/DCM (2:1)

    • TNBS test reagents

  • Procedure:

    • Swell the Fmoc-deprotected peptide-resin in DMF.[1]

    • In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).[1]

    • Add DIC to the solution and allow it to pre-activate for 10 minutes.[1]

    • Add the activated dipeptide solution to the peptide-resin.[1]

    • Agitate the mixture for 1-2 hours at room temperature.[1]

    • Perform a TNBS test to confirm complete coupling.[1]

    • Wash the resin thoroughly with DMF and proceed with the synthesis.[1]

Protocol 3: Microwave-Assisted SPPS

This protocol outlines a general procedure for performing SPPS at elevated temperatures using a microwave synthesizer.

  • Materials:

    • Peptide-resin

    • Fmoc-protected amino acids

    • Coupling reagents (e.g., HCTU, HATU)

    • Activation base (e.g., DIPEA)

    • Deprotection solution (e.g., 20% piperidine in DMF)

    • Microwave peptide synthesizer

  • Procedure:

    • Place the peptide-resin in the reaction vessel of the microwave synthesizer.[1]

    • Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).[1]

    • Wash the resin thoroughly with DMF.[1]

    • Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF. Apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).[1]

    • Wash the resin thoroughly with DMF.[1]

    • Repeat the deprotection and coupling cycles for the entire sequence.[1]

Visualizations

cluster_causes Causes of Aggregation cluster_solutions Solutions Hydrophobic Sequences Hydrophobic Sequences Peptide Aggregation Peptide Aggregation Hydrophobic Sequences->Peptide Aggregation Intermolecular H-Bonding Intermolecular H-Bonding Intermolecular H-Bonding->Peptide Aggregation Secondary Structure (β-sheets) Secondary Structure (β-sheets) Secondary Structure (β-sheets)->Peptide Aggregation Structure-Disrupting Moieties Structure-Disrupting Moieties Microwave/Heat Microwave/Heat Chaotropic Salts Chaotropic Salts Optimized Resin/Solvents Optimized Resin/Solvents Peptide Aggregation->Structure-Disrupting Moieties Peptide Aggregation->Microwave/Heat Peptide Aggregation->Chaotropic Salts Peptide Aggregation->Optimized Resin/Solvents

Caption: Causes and solutions for peptide aggregation in SPPS.

Start Start Synthesis Failed Synthesis Failed Start->Synthesis Failed Check for Aggregation Check for Aggregation Synthesis Failed->Check for Aggregation Incomplete Coupling/Deprotection Incomplete Coupling/Deprotection Check for Aggregation->Incomplete Coupling/Deprotection Yes Poor Resin Swelling Poor Resin Swelling Check for Aggregation->Poor Resin Swelling Yes Analyze Other Causes Analyze Other Causes Check for Aggregation->Analyze Other Causes No Modify Synthesis Strategy Modify Synthesis Strategy Incomplete Coupling/Deprotection->Modify Synthesis Strategy Poor Resin Swelling->Modify Synthesis Strategy Resynthesize Resynthesize Modify Synthesis Strategy->Resynthesize

Caption: Troubleshooting workflow for failed peptide synthesis.

cluster_native Native Peptide Backbone cluster_pseudo With Pseudoproline Dipeptide Native Allows for Intermolecular H-Bonding Aggregation β-sheet Formation Native->Aggregation Pseudoproline Introduces 'Kink' in Backbone NoAggregation Disrupted Secondary Structure Pseudoproline->NoAggregation

Caption: Action of pseudoproline dipeptides in preventing aggregation.

References

Improving solubility of N-Cbz-protected amino acids in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when working with N-Cbz-protected amino acids, with a particular focus on improving their solubility in organic solvents.

Troubleshooting Guide: Improving Solubility

Researchers may face difficulties dissolving N-Cbz-protected amino acids due to their crystalline nature and the influence of the amino acid side chain. The following guide provides a systematic approach to overcoming solubility issues.

Problem: N-Cbz-protected amino acid does not dissolve in the chosen organic solvent.

1. Initial Assessment and Solvent Selection:

  • Consult Solubility Data: Refer to the provided solubility tables to select an appropriate solvent. For instance, N-Cbz-glycine shows high solubility in polar aprotic solvents like DMF and polar protic solvents like methanol.

  • Consider the Amino Acid Side Chain: The polarity of the amino acid side chain significantly impacts solubility.[1][2] Hydrophobic side chains (e.g., in Phenylalanine or Leucine) may decrease solubility in polar solvents.

  • Factor in the Cbz Group: The nonpolar nature of the Carbobenzoxy (Cbz) group generally increases solubility in organic solvents compared to the unprotected amino acid.[1][2]

2. Step-by-Step Troubleshooting Workflow:

If initial solvent selection based on available data is unsuccessful, follow this workflow:

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Insoluble N-Cbz-Amino Acid solvent_check Is the solvent appropriate based on polarity and available data? start->solvent_check heat Gently warm the mixture (e.g., to 40-50°C) solvent_check->heat Yes stronger_solvent Use a stronger polar aprotic solvent (e.g., DMF, NMP, or DMSO) solvent_check->stronger_solvent No sonicate Apply sonication for 15-30 minutes heat->sonicate success Success: Solubilized heat->success solvent_mixture Try a solvent mixture (e.g., DCM/MeOH or DMF/DCM) sonicate->solvent_mixture sonicate->success protocol_review Review experimental protocol for potential errors solvent_mixture->protocol_review solvent_mixture->success stronger_solvent->heat stronger_solvent->success fail Still Insoluble: Consult further resources protocol_review->fail

Caption: A stepwise guide to troubleshooting solubility problems.

3. Advanced Techniques:

  • Solvent Mixtures: Using a combination of solvents can be effective. For instance, a mixture of a less polar solvent that swells the compound (like DCM) with a more polar solvent that dissolves it (like DMF or methanol) can improve solubility.

  • Temperature Increase: Gently warming the solvent can increase the solubility of many N-Cbz-protected amino acids. However, be cautious with heat-sensitive compounds and avoid boiling the solvent.

  • Sonication: Applying ultrasonic waves can help break down crystal lattices and enhance dissolution.

  • Salt Formation: In some cases, converting the carboxylic acid to a salt (e.g., with a non-nucleophilic base) can temporarily increase solubility in certain polar solvents, though this may not be compatible with all subsequent reaction steps.

Frequently Asked Questions (FAQs)

Q1: Which organic solvents are generally best for dissolving N-Cbz-protected amino acids?

A1: Polar aprotic solvents are typically excellent choices. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are widely used due to their ability to dissolve a broad range of reagents.[3] Dichloromethane (DCM) is also commonly used, especially in solid-phase peptide synthesis for its resin-swelling properties.[3] Alcohols such as methanol and ethanol can also be effective, particularly for N-Cbz-glycine.

Q2: Why is my N-Cbz-protected amino acid "oiling out" instead of dissolving?

A2: "Oiling out" occurs when the solute melts but does not dissolve in the solvent, forming a separate liquid phase. This can happen if the melting point of the N-Cbz-amino acid is close to the temperature of the solvent. To resolve this, you can either lower the temperature and use a stronger solvent or try a different solvent with a higher boiling point in which the compound is more soluble.

Q3: Can I use a solvent mixture to improve solubility?

A3: Yes, solvent mixtures are often effective. A common strategy is to use a less polar solvent like DCM to "wet" and swell the solid, followed by the addition of a more polar solvent like DMF or methanol to achieve complete dissolution.

Q4: Does the source or purity of the N-Cbz-protected amino acid affect its solubility?

A4: Yes, impurities or different crystalline forms (polymorphs) can affect solubility. If you consistently face issues, consider purifying the N-Cbz-amino acid by recrystallization. A common method for purification is recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane.[4]

Q5: How does temperature affect the solubility of N-Cbz-protected amino acids?

A5: Generally, the solubility of solids in liquids increases with temperature. For N-Cbz-glycine, for example, its solubility in various alcohols, ketones, and esters shows a positive correlation with increasing temperature.

Data Presentation: Solubility of N-Cbz-Protected Amino Acids

Quantitative Solubility of N-Cbz-Glycine in Various Organic Solvents at 298.15 K (25 °C)
SolventMolar Fraction (10³x)Solubility ( g/100g solvent)
Methanol103.4521.75
Ethanol59.8613.09
1-Propanol40.119.08
2-Propanol43.199.77
1-Butanol29.876.98
Acetone72.8316.03
Ethyl Acetate24.315.64
Dichloromethane3.560.80
Acetonitrile10.612.39
Water0.150.03

Data extracted from the Journal of Chemical & Engineering Data.

Qualitative and Semi-Quantitative Solubility of Other N-Cbz-Amino Acids
N-Cbz-Amino AcidSolventSolubility
N-Cbz-L-CysteineDimethyl Sulfoxide (DMSO)Typically soluble (e.g., 10 mM, ~2.55 g/L)[1]
N-Cbz-L-PhenylalanineDimethylformamide (DMF)Sparingly soluble
Dimethyl Sulfoxide (DMSO)Slightly soluble
MethanolSlightly soluble
N-Cbz-L-LeucineDimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble
MethanolSoluble

Experimental Protocols

Protocol: Gravimetric Determination of Solubility

This protocol outlines a standard method for accurately determining the solubility of an N-Cbz-protected amino acid in a given organic solvent at a specific temperature.[1]

Objective: To determine the saturation solubility of an N-Cbz-protected amino acid in a specific organic solvent at a controlled temperature.

Materials:

  • N-Cbz-protected amino acid

  • Selected organic solvent

  • Thermostatically controlled water bath or shaker

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven

Methodology:

  • Sample Preparation: Add an excess amount of the N-Cbz-protected amino acid to a pre-weighed vial.

  • Solvent Addition: Add a known mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • Sample Withdrawal: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and place it in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once the solvent has completely evaporated, weigh the container with the dried solute.

  • Calculation: Calculate the solubility based on the mass of the dissolved solid and the mass of the solvent used.

G cluster_1 Gravimetric Solubility Determination Workflow A 1. Add excess N-Cbz-amino acid and known mass of solvent to vial B 2. Equilibrate in thermostatic shaker (e.g., 24h at 25°C) A->B C 3. Withdraw supernatant using a syringe filter B->C D 4. Evaporate solvent from a known volume of supernatant C->D E 5. Weigh the dried solute D->E F 6. Calculate solubility (mass of solute / mass of solvent) E->F

Caption: Workflow for determining solubility via the gravimetric method.

References

Technical Support Center: Minimizing Racemization During Cbz Protection of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize racemization during the benzyloxycarbonyl (Cbz) protection of amino acids, a critical step for maintaining stereochemical integrity in peptide synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Cbz protection?

A1: Racemization is the process by which a pure enantiomer of a chiral amino acid is converted into a mixture of both enantiomers (D and L forms). During Cbz protection, the chiral center (α-carbon) of the amino acid can lose its stereochemical configuration, leading to a loss of optical purity in the final product. This is a significant concern as the biological activity of peptides and other chiral molecules is often dependent on their specific three-dimensional structure.

Q2: What is the primary mechanism of racemization during Cbz protection?

A2: The most common mechanism for racemization during the Cbz protection of amino acids, particularly under basic conditions, involves the formation of an oxazolone (or azlactone) intermediate. The base can abstract the proton from the α-carbon of the amino acid, leading to the formation of a planar enolate intermediate which is achiral. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of D and L enantiomers. The urethane-type structure of the Cbz group helps to suppress the formation of this racemization-prone oxazolone intermediate.

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors can influence the degree of racemization during Cbz protection:

  • Base: The strength and steric hindrance of the base used are critical. Stronger and less sterically hindered bases are more likely to cause racemization.[1]

  • pH: High pH values increase the rate of racemization. Careful control of pH is essential.[2]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can play a role in the stabilization of intermediates that lead to racemization.

  • Reaction Time: Prolonged exposure to basic conditions can increase the likelihood of racemization.

Q4: How does the Cbz protecting group compare to Boc and Fmoc in terms of preventing racemization?

A4: The Cbz group has a long-standing reputation for providing good protection against racemization, especially in solution-phase synthesis. While quantitative comparisons across a wide range of conditions are not always readily available, the urethane structure of the Cbz-protected amine is less prone to forming the oxazolone intermediate compared to other activating strategies.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant racemization detected in the final product. Incorrect Base Selection: Use of a strong, non-hindered base (e.g., NaOH, KOH).- Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. - Employ a bicarbonate or carbonate buffer system to maintain a stable, optimal pH. A mixed base buffer system of Na2CO3:NaHCO3 = 2:1 can effectively maintain the pH in the range of 8-10.[2]
High Reaction pH: The pH of the reaction mixture is too high (typically >10).- Carefully monitor and control the pH of the reaction, aiming for a range of 8-10.[2] - Use a pH meter or pH indicator paper to ensure the pH remains within the desired range throughout the reaction.
Elevated Reaction Temperature: The reaction is being run at too high a temperature.- Perform the reaction at a lower temperature, ideally at 0°C or even lower if the reaction kinetics allow.
Prolonged Reaction Time: The amino acid is exposed to basic conditions for an extended period.- Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). - Work up the reaction as soon as it is complete to minimize exposure to basic conditions.
Inappropriate Solvent: The solvent used may be promoting racemization.- Consider using less polar aprotic solvents. Dichloromethane is a commonly used solvent in methods that have been shown to proceed without racemization.[3]
Low yield of the Cbz-protected amino acid. Decomposition of Benzyl Chloroformate (Cbz-Cl): The Cbz-Cl reagent is sensitive to moisture and low pH.- Ensure that all glassware is dry and use anhydrous solvents. - Maintain the pH of the reaction mixture in the optimal range of 8-10, as a pH that is too low can cause decomposition of Cbz-Cl.[2]
Incomplete Reaction: The reaction has not gone to completion.- Ensure the correct stoichiometry of reagents is used. - Allow for sufficient reaction time, monitoring by TLC until the starting material is consumed.

Quantitative Data on Racemization

While extensive quantitative data directly comparing racemization levels for Cbz protection under various conditions is limited in the readily available literature, the following table provides an indicative comparison of the general propensity for racemization of common amine protecting groups. It is crucial to note that the actual degree of racemization is highly dependent on the specific amino acid, coupling reagents, and reaction conditions.

Protecting GroupProtection ConditionsDeprotection ConditionsGeneral Propensity for Racemization
Cbz Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, NMM)Catalytic hydrogenolysis (H₂, Pd/C), strong acid (HBr/AcOH)Low . The urethane structure of the Cbz group is known for its high resistance to racemization during peptide coupling reactions.
Boc Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaOH, Et₃N)Strong acid (e.g., TFA, HCl in dioxane)Low to moderate . Racemization can occur during the acidic deprotection step, particularly with sensitive amino acids.
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu, baseMild base (e.g., 20% piperidine in DMF)Low . Generally considered very safe in terms of racemization during both protection and deprotection due to the mild basic deprotection conditions.

Researchers should always perform their own analysis to determine the enantiomeric excess for their specific system.

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid under Schotten-Baumann Conditions (Minimized Racemization)

This protocol utilizes controlled pH and temperature to minimize racemization.

Materials:

  • Amino Acid (1.0 equivalent)

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask and cool the mixture in an ice bath.

  • While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5°C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[4]

Protocol 2: Cbz Protection using a Buffered System

This method employs a buffer to maintain a stable pH and is suitable for various chiral amino acids.

Materials:

  • Amino Acid (1.0 equivalent)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Water

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

  • Appropriate work-up solvents and reagents as in Protocol 1.

Procedure:

  • Prepare a mixed base buffer system of Na₂CO₃ and NaHCO₃ in a 2:1 molar ratio in water.[2]

  • Dissolve the amino acid in the buffer solution.

  • Proceed with the addition of Cbz-Cl and subsequent work-up as described in Protocol 1, while ensuring the temperature is kept low during the addition of Cbz-Cl.

Visualizing the Workflow and Key Relationships

To further clarify the process and the factors influencing racemization, the following diagrams are provided.

Racemization_Mechanism cluster_0 Racemization Pathway cluster_1 Cbz Protection L-Amino_Acid L-Amino Acid (Chiral) Enolate Planar Enolate Intermediate (Achiral) L-Amino_Acid->Enolate + Base - H+ D_L_Mixture D/L Amino Acid Mixture (Racemic) Enolate->D_L_Mixture + H+ Oxazolone_Suppression Oxazolone Formation Suppressed Enolate->Oxazolone_Suppression Inhibited by Cbz group Cbz_Protected Cbz-Protected Amino Acid Cbz_Protected->Oxazolone_Suppression

Caption: Mechanism of racemization and the role of the Cbz group.

Troubleshooting_Logic Start Racemization Observed? Check_Base Is the base strong and non-hindered? Start->Check_Base Yes End Racemization Minimized Start->End No Use_Weaker_Base Switch to a weaker, sterically hindered base (e.g., NMM, collidine) or use a buffer. Check_Base->Use_Weaker_Base Yes Check_pH Is the pH > 10? Check_Base->Check_pH No Use_Weaker_Base->Check_pH Control_pH Maintain pH between 8-10 using a buffer or careful addition of base. Check_pH->Control_pH Yes Check_Temp Is the reaction temperature high? Check_pH->Check_Temp No Control_pH->Check_Temp Lower_Temp Perform the reaction at 0°C or below. Check_Temp->Lower_Temp Yes Check_Temp->End No Lower_Temp->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Catalyst poisoning in Cbz deprotection by hydrogenolysis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the removal of the Carbobenzyloxy (Cbz or Z) protecting group via catalytic hydrogenolysis. This guide focuses specifically on the issue of catalyst poisoning and provides troubleshooting steps, alternative protocols, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of Cbz deprotection?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical compound that binds to its active sites.[1] In Cbz deprotection, the palladium catalyst (commonly Pd/C) is highly susceptible to poisoning, which reduces or completely stops its catalytic activity, leading to slow or incomplete reactions.[2][3] This occurs because impurities in the reaction mixture adsorb more strongly to the palladium surface than the reactants, blocking the sites needed for hydrogenolysis.[4]

Q2: What are the most common catalyst poisons for Palladium on Carbon (Pd/C)?

A2: The most notorious poisons for palladium catalysts are sulfur-containing compounds such as thiols, thioethers, and residual sulfur-containing reagents.[2][5] Other common poisons include nitrogen-containing heterocycles, nitriles, oximes, nitro compounds, phosphines, phosphates, carbon monoxide, halides, and cyanides.[1] The deprotected amine product itself can also coordinate with the palladium catalyst, leading to product inhibition, which mimics poisoning.[6]

Q3: How can I determine if my catalyst has been poisoned?

A3: Catalyst poisoning should be suspected if the Cbz deprotection reaction is unusually sluggish or fails to proceed to completion, especially if the same catalyst batch worked well for other substrates.[6][7] Often, the reaction will start and then abruptly stop. If adding a fresh aliquot of catalyst restarts the reaction, it is a strong indication that the initial catalyst was poisoned.[8] Monitoring the reaction by TLC or LC-MS will show the starting material remaining even after prolonged reaction times or increased hydrogen pressure.[7]

Q4: My substrate contains a sulfur atom (e.g., methionine, cysteine, or a thioether). Can I still use catalytic hydrogenolysis for Cbz deprotection?

A4: It is highly challenging. Sulfur-containing functional groups are potent poisons for palladium catalysts.[2] While using a significantly higher catalyst loading might sometimes work, it is often inefficient and costly.[2] In such cases, alternative deprotection methods that are not susceptible to sulfur poisoning are strongly recommended.[2][9]

Q5: What are the primary solutions if catalyst poisoning is suspected?

A5: The first step is to ensure the high purity of the starting material and solvents to remove potential contaminants.[6] If the substrate itself contains a poisoning moiety like sulfur, you should consider alternative deprotection methods.[2] These include acid-mediated cleavage (e.g., HBr in acetic acid), nucleophilic cleavage (e.g., with 2-mercaptoethanol), or using different catalytic systems that may be more resistant to poisoning.[10][11]

Troubleshooting Guide

This guide addresses the common issue of slow or incomplete reactions during Cbz deprotection, with a focus on catalyst poisoning.

Issue: My Cbz deprotection via catalytic hydrogenation is slow, incomplete, or fails entirely.

This is a frequent challenge in synthesis. The following workflow and diagram can help diagnose and solve the problem.

G start Cbz Deprotection Fails/ Sluggish Reaction check_catalyst Check Catalyst Quality start->check_catalyst check_h2 Check Hydrogen Source start->check_h2 check_mixing Check Reaction Mixing start->check_mixing suspect_poisoning Suspect Catalyst Poisoning start->suspect_poisoning sol_catalyst Use fresh, high-quality Pd/C or more active Pearlman's catalyst (Pd(OH)₂/C) check_catalyst->sol_catalyst Activity varies by batch/age sol_h2 Increase H₂ pressure (e.g., to 50 psi) check_h2->sol_h2 Atmospheric pressure may be insufficient sol_mixing Ensure vigorous stirring/ agitation check_mixing->sol_mixing Heterogeneous reaction requires good catalyst contact poisoning_diag How to Diagnose Poisoning suspect_poisoning->poisoning_diag If other factors are ruled out sol_poisoning_impurity Purify starting material/ solvents poisoning_diag->sol_poisoning_impurity Source: Impurities (e.g., residual thiols) sol_poisoning_substrate Use Alternative Deprotection Method poisoning_diag->sol_poisoning_substrate Source: Substrate contains S, N-heterocycles, etc. sol_product_inhibition Add weak acid (e.g., AcOH) to protonate product amine poisoning_diag->sol_product_inhibition Source: Product amine coordination

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Data on Catalyst Poisons and Alternative Deprotection Methods

Table 1: Common Catalyst Poisons and Their Impact
Poison ClassExamplesImpact on Palladium CatalystMitigation Strategy
Sulfur Compounds Thiols, thioethers, H₂S, SO₂, thiophenesSevere and often irreversible deactivation by strong binding to active sites.[4][5][12]Substrate purification; use of alternative deprotection methods.[2]
Nitrogen Compounds Pyridine, quinoline, nitriles, nitro groups, product amineStrong coordination to Pd can block active sites; sensitivity varies (Pd > Ru > Rh).[1][13]Add weak acid to protonate basic amines; consider transfer hydrogenolysis for nitro groups.[6][9]
Phosphorus Compounds Phosphines, phosphitesStrong binding leads to deactivation.[1]Rigorous purification of starting materials and reagents.
Halides Inorganic halides (e.g., Cl⁻, Br⁻)Can adsorb on the catalyst surface and reduce activity.[1]Use halide-free reagents and solvents where possible.
Carbon Monoxide COStrong chemisorption on Pd surfaces, leading to potent inhibition.[1][4]Ensure gas sources are pure and free of CO contamination.
Table 2: Comparison of Cbz Deprotection Methods
MethodReagents & ConditionsAdvantagesDisadvantages & Poisoning Susceptibility
Catalytic Hydrogenolysis H₂, Pd/C in MeOH, EtOH, or EtOAcHigh yield, clean byproducts (toluene, CO₂), mild conditions.[2]Highly susceptible to poisoning by sulfur and other compounds. [2] Can reduce other functional groups (alkenes, alkynes, nitro groups).[14] Requires specialized H₂ gas handling.[10]
Transfer Hydrogenolysis Ammonium formate or formic acid, Pd/CAvoids flammable H₂ gas, often more chemoselective.[6][9]Still susceptible to catalyst poisoning. May require elevated temperatures.[15]
Acidic Cleavage HBr in Acetic Acid; HCl in DioxaneMetal-free, effective for sulfur-containing substrates, scalable.[10][14]Harsh conditions can cleave other acid-labile groups.[14] HBr/AcOH can cause side reactions.[7]
Lewis Acid Cleavage AlCl₃ in HFIPMild, metal-free, tolerates many reducible functional groups.[16]May not be compatible with acid-sensitive groups like Boc.[16]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMACExcellent for sensitive substrates, not susceptible to poisoning.[11]Reagents have unpleasant odors; requires chromatographic purification.[2]

Detailed Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis (No Poisons Present)

This protocol is for a standard Cbz deprotection on a substrate free of known catalyst poisons.

  • Materials:

    • Cbz-protected amine (1.0 equiv)

    • 10% Palladium on Carbon (Pd/C), typically 5-10 mol% Pd

    • Solvent (Methanol, Ethanol, or Ethyl Acetate)

    • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

    • Inert gas (Nitrogen or Argon)

    • Celite® for filtration

  • Procedure:

    • Dissolve the Cbz-protected amine in a suitable solvent in a flask equipped for hydrogenation.[7]

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. The catalyst can be pyrophoric.[9]

    • Seal the reaction vessel. Evacuate the atmosphere and backfill with an inert gas. Repeat this cycle three times.

    • Evacuate the inert gas and introduce hydrogen gas (H₂), typically to atmospheric pressure using a balloon or to a higher pressure (e.g., 50 psi) using a Parr apparatus.[6][7]

    • Stir the reaction mixture vigorously at room temperature.[2]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[9]

    • Once complete, carefully purge the vessel with an inert gas to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.[2]

    • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Dealing with Suspected Poisoning - Increased Catalyst Loading

If a reaction stalls due to suspected trace impurities, increasing the catalyst loading can sometimes drive it to completion.

  • Procedure:

    • Follow steps 1-6 from Protocol 1.

    • If the reaction stalls, carefully purge the vessel with an inert gas.

    • Add an additional portion of fresh 10% Pd/C (e.g., another 5-10 mol%).[2]

    • Repeat the purge/hydrogen fill cycles (Step 3 & 4 from Protocol 1).

    • Continue stirring and monitoring the reaction.

    • Proceed with workup (Steps 7-9 from Protocol 1) upon completion.

Protocol 3: Alternative Method - Acid-Mediated Deprotection with HBr in Acetic Acid

This method is suitable for substrates containing catalyst poisons like sulfur.

  • Materials:

    • Cbz-protected amine (1.0 equiv)

    • 33% Hydrogen Bromide (HBr) in acetic acid

    • Glacial acetic acid (optional, as solvent)

    • Cold diethyl ether for precipitation

  • Procedure:

    • In a dry flask, dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid or use the HBr/AcOH solution directly.[7]

    • Add the solution of 33% HBr in acetic acid (typically a 5-10 fold excess by volume).[15]

    • Stir the mixture at room temperature. The reaction is often complete within a few minutes to several hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, precipitate the product (as the HBr salt) by adding the reaction mixture to a large volume of cold diethyl ether.[15]

    • Collect the solid precipitate by filtration, wash thoroughly with diethyl ether to remove residual acetic acid, and dry under vacuum.[7]

Protocol 4: Removing Sulfur Impurities from a Substrate

If your starting material is contaminated with sulfur-containing impurities, pre-treatment can salvage the hydrogenolysis method. Activated carbon is a versatile adsorbent for many organic sulfur compounds.[17]

  • Materials:

    • Sulfur-contaminated substrate

    • Activated carbon

    • Suitable organic solvent (e.g., ethyl acetate, dichloromethane)

  • Procedure:

    • Dissolve the contaminated substrate in a suitable organic solvent.

    • Add activated carbon (e.g., 10-20% w/w relative to the substrate).

    • Stir the slurry at room temperature for 1-2 hours.

    • Filter the mixture through a pad of Celite® to remove the activated carbon.

    • Wash the pad with fresh solvent.

    • Concentrate the filtrate. The resulting material should have a reduced sulfur content and may now be suitable for catalytic hydrogenolysis (Protocol 1).

Visualized Mechanisms and Workflows

G cluster_0 Catalytic Cycle cluster_1 Poisoning Mechanism Pd_active Pd(0) Active Site Substrate Cbz-Protected Amine Pd_active->Substrate Binds Pd_poisoned Poisoned Pd Site (Pd-S Bond) Product Deprotected Amine Substrate->Product Hydrogenolysis H2 H₂ H2->Substrate Reacts with Product->Pd_active Releases Poison Sulfur Compound (R-S-R') Poison->Pd_active Strongly Binds/ Irreversible G decision_node Substrate Contains Poisoning Group? method_hydrogenolysis Use Catalytic Hydrogenolysis (H₂, Pd/C) decision_node->method_hydrogenolysis No method_alternative Choose Alternative Method decision_node->method_alternative Yes (e.g., Sulfur) alt_acid Acidic Cleavage (HBr/AcOH) method_alternative->alt_acid alt_lewis Lewis Acid (AlCl₃/HFIP) method_alternative->alt_lewis alt_nucleophilic Nucleophilic Cleavage (2-Mercaptoethanol) method_alternative->alt_nucleophilic

References

Technical Support Center: Impurity Analysis of N-Benzyl-N-Cbz-glycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-Benzyl-N-Cbz-glycine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying impurities using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the expertise and practical insights needed to navigate common analytical challenges, ensuring the integrity and purity of your work.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the analysis of N-Benzyl-N-Cbz-glycine.

???+ question "What are the most likely impurities in a sample of N-Benzyl-N-Cbz-glycine?"

???+ question "What is a typical purity specification for N-Benzyl-N-Cbz-glycine?"

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography is a powerful tool for assessing the purity of N-Benzyl-N-Cbz-glycine. However, various issues can arise during analysis. This section provides a troubleshooting guide in a question-and-answer format to address common HPLC-related problems.

???+ question "I am seeing an unexpected peak in my HPLC chromatogram. How can I begin to identify it?"

???+ question "My main peak for N-Benzyl-N-Cbz-glycine is showing significant tailing. What could be the cause and how can I fix it?"

???+ question "The resolution between my main peak and an impurity is poor. What steps can I take to improve it?"

Impurity Identification Workflow (HPLC)

HPLC_Workflow cluster_analysis HPLC Analysis cluster_evaluation Peak Evaluation cluster_troubleshooting Troubleshooting & Confirmation Sample Sample HPLC_Run Execute HPLC Method Sample->HPLC_Run Inject Chromatogram Chromatogram HPLC_Run->Chromatogram Identify_Peaks Identify Main Peak & Unexpected Peaks Chromatogram->Identify_Peaks Analyze Check_RRT Compare RRT to Known Impurities Identify_Peaks->Check_RRT Calculate RRT Spike_Sample Spike with Standard Check_RRT->Spike_Sample Hypothesize Impurity Re-run_HPLC Re-run_HPLC Spike_Sample->Re-run_HPLC Analyze Confirm_Identity Confirm_Identity Re-run_HPLC->Confirm_Identity Confirm Peak Increase Final_Report Final_Report Confirm_Identity->Final_Report Report Findings

Caption: A typical workflow for identifying impurities using HPLC.

NMR Troubleshooting Guide

¹H NMR spectroscopy is an invaluable tool for the structural elucidation of N-Benzyl-N-Cbz-glycine and the identification of impurities. This guide will help you interpret your spectra and troubleshoot common issues.

???+ question "I am seeing extra signals in my ¹H NMR spectrum. How can I identify the corresponding impurities?"

???+ question "The aromatic region of my spectrum is very complex and overlapping. How can I resolve these signals?"

???+ question "I have a large, broad peak in my spectrum that I can't identify. What might it be?"

Impurity Identification Workflow (NMR)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Weigh & NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer to Acquire_Spectrum Acquire ¹H NMR Spectrum NMR_Tube->Acquire_Spectrum Run on Spectrometer Process_Data Process_Data Acquire_Spectrum->Process_Data Fourier Transform, Phase & Baseline Correct Identify_Signals Identify Expected Signals & Unexpected Signals Process_Data->Identify_Signals Analyze Compare_Shifts Compare_Shifts Identify_Signals->Compare_Shifts Compare Chemical Shifts to Reference Data Quantify Quantify Compare_Shifts->Quantify Integrate Signals Final_Report Final_Report Quantify->Final_Report Report Findings

Caption: A systematic workflow for identifying and quantifying impurities using ¹H NMR.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of N-Benzyl-N-Cbz-glycine

This reversed-phase HPLC method is designed for the separation and purity assessment of N-Benzyl-N-Cbz-glycine from its potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector (e.g., Diode Array Detector)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Procedure:

  • Sample Preparation:

    • Dissolve the N-Benzyl-N-Cbz-glycine sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
07030
20595
25595
277030
307030
  • Analysis:

    • Inject the prepared sample.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of N-Benzyl-N-Cbz-glycine based on the relative peak areas.

Protocol 2: ¹H NMR Sample Preparation and Analysis

This protocol outlines the steps for preparing a sample of N-Benzyl-N-Cbz-glycine for ¹H NMR analysis.

Materials:

  • N-Benzyl-N-Cbz-glycine sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube

  • Internal standard (optional, e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the N-Benzyl-N-Cbz-glycine sample and transfer it to a clean, dry vial.[1]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • If quantitative analysis is required, add a small amount of a suitable internal standard.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing and Analysis:

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or the internal standard.

    • Integrate all signals to determine the relative amounts of the main compound and any identified impurities.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). The following information focuses on the protocol for double coupling, a technique often employed for difficult amino acid incorporations.

Frequently Asked Questions (FAQs)

Q1: What is double coupling in SPPS and when should it be used?

A1: Double coupling is the process of repeating the amino acid coupling step in SPPS immediately after the initial coupling reaction, using a fresh solution of the activated amino acid.[1] This technique is employed to drive the reaction to completion when a single coupling may be insufficient, thereby minimizing the formation of deletion sequences.[2] It is particularly recommended for "difficult" couplings, which include:

  • Sterically hindered amino acids: Residues with bulky side chains, such as Arginine (Arg), or β-branched amino acids like Valine (Val) and Isoleucine (Ile).[3]

  • Proline-containing sequences: Coupling the amino acid immediately following a Proline (Pro) residue can be challenging.

  • Sequences with repeating amino acids: Double coupling the second or third identical amino acid in a sequence can improve yield and quality.[2]

  • Hydrophobic sequences: Peptides with a high content of hydrophobic amino acids are prone to aggregation, which can hinder coupling efficiency.[4]

  • Aromatic residues: Coupling an amino acid after an aromatic residue can sometimes be difficult.[3]

Q2: What is the main advantage of performing a double coupling?

A2: The primary advantage of double coupling is to increase the coupling efficiency for difficult amino acids, which helps to reduce the presence of deletion sequences in the final peptide product.[2] This leads to a higher crude purity of the peptide, which can significantly simplify the subsequent purification process.[3]

Q3: Are there any alternatives to double coupling?

A3: Yes, several alternative strategies can be employed to improve coupling efficiency for difficult sequences:

  • Increase Reaction Time: Extending the coupling time can help drive the reaction to completion.[4]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the probability of successful coupling.[2]

  • Change the Solvent: Switching from N,N-Dimethylformamide (DMF) to a solvent like N-Methyl-2-pyrrolidone (NMP) can help to better solvate the growing peptide chain and disrupt aggregation.[4]

  • Use Stronger Coupling Reagents: Employing more powerful coupling reagents like HATU, HCTU, or PyBOP® can be effective for difficult couplings.[4]

  • Elevate the Temperature: For microwave-assisted peptide synthesis (MAPS), increasing the temperature can enhance coupling rates.

  • Incorporate Chaotropic Salts: Adding salts like LiCl to the coupling solution can disrupt secondary structures that lead to aggregation.[4]

Q4: What is "capping" and how does it relate to double coupling?

A4: Capping is the process of permanently blocking any unreacted N-terminal amines on the peptide chain after a coupling step.[5] This is typically done using acetic anhydride.[5][6] If a double coupling fails to achieve complete reaction (as indicated by a positive Kaiser test), capping is performed to prevent the unreacted chains from participating in subsequent coupling steps.[5][7] This minimizes the formation of deletion sequences, which are often difficult to separate from the desired peptide during purification.[6]

Troubleshooting Guide

Problem: The Kaiser test is still positive (blue/purple beads) after the first coupling attempt.

Possible Cause Recommended Solution
Difficult Amino Acid This is a common occurrence with sterically hindered or problematic amino acids.
Immediate Action: Perform a double coupling.[8] Prepare a fresh solution of the activated amino acid and repeat the coupling step.
Peptide Aggregation The growing peptide chain may be forming secondary structures, hindering access to the N-terminal amine.
During Double Coupling: Consider switching the solvent from DMF to NMP or adding a chaotropic salt like LiCl to the coupling solution to disrupt aggregation.[4]
Low Reagent Concentration The concentration of the activated amino acid may be insufficient to drive the reaction to completion.
For the Double Coupling: Ensure you are using an adequate excess of the amino acid and coupling reagents (typically 3-5 equivalents).
Inefficient Coupling Reagent The chosen coupling reagent may not be potent enough for the specific difficult coupling.
For Future Syntheses: Consider using a more powerful coupling reagent such as HATU, HCTU, or PyBOP® for known difficult sequences.[4]

Problem: The Kaiser test remains positive even after a double coupling.

Possible Cause Recommended Solution
Severe Aggregation The peptide-resin has become highly aggregated, making the N-terminal amines inaccessible.
Action: Proceed to a capping step to terminate the unreacted chains.[5][7] This will prevent the formation of deletion sequences. Use a capping solution such as acetic anhydride/pyridine in DMF.[6]
Ineffective Coupling Conditions The combination of solvent, coupling reagent, and reaction time is not optimal for this specific sequence.
For Future Syntheses: Re-evaluate the synthesis strategy for this peptide. This may involve using pseudoproline dipeptides to disrupt aggregation, or switching to a different synthesis methodology (e.g., Boc chemistry) for particularly difficult sequences.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

1. Fmoc Deprotection:

  • Wash the resin-bound peptide with DMF (3 times).
  • Add 20% piperidine in DMF to the resin.
  • Agitate for 5-20 minutes at room temperature.
  • Drain the deprotection solution.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

2. Amino Acid Coupling (In Situ Activation):

  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), a coupling agent (e.g., HBTU, 3-5 eq.), and an additive (e.g., HOBt, 3-5 eq.) in DMF.
  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the amino acid solution to facilitate activation.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 30-60 minutes at room temperature.
  • Drain the coupling solution.
  • Wash the resin with DMF (3-5 times).

3. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines.[7]
  • Negative test (yellow/colorless beads): The coupling is complete. Proceed to the next deprotection step.[9]
  • Positive test (blue/purple beads): The coupling is incomplete. Proceed to Protocol 2: Double Coupling.[9]

Protocol 2: Double Coupling for Difficult Amino Acids

This protocol should be followed if the Kaiser test is positive after the initial coupling.

1. First Coupling:

  • Follow steps 1 and 2 of Protocol 1.

2. Intermediate Wash:

  • After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

3. Second Coupling:

  • Prepare a fresh solution of the activated Fmoc-amino acid as described in step 2 of Protocol 1.
  • Add the fresh coupling solution to the resin.
  • Agitate for an additional 30-60 minutes at room temperature.
  • Drain the coupling solution.
  • Wash the resin with DMF (3-5 times).

4. Monitoring the Double Coupling:

  • Perform a Kaiser test.
  • Negative test: The double coupling was successful. Proceed to the next cycle.
  • Positive test: The double coupling was unsuccessful. Proceed to Protocol 3: Capping of Unreacted Amines.

Protocol 3: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple after a double coupling attempt.

1. Preparation of Capping Solution:

  • Prepare a capping solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common mixture is acetic anhydride/DIPEA/DMF (5:1:94 v/v/v).

2. Capping Reaction:

  • After the failed double coupling and subsequent DMF washes, add the capping solution to the resin.
  • Agitate for 20-30 minutes at room temperature.[6]
  • Drain the capping solution.
  • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times).

3. Verification of Capping:

  • Perform a Kaiser test to confirm the absence of free primary amines. The test should be negative.

Reagent and Time Recommendations for Difficult Couplings

Amino Acid TypeRecommended Coupling ReagentBaseEquivalents (AA:Reagent:Base)Standard Coupling Time (min)Double Coupling Time (min)
Arginine (Arg) HATU/HOAt or HCTU/HOBtDIPEA or Collidine4:3.9:845-902 x 45-60
Proline (Pro) (coupling to Pro) HBTU/HOBt or DIC/HOBtDIPEA3:3:630-602 x 30-45
β-Branched (Val, Ile, Thr) HATU/HOAt or PyBOP®DIPEA4:3.9:860-1202 x 60
Aromatic (Phe, Tyr, Trp) HBTU/HOBt or HCTUDIPEA3:3:630-602 x 30
N-methyl Amino Acids HATU/HOAt or PyAOP®Collidine5:4.9:10120-2402 x 120

Note: These are general recommendations. Optimal conditions may vary depending on the specific peptide sequence, resin, and other synthesis parameters.

Visual Workflow Guides

Double_Coupling_Decision_Workflow start End of Standard Coupling kaiser_test Perform Kaiser Test start->kaiser_test decision Kaiser Test Result? kaiser_test->decision positive Positive (Blue) decision->positive Incomplete negative Negative (Yellow) decision->negative Complete double_couple Perform Double Coupling positive->double_couple next_cycle Proceed to Next Deprotection negative->next_cycle kaiser_test_2 Perform Kaiser Test After Double Coupling double_couple->kaiser_test_2 decision_2 Kaiser Test Result? kaiser_test_2->decision_2 positive_2 Positive (Blue) decision_2->positive_2 Incomplete negative_2 Negative (Yellow) decision_2->negative_2 Complete capping Perform Capping positive_2->capping negative_2->next_cycle capping->next_cycle

Caption: Decision workflow for performing a double coupling.

Double_Coupling_Experimental_Workflow start Start: Positive Kaiser Test After First Coupling wash1 Wash Resin with DMF (3x) start->wash1 prep_reagents Prepare Fresh Activated Amino Acid Solution wash1->prep_reagents second_coupling Add Fresh Solution to Resin and Agitate prep_reagents->second_coupling wash2 Wash Resin with DMF (3x) second_coupling->wash2 kaiser_test Perform Kaiser Test wash2->kaiser_test end_success End: Coupling Complete kaiser_test->end_success Negative end_fail Proceed to Capping Protocol kaiser_test->end_fail Positive

Caption: Experimental workflow for the double coupling procedure.

References

Technical Support Center: Capping with Acetic Anhydride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of acetic anhydride for capping unreacted amines during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the capping step in peptide synthesis?

The primary goal of capping is to terminate the elongation of peptide chains that have failed to react during the coupling step. By acetylating the unreacted N-terminal amines with acetic anhydride, these chains are prevented from participating in subsequent coupling reactions. This minimizes the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the desired full-length peptide during purification.[1][2]

Q2: When should a capping step be performed?

A capping step is typically performed after a coupling reaction that is known to be difficult or has been identified as incomplete. Monitoring the coupling reaction is crucial. If a qualitative test, such as the Kaiser test, indicates the presence of unreacted primary amines after a coupling cycle (and often after a second, or "double," coupling attempt), a capping step is recommended to prevent the formation of deletion impurities.[2][3][4]

Q3: What are the standard reagents and conditions for capping with acetic anhydride?

A common capping solution consists of acetic anhydride and a base, such as diisopropylethylamine (DIPEA) or pyridine, in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1][5] The reaction is typically carried out at room temperature for 15 to 30 minutes.[3][6]

Q4: Are there any known side reactions associated with acetic anhydride capping?

Yes, side reactions can occur. For instance, when synthesizing peptides containing histidine, a serious side reaction has been observed with the acetic anhydride capping procedure, which can lead to chain termination.[7] Additionally, prolonged exposure or harsh conditions can potentially lead to the modification of other nucleophilic side chains.

Q5: Can capping efficiency be monitored?

Yes, the efficiency of the capping step can and should be monitored. After the capping reaction, a qualitative test like the Kaiser test can be performed. A negative Kaiser test (indicating the absence of primary amines) confirms that the unreacted amines have been successfully acetylated.[2][3]

Q6: Are there alternatives to acetic anhydride for capping?

Yes, alternatives are available, which can be particularly useful in regions where acetic anhydride is a restricted chemical.[8] One common alternative is to use acetic acid activated with a coupling reagent like diisopropylcarbodiimide (DIC) and an activator such as HOBt or HBTU.[8] Propionic anhydride is another potential alternative.[8]

Troubleshooting Guides

Issue: Positive Kaiser Test After Capping

A positive Kaiser test after the capping procedure indicates that unreacted primary amines are still present on the resin.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reagents Ensure that a sufficient molar excess of acetic anhydride and base is used. A common recommendation is to use 50 equivalents of each based on the resin substitution.[2]
Short Reaction Time Extend the capping reaction time. While 15-30 minutes is typical, for difficult sequences, extending the time to 60 minutes may be beneficial.[5]
Poor Reagent Quality Acetic anhydride can hydrolyze over time. Use fresh or properly stored reagents.
Inefficient Mixing Ensure the resin is adequately swollen and that the capping solution is able to freely interact with all peptide chains. Gentle agitation during the reaction is recommended.[2]
Peptide Aggregation On-resin aggregation can hinder the access of capping reagents to the unreacted amines. Consider using a different solvent system (e.g., NMP or DMSO) that may disrupt aggregation.[2][9]
Quantitative Data Summary for a Standard Capping Protocol
ParameterValueNotes
Acetic Anhydride (Ac₂O) 0.5 MConcentration in the final capping solution.[6]
Diisopropylethylamine (DIPEA) 0.125 M - 0.56 MActs as a base to neutralize the acetic acid byproduct.[6][8]
Solvent NMP or DMFEnsure the resin is well-swollen in the solvent.
Reaction Time 15 - 30 minutesCan be extended if a follow-up Kaiser test is still positive.[6]
Temperature Room Temperature
Equivalents (based on resin loading) ~50 eq. Ac₂O, ~50 eq. BaseA significant excess is used to drive the reaction to completion.[2]

Experimental Protocols

Protocol 1: Acetic Anhydride Capping of Unreacted Amines

This protocol describes a standard procedure for capping unreacted primary amines on a peptide-resin after an incomplete coupling step.

  • Resin Washing: Following the coupling step, wash the resin thoroughly with DMF (3-5 times) to remove any residual coupling reagents and byproducts.[2]

  • Prepare Capping Solution: In a separate vessel, prepare the capping solution. A common formulation is a mixture of acetic anhydride and a base like DIPEA or pyridine in DMF. For example, a solution containing 0.5 M acetic anhydride and 0.125 M DIPEA in NMP can be used.[6] Always prepare this solution fresh.

  • Capping Reaction: Add the capping solution to the washed resin, ensuring the resin is fully suspended.

  • Agitation: Gently agitate the mixture at room temperature for 15-30 minutes.[2][6]

  • Washing: After the reaction is complete, drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents and byproducts.[2]

  • Monitoring: Perform a Kaiser test (see Protocol 2) to confirm the absence of free primary amines. If the test is positive, the capping procedure may need to be repeated.[2]

Protocol 2: Kaiser Test (Ninhydrin Test) for Primary Amines

This protocol is for the qualitative detection of free primary amines on the peptide-resin.

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[3]

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.[3]

  • Reagent C: 1.0 mL of a 0.001 M aqueous solution of KCN diluted with 49 mL of pyridine.[3]

Procedure:

  • Sample Preparation: Place a small sample of resin beads (approximately 10-15 beads) into a small glass test tube.[3]

  • Add Reagents: Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[3]

  • Observation: Observe the color of the beads and the solution.

    • Intense Blue/Purple Beads and Solution: Indicates the presence of free primary amines (incomplete coupling or capping).

    • Yellow/Colorless Beads and Solution: Indicates the absence of free primary amines (complete coupling or capping).[3]

Visualizations

Capping_Workflow start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash1 Wash Resin coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test incomplete Incomplete Coupling kaiser_test->incomplete Positive kaiser_test2 Kaiser Test complete Complete kaiser_test->complete Negative double_coupling Perform Double Coupling incomplete->double_coupling double_coupling->wash1 capping Capping with Acetic Anhydride kaiser_test2->capping Positive kaiser_test2->complete Negative wash2 Wash Resin capping->wash2 kaiser_test3 Kaiser Test wash2->kaiser_test3 kaiser_test3->incomplete Positive (Troubleshoot) kaiser_test3->complete Negative next_cycle Proceed to Next Cycle complete->next_cycle

Caption: Workflow for coupling and capping in SPPS.

Troubleshooting_Capping start Positive Kaiser Test After Capping check_reagents Check Reagent Concentration & Age start->check_reagents extend_time Extend Reaction Time start->extend_time improve_mixing Ensure Proper Mixing start->improve_mixing change_solvent Consider Solvent Change (e.g., NMP, DMSO) start->change_solvent repeat_capping Repeat Capping Step check_reagents->repeat_capping extend_time->repeat_capping improve_mixing->repeat_capping change_solvent->repeat_capping re_evaluate Re-evaluate Synthesis Strategy (e.g., difficult sequence) repeat_capping->re_evaluate If still positive

Caption: Troubleshooting logic for incomplete capping.

References

Validation & Comparative

A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise science of peptide synthesis, the strategic use of protecting groups is essential for achieving high yields and purity. These chemical moieties temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the accurate assembly of the desired peptide sequence.[1] This guide provides a comprehensive comparison of the three most widely used α-amino protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of performance characteristics. The choice of protecting group dictates the entire synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] The fundamental difference between these groups lies in their deprotection chemistry: Cbz is removed by hydrogenolysis, Boc is acid-labile, and Fmoc is base-labile.[1] This distinction forms the basis of "orthogonal" protection schemes, enabling the selective removal of one group without affecting others.[2][3]

Core Characteristics at a Glance

The selection of a protecting group strategy is a critical decision based on the target peptide's sequence, the presence of sensitive residues, and the desired synthesis scale.

CharacteristicCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[2]Strong Acid (e.g., TFA)[2]Base (e.g., 20% piperidine in DMF)[2]
Primary Synthesis Strategy Solution-Phase Synthesis[1][4]Solid-Phase Peptide Synthesis (SPPS)[1]Solid-Phase Peptide Synthesis (SPPS)[1]
Key Advantages Stable to a wide range of conditions; imparts crystallinity, aiding purification; economical.[4]Robust, well-established chemistry; less prone to aggregation than Fmoc for long peptides.[1][]Orthogonal to acid-labile side-chain groups; milder final cleavage conditions; automation-friendly.[1][6]
Common Side Reactions Incomplete cleavage; potential for catalyst poisoning by sulfur-containing amino acids.[1]Formation of t-butyl cations can lead to alkylation of sensitive residues (Trp, Met); requires strong acid (HF) for final cleavage.[1][3]Diketopiperazine formation at the dipeptide stage; dibenzofulvene byproducts can cause side reactions if not scavenged.[1][7]
Orthogonality Orthogonal to both Boc and Fmoc.Quasi-orthogonal with benzyl-based side-chain protection (Bzl); fully orthogonal with Fmoc.[3][8]Fully orthogonal with tert-butyl-based side-chain protection (tBu).[][8]

Detailed Analysis of Protecting Groups

Carboxybenzyl (Cbz or Z)

Introduced by Bergmann and Zervas in 1932, the Cbz group was foundational in advancing the field of controlled peptide synthesis.[9] It is typically introduced using benzyl chloroformate (Cbz-Cl) under alkaline conditions.[9][10]

  • Mechanism & Application: The Cbz group is renowned for its stability, making it a reliable choice for solution-phase synthesis. Its removal via catalytic hydrogenolysis is exceptionally mild, proceeding at neutral pH and producing benign byproducts (toluene and CO₂), which preserves sensitive functional groups elsewhere in the molecule.[2][9][11] This stability and the tendency of Cbz-protected intermediates to be crystalline solids simplifies purification by recrystallization, an advantage in large-scale synthesis.[4]

  • Limitations: The primary limitation is its incompatibility with catalytic hydrogenation-sensitive groups (e.g., alkenes, alkynes) and the potential for catalyst poisoning by sulfur-containing residues like cysteine and methionine.[1] While generally stable to acid, it can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid).[9]

tert-Butoxycarbonyl (Boc)

The Boc group was central to the development of modern Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield. In Boc-based SPPS, the α-amino group is temporarily protected by Boc, while side chains are protected by more stable, benzyl-based groups (Bzl).[3]

  • Mechanism & Application: Boc protection is introduced using di-tert-butyl dicarbonate (Boc₂O).[2] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[2][3] This difference in acid lability between the Boc group and the side-chain protection (which requires a very strong acid like HF for removal) provides a workable, albeit quasi-orthogonal, synthetic strategy.[3][8] The Boc strategy is often preferred for synthesizing long or hydrophobic peptides, as the repeated acidic deprotection steps can help disrupt peptide aggregation.[]

  • Limitations: The final cleavage step requires hazardous hydrofluoric acid (HF).[6] A significant side reaction during Boc deprotection is the formation of electrophilic tert-butyl cations, which can alkylate nucleophilic side chains like tryptophan and methionine. This necessitates the use of "scavenger" reagents in the cleavage cocktail to trap these cations.[2][3]

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is the modern standard for SPPS, offering a truly orthogonal protection scheme.[6] In this strategy, the α-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups (e.g., tBu, Trt).[3][]

  • Mechanism & Application: Fmoc deprotection occurs via a β-elimination mechanism initiated by a base, commonly a 20% solution of piperidine in DMF.[6][7][12] This process is rapid and occurs under mild, non-acidic conditions.[7] The key advantage is that the final cleavage of the peptide from the resin and removal of all side-chain protecting groups can be accomplished in a single step with TFA, avoiding the use of HF.[6] The orthogonality of the Fmoc/tBu strategy allows for selective modification of side chains while the peptide remains attached to the resin.[3]

  • Limitations: The liberated dibenzofulvene intermediate during deprotection can react with the newly freed amine unless it is trapped by a scavenger, which is a role piperidine itself fulfills.[13] For certain sequences, especially at the dipeptide stage, intramolecular cyclization can occur, leading to diketopiperazine formation.[1] Additionally, the hydrophobicity of the Fmoc group can sometimes promote peptide aggregation.[14]

Quantitative Data and Scavenger Cocktails

The efficiency of deprotection and final cleavage is highly dependent on the peptide sequence and the reagents used. The tables below summarize typical conditions.

Table 2: Typical Deprotection Conditions

Protecting GroupReagentConcentration & SolventTime & Temperature
Cbz H₂ gas, Pd/C catalyst1 atm, 10% Pd/C (w/w) in MeOH or EtOH1-16 h, Room Temp
Boc Trifluoroacetic Acid (TFA)25-50% TFA in Dichloromethane (DCM)15-30 min, Room Temp
Fmoc Piperidine20% Piperidine in DMF5-20 min, Room Temp

Table 3: Common Final Cleavage Cocktails for SPPS

StrategyPeptide CharacteristicsCleavage Cocktail Composition (v/v)Purpose of Scavengers
Boc/Bzl General UseHF/Anisole (90:10)Anisole scavenges benzyl and t-butyl cations.
Fmoc/tBu Contains Arg(Pbf), TrpTFA/TIS/H₂O (95:2.5:2.5)Triisopropylsilane (TIS) reduces oxidized Trp and traps t-butyl cations.
Fmoc/tBu Contains Cys(Trt), Met, TyrTFA/TIS/H₂O/EDT (94:1:2.5:2.5)Ethanedithiol (EDT) is a potent scavenger for trityl cations and prevents Met oxidation.
Fmoc/tBu "Reagent K" for complex peptidesTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)A universal cocktail with multiple scavengers for various reactive species.

Visualizing Peptide Synthesis Strategies

Diagrams help clarify the complex workflows and chemical principles underlying peptide synthesis.

G cluster_fmoc Fmoc-SPPS Cycle cluster_boc Boc-SPPS Cycle Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Base Fmoc_Wash1 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Couple Next Fmoc-AA (e.g., HATU/DIEA) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash (DMF) Fmoc_Couple->Fmoc_Wash2 New Peptide Bond Fmoc_End Repeat or Proceed to Final Cleavage Fmoc_Wash2->Fmoc_End Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Acid Boc_Wash1 Wash (DCM) Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (e.g., DIEA/DCM) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash (DCM) Boc_Neutralize->Boc_Wash2 Free Amine Boc_Couple Couple Next Boc-AA (e.g., HBTU/DIEA) Boc_Wash2->Boc_Couple Boc_Wash3 Wash (DMF/DCM) Boc_Couple->Boc_Wash3 New Peptide Bond Boc_End Repeat or Proceed to Final Cleavage Boc_Wash3->Boc_End

Figure 1: Comparative workflow for a single coupling cycle in Fmoc- and Boc-based Solid-Phase Peptide Synthesis (SPPS). Note the additional neutralization step required in the Boc strategy.

G cluster_mech Protecting Group Deprotection Mechanisms Fmoc Fmoc-NHR Fmoc_H Fluorenyl Ring (Acidic Proton) DBF Dibenzofulvene + CO₂ Fmoc_H->DBF β-elimination Amine_Fmoc H₂N-R (Free Amine) Boc Boc-NHR Base Base (Piperidine) Base->Fmoc_H Abstracts H⁺ Boc_Carbocation t-Butyl Cation + CO₂ Boc->Boc_Carbocation Heterolysis Amine_Boc H₂N-R (Free Amine) Cbz Cbz-NHR Acid Acid (TFA) Acid->Boc Protonation Cbz_Cleaved Toluene + CO₂ Cbz->Cbz_Cleaved Hydrogenolysis Amine_Cbz H₂N-R (Free Amine) Catalyst H₂ / Pd-C Catalyst->Cbz Reduction

Figure 2: Simplified mechanisms for the deprotection of Fmoc, Boc, and Cbz groups, highlighting the key reagents and byproducts.

G cluster_conditions Orthogonal Deprotection Conditions Peptide Fully Protected Peptide (on Resin or in Solution) Fmoc_PG α-N-Fmoc Peptide->Fmoc_PG Boc_PG Side Chain-tBu (e.g., Boc, tBu ester) Peptide->Boc_PG Cbz_PG Side Chain-Bzl or N-Terminal Cbz Peptide->Cbz_PG Base Base (e.g., Piperidine) Fmoc_PG->Base Cleaved by Acid Acid (e.g., TFA) Boc_PG->Acid Cleaved by Hydro Hydrogenolysis (H₂ / Pd-C) Cbz_PG->Hydro Cleaved by Base->Acid No Effect Base->Hydro No Effect Acid->Base No Effect Acid->Hydro No Effect Hydro->Base No Effect Hydro->Acid No Effect

References

A Comparative Guide to the Orthogonality of Boc and Cbz Protecting Groups in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. The ability to selectively shield a reactive functional group while transformations are carried out elsewhere in the molecule is paramount. This guide provides an objective, data-supported comparison of two of the most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z). Their orthogonality—the ability to be removed under distinct, non-interfering conditions—makes them a powerful combination for the synthesis of complex molecules, including peptides and natural products.[1][2]

The Principle of Orthogonality: Boc vs. Cbz

The fundamental difference between the Boc and Cbz protecting groups lies in their deprotection mechanisms. The Boc group is renowned for its lability under acidic conditions, while the Cbz group is characteristically removed by catalytic hydrogenolysis.[1][2] This key difference allows for the selective deprotection of one group while the other remains intact, a critical feature in complex synthetic routes.

- tert-Butoxycarbonyl (Boc): This protecting group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA), which protonates the carbamate and leads to the formation of a stable tert-butyl cation.[3]

- Carboxybenzyl (Cbz or Z): The Cbz group is stable to a wide range of acidic and basic conditions but is efficiently removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source.[1][4]

Data Presentation: A Comparative Overview of Stability

Protecting GroupDeprotection ConditionStability under Orthogonal Deprotection Conditions
Boc Acidic Conditions (e.g., TFA, HCl)Labile: Typically cleaved with neat TFA or TFA in a solvent like dichloromethane (DCM) within 1-2 hours at room temperature.[5]
Basic Conditions (e.g., Piperidine, NaOH)Stable: Generally stable to bases used for the deprotection of other groups like Fmoc (e.g., 20% piperidine in DMF).[1][2]
Reductive Conditions (e.g., H₂, Pd/C)Stable: Unaffected by the catalytic hydrogenation conditions used for Cbz deprotection.[1][2]
Cbz Reductive Conditions (e.g., H₂, Pd/C)Labile: Readily cleaved by catalytic hydrogenolysis. Transfer hydrogenolysis using reagents like ammonium formate can also be employed.[2]
Acidic Conditions (e.g., TFA, HCl)Generally Stable: Stable to the acidic conditions typically used for Boc deprotection (e.g., TFA/DCM). However, it can be cleaved by stronger acidic conditions such as HBr in acetic acid.[5]
Basic Conditions (e.g., Piperidine, NaOH)Stable: Unaffected by the basic conditions used for Fmoc deprotection.[4]

Experimental Protocols

Detailed methodologies for the selective deprotection of Boc and Cbz groups are provided below. These protocols are representative examples and may require optimization based on the specific substrate.

Protocol 1: Selective Deprotection of the Boc Group with Trifluoroacetic Acid (TFA)

This protocol describes the removal of a Boc group in the presence of a Cbz group.

Materials:

  • Boc-protected compound (containing a Cbz group)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).

  • Add an equal volume of TFA to the solution (for a 1:1 DCM:TFA mixture).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Potential Side Reactions: The tert-butyl cation generated during deprotection can alkylate sensitive residues. The addition of a scavenger, such as anisole or thioanisole, can mitigate this side reaction.[1]

Protocol 2: Selective Deprotection of the Cbz Group by Catalytic Hydrogenolysis

This protocol details the removal of a Cbz group in the presence of a Boc group.

Materials:

  • Cbz-protected compound (containing a Boc group)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent such as MeOH or EtOH in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Evacuate the flask and backfill with hydrogen gas from a balloon or connect to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.

Limitations: This method is not suitable for substrates containing other reducible functional groups, such as alkenes, alkynes, or nitro groups. In such cases, alternative deprotection methods for Cbz, like transfer hydrogenolysis, may be more appropriate.[2]

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the orthogonality of Boc and Cbz protecting groups.

Deprotection_Mechanisms cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection Boc_amine R-NH-Boc Carbamic_acid [R-NH-COOH] Boc_amine->Carbamic_acid + H+ tBu_cation (CH3)3C+ Boc_amine->tBu_cation - [R-NH-COOH] H_plus H+ (TFA) Deprotected_amine_Boc R-NH2 Carbamic_acid->Deprotected_amine_Boc - CO2 CO2_Boc CO2 Cbz_amine R-NH-Cbz Intermediate [R-NH-COOH] Cbz_amine->Intermediate + H2, Pd/C Toluene Toluene Cbz_amine->Toluene - [R-NH-COOH] H2_PdC H2, Pd/C Deprotected_amine_Cbz R-NH2 Intermediate->Deprotected_amine_Cbz - CO2 CO2_Cbz CO2

Caption: Mechanisms of Boc and Cbz deprotection.

Orthogonal_Synthesis_Workflow Start Di-protected Starting Material (Boc-NH-R-NH-Cbz) Step1 Selective Boc Deprotection (TFA, DCM) Start->Step1 Intermediate1 Mono-protected Intermediate (H2N-R-NH-Cbz) Step1->Intermediate1 Step2 Functionalization of free amine (e.g., Acylation) Intermediate1->Step2 Intermediate2 Functionalized Intermediate (Ac-NH-R-NH-Cbz) Step2->Intermediate2 Step3 Selective Cbz Deprotection (H2, Pd/C) Intermediate2->Step3 Final_Product Final Product (Ac-NH-R-NH2) Step3->Final_Product

Caption: Orthogonal synthesis workflow.

Multi-Step Synthesis Example: Synthesis of Scaffold-Modifiable Dendrons

A practical application of Boc and Cbz orthogonality is demonstrated in the synthesis of scaffold-modifiable dendrons for drug delivery.[6] In this synthesis, a building block with both Boc-protected amino groups at the periphery and Cbz-protected acylhydrazine groups in the core is utilized. This allows for selective deprotection and functionalization at different parts of the dendron.

The workflow involves:

  • Selective Cbz Deprotection: The Cbz groups on the dendron scaffold are removed by catalytic hydrogenolysis. This exposes the acylhydrazine groups for drug conjugation. The Boc groups at the periphery remain intact during this step.

  • Drug Conjugation: A drug molecule, such as doxorubicin, is conjugated to the deprotected acylhydrazine groups.

  • Selective Boc Deprotection: Subsequently, the Boc groups at the periphery of the dendron are removed using acidic conditions (TFA). This allows for the attachment of targeting ligands or other functionalities.

This elegant strategy showcases the power of orthogonal protection in constructing complex, multifunctional molecules with a high degree of control.

Dendron_Synthesis Dendron_start Dendron with Orthogonal Protection (Boc at periphery, Cbz at core) Cbz_deprotection 1. Cbz Deprotection (H2, Pd/C) Dendron_start->Cbz_deprotection Core_deprotected Core-Deprotected Dendron Cbz_deprotection->Core_deprotected Drug_conjugation 2. Drug Conjugation Core_deprotected->Drug_conjugation Drug_conjugated Drug-Conjugated Dendron Drug_conjugation->Drug_conjugated Boc_deprotection 3. Boc Deprotection (TFA) Drug_conjugated->Boc_deprotection Final_dendron Bifunctionalized Dendron Boc_deprotection->Final_dendron

Caption: Dendron synthesis workflow.

References

Structural Confirmation of N-Cbz-L-phenylalanine via 1H NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the unambiguous structural confirmation of synthesized molecules is paramount. This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-Cbz-L-phenylalanine, a critical building block in peptide synthesis. We offer a comparative analysis with a common alternative, N-Boc-L-phenylalanine, supported by experimental data and detailed protocols to aid in structural verification.

Comparative Analysis of 1H NMR Data

The structural integrity of N-Cbz-L-phenylalanine can be unequivocally confirmed by analyzing its 1H NMR spectrum. The chemical shifts (δ), coupling constants (J), and integration values of the protons provide a unique fingerprint of the molecule. For a robust comparison, we present the 1H NMR data for N-Cbz-L-phenylalanine alongside N-tert-butoxycarbonyl-L-phenylalanine (N-Boc-L-phenylalanine), another widely used N-protected phenylalanine derivative. The data presented was predominantly acquired in deuterated chloroform (CDCl3), a common solvent for NMR analysis of such compounds.

Proton Assignment N-Cbz-L-phenylalanine (CDCl3) N-Boc-L-phenylalanine (CD3OD)
Chemical Shift (δ, ppm) Integration Multiplicity
Aromatic (Cbz & Phe)7.37 - 7.0410H
NH~5.251H
CH (α-proton)4.691H
CH2 (Cbz)5.082H
CH2 (β-protons)3.142H
Carboxylic Acid (OH)~10.201H
t-butyl (Boc)--

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The broad singlet for the carboxylic acid proton in N-Cbz-L-phenylalanine is often not observed or is very broad. In the case of N-Boc-L-phenylalanine, the two diastereotopic β-protons appear as distinct doublet of doublets.

Experimental Protocol: 1H NMR Spectrum Acquisition

A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the N-Cbz-L-phenylalanine sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

  • Nucleus: 1H

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6 ppm, is typically sufficient.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of N-Cbz-L-phenylalanine using 1H NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Verification A Weigh N-Cbz-L-phenylalanine B Dissolve in CDCl3 with TMS A->B C Filter into NMR tube B->C D Acquire 1H NMR Spectrum C->D Insert sample into spectrometer E Fourier Transform & Phasing D->E F Calibrate to TMS (0 ppm) E->F G Integrate Signals F->G H Analyze Chemical Shifts & Multiplicities G->H I Measure Coupling Constants (J) H->I J Compare with Reference Data I->J K Assign Protons to Structure J->K L Structure Confirmed K->L

Caption: Workflow for 1H NMR based structural confirmation of N-Cbz-L-phenylalanine.

Signaling Pathway of Structural Elucidation

The interpretation of the 1H NMR spectrum involves a logical pathway where different pieces of spectral information collectively lead to the confirmation of the molecular structure.

G A 1H NMR Spectrum B Chemical Shift (δ) A->B C Integration A->C D Multiplicity A->D E Coupling Constant (J) A->E F Functional Group Identification B->F G Proton Count C->G H Neighboring Protons D->H I Dihedral Angles E->I J Structural Confirmation of N-Cbz-L-phenylalanine F->J G->J H->J I->J

Caption: Information flow in 1H NMR for structural elucidation.

Manual vs. Automated Solid-Phase Peptide Synthesis: A Comparative Guide for Complex Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing complex or aggregation-prone residues presents a significant challenge. The choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision that directly impacts purity, yield, and overall efficiency. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate approach for synthesizing challenging peptide sequences.

The inclusion of hydrophobic amino acids, β-branched residues, or sequences prone to forming secondary structures can lead to incomplete reactions and the accumulation of impurities.[1] Both manual and automated SPPS have been employed to address these "difficult sequences," with each method offering distinct advantages and disadvantages.

Performance Comparison: Manual vs. Automated SPPS

Automated peptide synthesis generally offers higher reproducibility and purity due to precise control over reaction parameters, which is particularly beneficial for difficult couplings.[2][3] While manual synthesis provides flexibility, it is more operator-dependent and can be more time-consuming.[2][4]

Recent advancements in automated synthesis, particularly the use of microwave irradiation, have further enhanced efficiency by improving coupling and deprotection steps, especially for sterically hindered residues and aggregating sequences.[5][6]

The following tables summarize quantitative data comparing manual and automated SPPS for the synthesis of complex peptides.

Table 1: General Performance Comparison for a Single Coupling Cycle

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)

Data compiled from multiple sources for a hypothetical peptide containing challenging residues.[2][7]

Table 2: Comparative Synthesis of a Cyclic Heptapeptide (cyclo-GVYLHIE)

ParameterManual SPPS on CTC ResinAutomated SPPS on DAN Resin
Total Synthesis Time 4 days27 minutes
Crude Purity 64%> 90%

Data from a study comparing a conventional manual protocol with a fully automated, rapid synthesis platform.[8]

Table 3: Synthesis of Amyloid-Beta (1-42) - A Case Study of a "Difficult Sequence"

Synthesis MethodCrude Yield (%)Crude Purity (%)Reference
Manual Fmoc/tBu SPPSNot Reported~33% (with standard methods)[9]
Manual Fmoc/tBu SPPS with Pseudoprolines57%Not Reported[9]
Non-Microwave-Assisted Automated SPPS (HE-SPPS)85%56%[10]
Microwave-Assisted Automated SPPS87%67%[10]

Note: Data for Amyloid-Beta (1-42) synthesis is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS of Human Amyloid-Beta (1-42)

This protocol outlines the manual synthesis of the highly aggregating Aβ(1-42) peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N'-Diisopropylethylamine (DIPEA)

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5)

  • Anhydrous Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) to activate the amino acid.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-6 for each amino acid in the Aβ(1-42) sequence. For difficult couplings, a second coupling may be necessary. The completeness of the reaction can be monitored using a Kaiser test.[11]

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Microwave-Assisted Fmoc-SPPS of Human Amyloid-Beta (1-42)

This protocol outlines the synthesis of Aβ(1-42) using an automated microwave peptide synthesizer.

Materials:

  • Rink Amide ChemMatrix resin

  • Fmoc-protected amino acids

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), HOBt

  • 30% (v/v) piperidine in DMF

  • Cleavage cocktail: TFA/Water/TIS (95:2.5:2.5)

  • Anhydrous Diethyl ether

Procedure:

  • Resin Loading: Load the Rink Amide ChemMatrix resin into the reaction vessel of the automated synthesizer.

  • Program Setup: Program the synthesizer with the Aβ(1-42) sequence and define the synthesis cycles.

  • Fmoc Deprotection Cycle: The synthesizer will perform the following steps automatically:

    • Treat the resin with 30% piperidine in DMF with microwave irradiation (e.g., 30 seconds followed by 2.5 minutes at 86°C).[12]

  • Washing Cycle: The synthesizer will automatically wash the resin with DMF.

  • Coupling Cycle: The synthesizer will deliver the pre-activated Fmoc-amino acid (using DIC and HOBt in NMP) to the reaction vessel and apply microwave irradiation (e.g., 10 minutes at 86°C).[12] For sensitive residues like histidine, the coupling can be programmed to occur at room temperature to prevent racemization.[12]

  • Iterative Synthesis: The synthesizer will repeat steps 3-5 for each amino acid in the sequence.

  • Final Deprotection: A final automated Fmoc deprotection cycle is performed.

  • Cleavage and Purification: The peptide-resin is manually removed from the synthesizer. Cleavage and purification are performed as described in the manual protocol (steps 9 and 10).

Visualizing the Workflows

The following diagrams illustrate the general workflows for manual and automated SPPS.

Manual_SPPS_Workflow start Start: Resin in Reaction Vessel swell 1. Swell Resin in DMF start->swell deprotect 2. Manual Addition of Deprotection Solution (Piperidine/DMF) swell->deprotect wash1 3. Manual Washing (DMF, DCM) deprotect->wash1 activate 4. Manual Activation of Fmoc-Amino Acid wash1->activate couple 5. Manual Addition of Activated Amino Acid activate->couple wash2 6. Manual Washing (DMF, DCM) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final cycle cleave Cleavage from Resin final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify end End: Purified Peptide purify->end

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow start Start: Load Resin & Program Synthesizer synthesis_cycle Automated Synthesis Cycle (Deprotection, Washing, Coupling) start->synthesis_cycle repeat Repeat for each Amino Acid synthesis_cycle->repeat repeat->synthesis_cycle Next cycle final_deprotect Automated Final Fmoc Deprotection repeat->final_deprotect Final cycle unload Unload Resin from Synthesizer final_deprotect->unload cleave Manual Cleavage from Resin unload->cleave purify Purification (RP-HPLC) cleave->purify end End: Purified Peptide purify->end

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Signaling Pathways and Logical Relationships

The synthesis of complex peptides is often driven by the need to study or modulate specific biological pathways. The diagram below illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for therapeutic peptides.

GPCR_Signaling_Pathway Peptide Therapeutic Peptide (e.g., containing complex residues) GPCR GPCR Peptide->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates targets leading to

Caption: Generic GPCR Signaling Pathway.

Conclusion

The choice between manual and automated SPPS for the synthesis of complex peptides is multifaceted. Manual synthesis offers flexibility and lower initial capital investment, making it suitable for methods development and small-scale synthesis. However, it is labor-intensive and its success is highly dependent on operator skill, which can lead to lower purity and yield, as demonstrated in some comparative studies.[4]

Automated synthesis, particularly with advancements like microwave assistance, provides a superior solution for routine and high-throughput synthesis of complex peptides.[13] The precise control over reaction conditions minimizes human error, leading to higher purity, better yields, and greater reproducibility.[2] For research and drug development focused on difficult sequences, the efficiency and reliability of automated systems often outweigh the initial investment, accelerating the discovery and development of novel peptide-based therapeutics.

References

A Comparative Guide to HPLC Methods for Determining Enantiomeric Purity of N-Cbz-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. For N-Cbz-protected amino acids like N-Cbz-phenylglycine, High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for accurate enantiomeric excess (e.e.) determination. This guide provides an objective comparison of different HPLC methodologies, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Comparison of Chiral HPLC Methods

The successful chiral separation of N-Cbz-phenylglycine enantiomers is highly dependent on the choice of the chiral stationary phase and the mobile phase composition. Below is a comparison of three distinct methods, extrapolated from the analysis of closely related N-Cbz-amino acids and recommended column chemistries. These methods highlight the versatility of polysaccharide-based, zwitterionic, and macrocyclic glycopeptide CSPs in resolving these types of chiral molecules.

ParameterMethod 1: Normal PhaseMethod 2: Polar PhaseMethod 3: Reversed-Phase
Compound Name N-Cbz-DL-Serine (analogous)N-Cbz-DL-Serine (analogous)(DL)-4-Hydroxyphenylglycine (analogous)
Column Trade Name CHIRALPAK® ICCHIRALPAK® ZWIX(+)Astec® CHIROBIOTIC® T
Stationary Phase Type Polysaccharide-based (Cellulose tris(3,5-dichlorophenylcarbamate))ZwitterionicMacrocyclic Glycopeptide (Teicoplanin)
Column Size / Particle Size 250 x 4.6 mm / 5 µm150 x 3 mm / 3 µm250 x 4.6 mm / 5 µm
Mobile Phase Composition n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.150mM formic acid + 25mM diethylamine in methanol / acetonitrile / water = 49 / 49 / 2Methanol / Water / Formic Acid = 80 / 20 / 0.1
Chromatographic Mode Normal PhasePolar PhaseReversed-Phase
Flow rate (mL/min) 1.00.51.0
Temperature (°C) 252525
Detection UV 270 nmELSDUV 220 nm or 273 nm
Retention Time (Rt) 1 10.23 min2.49 minApprox. 5.5 min (estimated for first eluting enantiomer)
Retention Time (Rt) 2 15.71 min3.00 minApprox. 6.8 min (estimated for second eluting enantiomer)
Alpha Value (α) 1.761.69Not explicitly stated, but baseline separation is achieved.
Resolution (Rs) 6.914.38>1.5 (baseline separation)

Data for Methods 1 and 2 are sourced from an application note for N-Cbz-DL-Serine by Chiral Technologies Korea, which serves as a close structural analog[1]. Data for Method 3 is based on a protocol for 4-hydroxyphenylglycine, a compound for which macrocyclic glycopeptide columns are highly effective, and this effectiveness extends to N-protected amino acids[2][3].

Experimental Protocols

Detailed methodologies for the three compared HPLC methods are provided below.

Method 1: Normal Phase Separation

This method utilizes a polysaccharide-based chiral stationary phase, which is a widely used and versatile option for a broad range of chiral compounds.

  • Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Prepare a mixture of n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 80:20:0.1 (v/v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 25 °C[1].

  • Detection: UV at 270 nm[1].

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: The expected retention times for the two enantiomers are approximately 10.23 and 15.71 minutes[1].

Method 2: Polar Phase Separation

This method employs a zwitterionic chiral stationary phase, which can offer unique selectivity for polar and ionizable compounds.

  • Column: CHIRALPAK® ZWIX(+) (150 x 3 mm, 3 µm)

  • Mobile Phase: Prepare a solution of 50mM formic acid and 25mM diethylamine in a mixture of methanol, acetonitrile, and water in a 49:49:2 (v/v/v) ratio[1].

  • Flow Rate: 0.5 mL/min[1].

  • Column Temperature: 25 °C[1].

  • Detection: Evaporative Light Scattering Detector (ELSD) or a low wavelength UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: The expected retention times are approximately 2.49 and 3.00 minutes for the two enantiomers[1].

Method 3: Reversed-Phase Separation

This method uses a macrocyclic glycopeptide-based chiral stationary phase, known for its broad enantioselectivity for amino acid derivatives.

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)[2].

  • Mobile Phase: Prepare a mixture of methanol, water, and formic acid in an 80:20:0.1 (v/v/v) ratio[2].

  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: 25 °C[2].

  • Detection: UV at 220 nm or 273 nm[2].

  • Sample Preparation: Dissolve the racemic standard and individual enantiomers (if available to determine elution order) in the mobile phase diluent. Filter all solutions through a 0.45 µm syringe filter before injection[2].

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved[2].

Visualizing the HPLC Workflow

The general workflow for determining the enantiomeric purity of N-Cbz-phenylglycine using HPLC is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh N-Cbz-phenylglycine Sample p2 Dissolve in Appropriate Solvent p1->p2 p3 Filter through 0.45 µm Syringe Filter p2->p3 a1 Equilibrate HPLC System p3->a1 a2 Inject Prepared Sample a1->a2 a3 Isocratic Elution through Chiral Column a2->a3 a4 UV or ELSD Detection a3->a4 d1 Integrate Chromatographic Peaks a4->d1 d2 Calculate Retention Times and Resolution d1->d2 d3 Determine Enantiomeric Purity (% e.e.) d2->d3

Caption: General workflow for HPLC analysis of N-Cbz-phenylglycine.

Alternative Approaches

While direct separation on a chiral stationary phase is the most common and often preferred method, an alternative approach involves pre-column derivatization. In this technique, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then be separated on a standard, achiral reversed-phase column (e.g., C18). However, this method introduces an additional reaction step, requires a chiral derivatizing agent of high enantiomeric purity, and may introduce analytical variability.

Conclusion

The selection of an appropriate HPLC method for the enantiomeric purity determination of N-Cbz-phenylglycine is crucial for accurate and reliable results. Polysaccharide-based CSPs in normal phase mode, zwitterionic CSPs in polar phase mode, and macrocyclic glycopeptide CSPs in reversed-phase mode all offer viable and robust solutions. The choice of method will depend on available instrumentation, desired analysis time, and the specific sample matrix. The data and protocols presented in this guide provide a solid foundation for method development and selection, enabling researchers and drug development professionals to ensure the chiral integrity of their compounds.

References

A Comparative Analysis of N-Cbz-phenylglycine and Boc-phenylglycine Stability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate amine protecting group is a critical decision that dictates the synthetic strategy. The stability of these groups under various reaction conditions, particularly acidic environments, is a key factor in this choice. This guide provides an objective, data-supported comparison of the stability of two commonly used protecting groups for phenylglycine: the Carboxybenzyl (Cbz or Z) group and the tert-Butoxycarbonyl (Boc) group, with a focus on their behavior under acidic conditions.

The fundamental difference in stability between N-Cbz-phenylglycine and Boc-phenylglycine in acidic media lies in their distinct deprotection mechanisms. The Boc group is designed to be labile under acidic conditions, while the Cbz group is generally robust to acids and is canonically removed via catalytic hydrogenolysis.[1][2][3] This orthogonality is a cornerstone of modern chemical synthesis, allowing for the selective deprotection of one group in the presence of the other.[4]

Chemical Basis for Differential Acid Stability

The acid lability of the Boc group stems from its mechanism of cleavage, which proceeds through the formation of a stable tertiary carbocation.[5] Upon protonation of the carbamate oxygen by a strong acid like trifluoroacetic acid (TFA), the molecule fragments to release the free amine, carbon dioxide, and a stabilized tert-butyl cation.[5]

In contrast, the Cbz group lacks a pathway to form a similarly stable carbocation under typical acidic conditions. While it can be cleaved by very strong, anhydrous acids such as hydrogen bromide in acetic acid, it remains stable under the moderately acidic conditions that readily cleave a Boc group.[6][7] For instance, aqueous phosphoric acid is an effective reagent for the deprotection of Boc groups while leaving Cbz groups intact.[6] The standard and much milder method for Cbz removal is hydrogenolysis, which involves the use of a catalyst like Palladium on carbon (Pd/C) and a hydrogen source.[1][2][8]

Quantitative Data on Deprotection Conditions

The following table summarizes the typical conditions required for the deprotection of Boc-phenylglycine and N-Cbz-phenylglycine, highlighting the operational differences and relative stability.

Protected PhenylglycineDeprotection MethodReagents and ConditionsTypical YieldStability to Method
Boc-phenylglycine Acidolysis25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), Room Temp, 30 min>95%Labile
Boc-phenylglycine Acidolysis4M HCl in Dioxane, Room Temp, 1-2 hHighLabile
N-Cbz-phenylglycine Acidolysis (TFA/DCM)25-50% TFA in DCM, Room TempStableStable
N-Cbz-phenylglycine Harsh Acidolysis33% HBr in Acetic Acid, Room Temp, 1-2 hGood to High[7]Labile
N-Cbz-phenylglycine HydrogenolysisH₂ (1 atm), 10% Pd/C, Methanol, Room Temp, 1-4 h>95%[7]Labile

Visualization of Deprotection Pathways

The distinct chemical pathways for the deprotection of Boc and Cbz groups under acidic versus hydrogenolytic conditions are illustrated below.

G cluster_0 Boc Deprotection (Acidolysis) cluster_1 Cbz Stability & Deprotection Boc_PG Boc-Phenylglycine Protonation_Boc Protonation Boc_PG->Protonation_Boc + H⁺ (TFA) Intermediate_Boc Protonated Carbamate Protonation_Boc->Intermediate_Boc Cleavage_Boc Cleavage Intermediate_Boc->Cleavage_Boc Products_Boc Phenylglycine + CO₂ + t-Butyl Cation Cleavage_Boc->Products_Boc Cbz_PG N-Cbz-Phenylglycine TFA_Cbz No Reaction Cbz_PG->TFA_Cbz + H⁺ (TFA) H2_PdC Hydrogenolysis Cbz_PG->H2_PdC + H₂/Pd-C Products_Cbz Phenylglycine + CO₂ + Toluene H2_PdC->Products_Cbz

Caption: Deprotection pathways for Boc and Cbz protecting groups.

Experimental Protocols

The following protocols provide detailed methodologies for the deprotection of Boc-phenylglycine under acidic conditions and the standard hydrogenolytic deprotection of N-Cbz-phenylglycine.

Protocol 1: Acidic Deprotection of Boc-Phenylglycine

This procedure outlines a standard method for removing the Boc group using trifluoroacetic acid.[9]

Materials:

  • Boc-DL-phenylglycine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve Boc-DL-phenylglycine (1.0 equivalent) in anhydrous DCM (approx. 5-10 mL per mmol of substrate) in a round-bottom flask.

  • Acid Addition: To the stirred solution, add an equal volume of TFA (creating a 50% TFA in DCM solution).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting phenylglycine trifluoroacetate salt can often be used directly in the next step or neutralized with a suitable base.

Protocol 2: Catalytic Hydrogenolysis of N-Cbz-Phenylglycine

This protocol describes the standard, mild procedure for Cbz group removal.[7]

Materials:

  • N-Cbz-phenylglycine

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolution: Dissolve N-Cbz-phenylglycine (1.0 equivalent) in methanol (10-20 mL per mmol of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely place the reaction mixture under an atmosphere of hydrogen gas (1 atm).

  • Reaction: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Filtration: Upon completion, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected phenylglycine.

Experimental Workflow for Stability Comparison

To directly compare the stability of the two protected amino acids, a parallel experiment can be conducted as outlined in the diagram below.

G cluster_0 Boc-Phenylglycine Arm cluster_1 N-Cbz-Phenylglycine Arm start Prepare Solutions (1 eq each in DCM) boc_pg Boc-PG Solution start->boc_pg cbz_pg Cbz-PG Solution start->cbz_pg add_tfa_boc Add 10 eq. TFA Stir 2h @ RT boc_pg->add_tfa_boc analyze_boc Analyze via LC-MS add_tfa_boc->analyze_boc result_boc Result: >95% Deprotection analyze_boc->result_boc add_tfa_cbz Add 10 eq. TFA Stir 2h @ RT cbz_pg->add_tfa_cbz analyze_cbz Analyze via LC-MS add_tfa_cbz->analyze_cbz result_cbz Result: >99% Starting Material analyze_cbz->result_cbz

Caption: Workflow for comparing acid stability.

Conclusion

The stability of N-Cbz-phenylglycine under acidic conditions is significantly greater than that of Boc-phenylglycine. The Boc group is readily cleaved by moderate acids like TFA, making it ideal for synthetic strategies where acid-labile deprotection is desired, such as in solid-phase peptide synthesis.[9][10] Conversely, the Cbz group's resistance to all but the harshest acidic reagents, coupled with its mild removal by catalytic hydrogenolysis, provides an orthogonal protection strategy.[1][2] This allows for the selective deprotection of Boc groups in the presence of Cbz groups, a critical advantage in the synthesis of complex molecules and peptides. The choice between these two protecting groups should therefore be a strategic one, based on the required orthogonality and the presence of other acid- or reduction-sensitive functionalities in the molecule.

References

A Head-to-Head Comparison: Kaiser Test vs. Chloranil Test for Monitoring Coupling to Proline and Other Secondary Amines in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the ability to accurately monitor the completion of coupling reactions is paramount to achieving high-purity target peptides. While the Kaiser test is a well-established and highly sensitive method for detecting primary amines, its reliability falters when the N-terminal amino acid is a secondary amine, such as proline. This guide provides an objective, data-driven comparison of the Kaiser test and the chloranil test for monitoring coupling reactions to proline and other secondary amines, enabling you to make an informed decision for your SPPS workflow.

Executive Summary

The Kaiser test, based on the reaction of ninhydrin with primary amines to produce a characteristic blue color, is not suitable for the reliable detection of secondary amines like proline, where it yields a weak and often ambiguous reddish-brown color.[1][2] In contrast, the chloranil test is specifically designed for the detection of secondary amines, producing a distinct blue or greenish-blue color, making it the superior choice for monitoring coupling reactions involving proline and other N-substituted amino acids.[3]

Performance Comparison

FeatureKaiser TestChloranil Test
Primary Application Detection of primary amines in SPPS.[1]Detection of secondary amines (e.g., proline) in SPPS.[3]
Color with Primary Amines Intense blue (Ruhemann's purple).[1]Positive (blue/green), though less commonly used for this purpose.
Color with Proline Weak reddish-brown or yellow.[1][2]Intense blue or greenish-blue.[3]
Sensitivity to Proline Low and unreliable.High (detects in the range of 2-5 µmol/g of resin).
Reaction Conditions Requires heating to ~100-120°C.[4]Performed at room temperature.[3]
Potential for False Positives Yes, overheating can cause Fmoc deprotection.[1]Less prone to heat-induced false positives.

Quantitative Data

A direct comparison of the chloranil test and the ninhydrin (Kaiser) test for detecting uncoupled proline on a solid support demonstrates the superior sensitivity of the chloranil test. In a study where varying amounts of Boc-Ala were coupled to Pro-Gly-O-S-X2 resin, the chloranil test provided a "strongly positive" result when a significant amount of proline was unreacted, while the ninhydrin test gave a less distinct "dark brown resin; blue liquid" result. As the coupling approached completion, the chloranil test still showed a "positive" and then "slightly positive" result, while the ninhydrin test became negative earlier. This indicates that the chloranil test is more sensitive to small amounts of unreacted proline.

Coupling Completeness (mol Ala/mol Pro)Chloranil Test ResultNinhydrin Test Result
0.69Strongly positiveResin: dark brown; liquid: blue
0.87PositiveResin: light brown; liquid: yellow
0.97Slightly positiveResin: light brown; liquid: yellow
1.01NegativeResin: yellow to brown; liquid: yellow

Data adapted from a study on the qualitative test for monitoring coupling completeness using chloranil.

Experimental Protocols

Kaiser Test

Reagents:

  • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.[5]

  • Reagent B: 80 g of phenol in 20 mL of ethanol.[5]

  • Reagent C: 2 mL of a 0.001 M aqueous solution of KCN diluted to 100 mL with pyridine.[5]

Procedure:

  • Place a small sample of resin beads (approx. 10-15 beads) in a small test tube.[4]

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[4]

  • Heat the test tube at 100-120°C for 3-5 minutes.[4]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense blue solution and beads: Positive result (free primary amines present).

  • Yellow or colorless solution and beads: Negative result (no free primary amines).

  • Reddish-brown or yellow color: Ambiguous result, potentially indicating the presence of a secondary amine like proline.[1]

Chloranil Test

Reagents:

  • Reagent A: 2% (v/v) acetaldehyde in N,N-dimethylformamide (DMF).[3]

  • Reagent B: 2% (w/v) chloranil in DMF.[3]

Procedure:

  • Place a small sample of resin beads (approx. 1-5 mg) in a small test tube.[3]

  • Add 1-2 drops of Reagent A to the resin beads.

  • Add 1-2 drops of Reagent B to the resin beads.

  • Let the mixture stand at room temperature for 5 minutes.[3]

  • Observe the color of the beads.

Interpretation:

  • Blue or greenish-blue beads: Positive result (free secondary amine present).[3]

  • Colorless or pale yellow beads: Negative result (no free secondary amine).

Chemical Principles and Reaction Mechanisms

Kaiser Test with Primary Amines

The Kaiser test involves the reaction of two molecules of ninhydrin with a primary amine. The amine is oxidatively deaminated to an aldehyde, and the resulting ammonia reacts with another molecule of ninhydrin to form a blue-purple chromophore known as Ruhemann's purple.

Kaiser_Test_Primary cluster_reactants Reactants cluster_products Products Primary_Amine R-NH₂ (on resin) Ruhemanns_Purple Ruhemann's Purple (Blue Color) Primary_Amine->Ruhemanns_Purple + 2x Ninhydrin - H₂O, - CO₂ Aldehyde R-CHO Primary_Amine->Aldehyde Ninhydrin1 Ninhydrin Ninhydrin1->Ruhemanns_Purple Hydrindantin Hydrindantin Ninhydrin1->Hydrindantin Ninhydrin2 Ninhydrin Ninhydrin2->Ruhemanns_Purple

Kaiser Test with a Primary Amine.
Kaiser Test with Proline (Secondary Amine)

With a secondary amine like proline, the reaction with ninhydrin does not proceed to form Ruhemann's purple. Instead, it is believed to form a yellow-orange to reddish-brown adduct, although the exact structure of the chromophore is not as well-defined as Ruhemann's purple. This results in a weak and unreliable color change.

Kaiser_Test_Proline cluster_reactants Reactants cluster_products Product Proline Proline (on resin) Adduct Reddish-Brown Adduct Proline->Adduct Ninhydrin Ninhydrin Ninhydrin->Adduct

Kaiser Test with Proline.
Chloranil Test with Proline (Secondary Amine)

The chloranil test is a two-step process. First, the secondary amine (proline) reacts with acetaldehyde to form an enamine or an iminium ion intermediate. This electron-rich intermediate then reacts with chloranil (an electron acceptor) to form a colored charge-transfer complex, which is responsible for the observed blue or greenish-blue color.[6]

Chloranil_Test cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Color Formation Proline Proline (on resin) Intermediate Enamine/Iminium Ion Intermediate Proline->Intermediate Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate Colored_Complex Colored Charge-Transfer Complex (Blue/Green) Intermediate->Colored_Complex Chloranil Chloranil Chloranil->Colored_Complex

Chloranil Test Reaction Pathway.

Experimental Workflow for Monitoring SPPS

The following workflow illustrates the integration of these tests in a typical Fmoc-based SPPS cycle.

SPPS_Workflow cluster_primary For Primary Amines cluster_secondary For Secondary Amines (Proline) Start Start: Resin with free amine Coupling Couple next Fmoc-amino acid Start->Coupling Wash Wash resin Coupling->Wash Test Perform colorimetric test Wash->Test Decision Incomplete coupling? Test->Decision Kaiser_Test Use Kaiser Test Chloranil_Test Use Chloranil Test Recouple Recouple or Cap Decision->Recouple  Yes (Positive Test) Deprotection Fmoc Deprotection Decision->Deprotection No (Negative Test) Recouple->Coupling Wash2 Wash resin Deprotection->Wash2 Next_Cycle Proceed to next coupling cycle Wash2->Next_Cycle Next_Cycle->Coupling

SPPS Monitoring Workflow.

Conclusion and Recommendations

For solid-phase peptide synthesis involving secondary amines like proline, the chloranil test is unequivocally the more reliable and sensitive method for monitoring coupling reactions compared to the Kaiser test. The distinct blue or greenish-blue color of a positive chloranil test provides a clear indication of incomplete coupling, whereas the Kaiser test's weak and ambiguous color for secondary amines can lead to misinterpretation and the propagation of deletion sequences.

It is strongly recommended to use the chloranil test as the standard qualitative method for monitoring the completion of coupling to proline and other N-substituted amino acids in SPPS. The Kaiser test should be reserved for monitoring coupling reactions involving primary amines. By employing the appropriate test for the specific amino acid, researchers can ensure higher fidelity in their peptide synthesis, leading to purer final products and more reliable downstream applications.

References

Confirming Molecular Weight of N-Cbz-Protected Peptide Intermediates: A Comparative Guide to LC-MS, MALDI-TOF, and NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of therapeutic peptides, the precise confirmation of molecular weight at each step is critical for ensuring the final product's identity and purity. For intermediates, where amino acids are sequentially added with protecting groups like the N-terminal benzyloxycarbonyl (Cbz or Z-group), robust analytical techniques are indispensable. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these crucial intermediates.

Comparative Analysis of Key Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its ability to couple the powerful separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry.[1][2] This makes it particularly effective for analyzing complex crude reaction mixtures. MALDI-TOF MS is a high-throughput alternative, valued for its speed and sensitivity in directly determining molecular weights from purified samples.[3][4] While not primarily a tool for molecular weight determination, NMR spectroscopy offers unparalleled insight into the chemical structure, confirming the presence of the Cbz group and the integrity of the peptide backbone, albeit with lower sensitivity.[5][6]

The selection of an analytical method depends on the specific requirements of the experiment, such as the need for high throughput, detailed structural information, or the analysis of complex mixtures.[3]

FeatureLC-MS (with ESI)MALDI-TOF MSNMR Spectroscopy
Primary Information Mass-to-charge ratio (m/z) of separated components; structural data via fragmentation (MS/MS).[1][7]Mass-to-charge ratio (m/z), primarily of the intact molecule.[3]Detailed 3D molecular structure, atom connectivity, and conformational dynamics.[5][8]
Mass Accuracy High resolution and accuracy (low ppm range).[9]High resolution and accuracy (low ppm range), though can be affected by matrix interference.[3][9]Indirectly confirms structure, which corresponds to a specific molecular weight. Not a direct mass measurement tool.
Sensitivity High (picomole to femtomole range). Nano-LC can further enhance sensitivity.[4][10]Very High (femtomole to attomole range).[3]Low; requires a significantly higher sample amount (micromole to millimole range).[6]
Sample Prep. Complexity Moderate: Sample solubilization, filtration. Mobile phase preparation is crucial.[2]Simple to Moderate: Co-crystallization with a matrix on a target plate.[3][11]High: Requires high sample purity (>95%), solubility in deuterated solvents, and concentration/pH adjustment.[6]
Analysis Time 5-30 minutes per sample (dependent on chromatography).<5 minutes per sample (high throughput).30 minutes to several hours per sample, depending on the experiments performed.[5]
Key Advantages Excellent for analyzing complex mixtures. Provides both separation and mass data.[12] ESI generates multiply-charged ions, extending the mass range.[4]Very fast for routine checks. High tolerance for salts and buffers compared to ESI.[13] Ideal for high molecular weight substances.[3]Provides unambiguous structural confirmation.[5] Non-destructive.[8] Essential for identifying isomers.
Key Limitations Ion suppression from reagents like TFA can reduce signal.[14] Slower throughput due to the chromatography step.Can cause dissociation of non-covalent complexes.[13] Matrix peaks can interfere with analysis.[3] Not ideal for complex mixtures without prior separation.Low sensitivity and low throughput.[5] Complex spectra can be difficult to interpret. Requires larger quantities of pure sample.

Experimental Protocols

Detailed and validated protocols are essential for reproducible and accurate results. Below are representative methodologies for each technique.

LC-MS Protocol for N-Cbz-Peptide Analysis

This protocol is designed for the routine confirmation of a Cbz-protected peptide's molecular weight following a synthesis step.

  • Sample Preparation :

    • Dissolve the crude or purified peptide intermediate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.[2]

    • Dilute the filtered sample with the initial mobile phase solvent to a final concentration of 10-100 µg/mL in an autosampler vial.[11]

  • Liquid Chromatography (LC) Conditions :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in Water.[14]

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[14]

    • Flow Rate : 0.3 mL/min.

    • Gradient :

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B (Re-equilibration)

    • Injection Volume : 5 µL.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Source : Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer : Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

    • Scan Range : 100 - 2000 m/z.

    • Capillary Voltage : 3.5 kV.

    • Data Analysis : The acquired total ion chromatogram (TIC) is processed to extract the mass spectrum for the peak of interest. The molecular weight is confirmed by identifying the [M+H]⁺, [M+Na]⁺, and other adducts or multiply charged species.

MALDI-TOF MS Protocol

This method is ideal for rapid screening of multiple purified fractions.

  • Matrix Preparation : Prepare a saturated solution of a suitable matrix, such as α-Cyano-4-hydroxycinnamic acid (CHCA), in 50:50 acetonitrile:water with 0.1% TFA.

  • Sample Preparation : Mix 1 µL of the peptide sample (approx. 10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate.

  • Spotting : Allow the mixture to air-dry completely, forming a co-crystal of the peptide and matrix.[11]

  • MS Analysis :

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive ion reflectron mode.

    • Calibrate the instrument using a standard peptide mixture.

    • The resulting spectrum should show a prominent peak corresponding to the singly charged protonated molecule [M+H]⁺.

NMR Spectroscopy Protocol

This protocol provides basic structural confirmation, verifying the presence of the Cbz group and characteristic amino acid signals.

  • Sample Preparation :

    • Ensure the peptide sample is of high purity (>95%).[6]

    • Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN). DMSO-d₆ is often preferred as it solubilizes many peptides and keeps amide protons from exchanging with the solvent.

    • Adjust pH if necessary, as it can influence chemical shifts.[6]

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition :

    • Acquire a 1D ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key Signals to Observe :

      • Cbz Group : A sharp singlet around 5.1 ppm (for the benzylic -CH₂- protons) and aromatic signals between 7.2-7.4 ppm.

      • Amide Protons (NH) : Typically found in the 7.5-9.0 ppm region.

      • Alpha-Protons (α-CH) : Located between 3.5-4.5 ppm.

      • Side-Chain Protons : Found in various regions, characteristic of the specific amino acids.

  • Data Analysis : Integrate the signals to confirm the expected proton ratios. The presence and correct integration of the Cbz signals alongside the peptide backbone protons provide strong evidence of the correct structure. For more complex structures, 2D experiments like COSY and TOCSY can be employed to assign specific amino acid spin systems.[5][6]

Workflow for Molecular Weight Confirmation

The following diagram illustrates a typical workflow for a researcher tasked with confirming the molecular weight and identity of a newly synthesized N-Cbz-protected peptide intermediate.

G cluster_start Synthesis & Purification cluster_analysis Analytical Strategy cluster_results Confirmation & Decision start Synthesized Cbz-Peptide (Crude or Purified) decision Need for Routine MW Check or In-depth Analysis? start->decision lcms LC-MS Analysis (For complex mixtures or high confidence) decision->lcms In-depth / Mixture maldi MALDI-TOF MS (For rapid screening of purified fractions) decision->maldi Routine / Rapid nmr NMR Spectroscopy (For unambiguous structure confirmation) decision->nmr Structural Doubt data_review Review Data: - Expected Mass Found? - Cbz Group Present? lcms->data_review maldi->data_review nmr->data_review pass Intermediate Confirmed: Proceed to Next Step data_review->pass Yes fail Inconsistent Result: Re-synthesize or Re-purify data_review->fail No

Caption: Workflow for analytical confirmation of Cbz-protected peptides.

Conclusion and Recommendations

For the routine confirmation of N-Cbz-protected peptide intermediates, a multi-tiered analytical approach is most effective.

  • For high-throughput screening of multiple purified fractions , MALDI-TOF MS is the method of choice due to its unparalleled speed and high sensitivity.

  • For analyzing crude reaction mixtures or when higher confidence in molecular weight is required , LC-MS is superior, as it provides chromatographic separation from impurities before mass analysis.[12]

  • When there is ambiguity in the mass spectrometry data, or for final, unambiguous structural verification , NMR spectroscopy is essential. While not a primary tool for molecular weight, it is the gold standard for confirming the covalent structure, including the successful installation of the Cbz protecting group.

By leveraging the complementary strengths of these techniques, researchers and drug development professionals can ensure the fidelity of their peptide synthesis workflows, leading to higher quality final products and more reliable downstream results.

References

A Researcher's Guide to Carboxybenzyl (Cbz) Deprotection for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

The Carboxybenzyl (Cbz or Z) group is a cornerstone in synthetic chemistry, particularly for the protection of amines in peptide synthesis and complex molecule construction.[1][2] Its stability and the crystallinity it often imparts to intermediates make it a valuable tool. However, the true challenge lies in its removal, especially from substrates laden with sensitive functional groups. The standard method, catalytic hydrogenolysis, while efficient, is notoriously non-selective and can lead to undesired reductions of alkenes, alkynes, nitro groups, and aryl halides, or cleavage of other benzyl-type protecting groups.[3][4]

This guide provides a comparative overview of various Cbz deprotection strategies, focusing on conditions suitable for sensitive substrates. It includes quantitative data, detailed experimental protocols, and a decision-making workflow to aid researchers in selecting the optimal method for their specific synthetic challenge.

Comparison of Cbz Deprotection Methods

The selection of a deprotection method is dictated by the functional groups present in the substrate. While catalytic hydrogenolysis is the most common approach, a range of acidic, nucleophilic, and transfer hydrogenation conditions have been developed to enhance chemoselectivity.

Method CategoryReagents & ConditionsAdvantagesDisadvantages / Substrate SensitivitiesKey Chemoselectivity Notes
Catalytic Hydrogenolysis 10% Pd/C, H₂ (1-50 psi), MeOH or EtOH, Room Temp.High yield, clean byproducts (toluene, CO₂), mild conditions.[2]Reduces alkenes, alkynes, nitro groups, imines, and azides. Cleaves benzyl ethers. Dehalogenates aryl halides (I, Br, Cl).[4] Catalyst can be poisoned by sulfur or phosphorus compounds.[5]Generally not suitable for substrates with other reducible functional groups.
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate, MeOH, Room Temp.Avoids handling of H₂ gas, rapid, mild, and neutral conditions. Can be more selective than standard hydrogenolysis.Can still reduce some sensitive groups depending on the substrate and specific hydrogen donor.Often preserves benzyl ethers and is compatible with DNA-encoded libraries when used with surfactants like TPGS-750-M.[6] Triethylsilane can also be used as a hydrogen donor for mild, neutral deprotection.[7]
Acidic Cleavage (Lewis Acid) AlCl₃, Hexafluoroisopropanol (HFIP), Room Temp.Metal-free, scalable, and cost-effective.[7][8] High functional group tolerance.Requires anhydrous conditions. HFIP is a corrosive and specialized solvent.Excellent chemoselectivity. Tolerates reducible groups like nitro, double bonds, and benzyl ethers (O-Bn and N-Bn).[1][7]
Acidic Cleavage (Brønsted Acid) HBr (33%) in Acetic Acid, Room Temp.Strong, effective, and well-established method.Very harsh conditions. Can cleave other acid-labile groups (e.g., Boc, trityl). HBr is highly corrosive.Useful when substrates are resistant to milder methods but lack other acid-sensitive functionalities.[9]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMA, 75 °CSuperior for substrates with sensitive groups incompatible with hydrogenolysis or strong acids.[7] Metal-free.Requires elevated temperatures. The thiol reagent and byproduct can complicate purification.Highly chemoselective. A similar thiol-based method was used in the synthesis of Adagrasib to avoid reducing an aryl chloride.[4]
Alternative Reductive 10% Pd/C, NaBH₄, MeOH, Room Temp.Extremely rapid (often complete in <10 mins), simple setup.[2]NaBH₄ is a potent reducing agent and may affect other functional groups like ketones or aldehydes.Generates hydrogen in situ, offering a convenient alternative to a hydrogen gas setup.[1]
Enzymatic Cleavage Penicillin Acylase or Cbz-aseExceptionally mild (physiological pH, temp.) and highly selective.[3]Limited substrate scope, enzyme availability and cost can be prohibitive.Ideal for complex biomolecules where chemoselectivity is paramount. Avoids toxic heavy metals.[3]

Workflow for Selecting a Cbz Deprotection Strategy

Choosing the right deprotection conditions is critical for the success of a synthetic campaign. The following decision-making workflow, presented as a DOT graph, provides a logical path for selecting an appropriate method based on the sensitivities of the substrate.

G sub Cbz-Protected Substrate d1 Substrate contains groups sensitive to reduction? (e.g., C=C, NO₂, Ar-X, O-Bn) sub->d1 d2 Substrate is sensitive to strong acid? d1->d2 Yes m1 Catalytic Hydrogenolysis (e.g., Pd/C, H₂) d1->m1 No d3 Substrate compatible with specific mild/nucleophilic conditions? d2->d3 Yes m2 Acidic Cleavage (e.g., AlCl₃/HFIP, HBr/AcOH) d2->m2 No m3 Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH·NH₃) d3->m3 Yes m4 Nucleophilic Cleavage (e.g., Thiol-based) d3->m4 Yes m5 Enzymatic Cleavage (e.g., Cbz-ase) d3->m5 Yes

Caption: Decision workflow for Cbz deprotection method selection.

Detailed Experimental Protocols

The following protocols are representative examples of chemoselective Cbz deprotection methods suitable for sensitive substrates.

Protocol 1: Lewis Acid-Mediated Deprotection with AlCl₃/HFIP

This method is highly effective for substrates containing reducible groups that are stable to Lewis acids.[1][7]

  • Materials :

    • N-Cbz protected substrate

    • Aluminum chloride (AlCl₃), anhydrous

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

  • Procedure :

    • Dissolve the N-Cbz protected amine (1.0 equiv.) in HFIP (approx. 0.2 M concentration) at room temperature under an inert atmosphere (N₂ or Ar).

    • Add anhydrous aluminum chloride (3.0 equiv.) portion-wise to the solution. An exotherm may be observed.

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Work-up :

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) solution of saturated aqueous Rochelle's salt.

    • Dilute the mixture with DCM and stir until the layers clarify.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amine.

Protocol 2: Nucleophilic Deprotection with 2-Mercaptoethanol

This protocol is advantageous for substrates bearing functionalities sensitive to both reduction and strong acids.[7]

  • Materials :

    • N-Cbz protected substrate

    • 2-Mercaptoethanol

    • Potassium phosphate (K₃PO₄)

    • N,N-Dimethylacetamide (DMA)

    • Ethyl acetate (EtOAc)

    • Water

  • Procedure :

    • To a solution of the N-Cbz protected amine (1.0 equiv.) in DMA, add K₃PO₄ (3.0 equiv.) and 2-mercaptoethanol (10.0 equiv.).

    • Heat the reaction mixture to 75 °C and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash several times with water to remove DMA and excess reagents.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product may require chromatographic purification.

Protocol 3: Rapid Transfer Hydrogenation with NaBH₄/Pd-C

This method provides an extremely fast and convenient in situ generation of hydrogen for the deprotection reaction.[2]

  • Materials :

    • N-Cbz protected substrate

    • Methanol (MeOH)

    • 10% Palladium on carbon (Pd/C, 50% wet)

    • Sodium borohydride (NaBH₄)

    • Celite

  • Procedure :

    • Dissolve the N-Cbz protected amine (1.0 equiv.) in methanol at room temperature.

    • Carefully add 10% Pd/C catalyst (approx. 10-20% by weight of the substrate).

    • Add sodium borohydride (1.0-2.0 equiv.) portion-wise. Vigorous gas evolution (H₂) will occur. Caution: Perform in a well-ventilated fume hood.

    • Stir the reaction at room temperature. The reaction is typically complete within 3-15 minutes.[2] Monitor by TLC.

  • Work-up :

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional methanol.

    • Combine the filtrates and concentrate in vacuo to afford the deprotected amine.

References

Safety Operating Guide

Proper Disposal of [(Benzyloxy)carbonyl]amino}(phenyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid, a compound commonly used in peptide synthesis and other research applications. Adherence to these protocols is critical for minimizing risks to personnel and the environment.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are necessary to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing is required to shield the skin from potential exposure.

  • Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]

Hazard Identification: Based on analogous compounds, [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Always consult your institution's chemical hygiene plan and the compound's specific SDS if available.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in the disposal process.[4][5] Do not mix incompatible waste streams.[6]

  • Solid Waste:

    • Collect unused or expired solid [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid in its original container whenever possible.[4]

    • If the original container is not available, use a clearly labeled, sealed waste container compatible with the chemical.

    • Contaminated disposables, such as weigh boats, gloves, and wipes, should be collected in a designated solid hazardous waste container.[2]

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid in a designated liquid hazardous waste container.

    • Separate halogenated and non-halogenated solvent waste streams.[4][5]

    • Do not mix aqueous waste with solvent-based waste.

Container Management and Labeling

All waste containers must be managed and labeled in accordance with institutional and regulatory guidelines.[7][8]

  • Container Requirements:

    • Use sturdy, leak-proof containers for all chemical waste.[4] High-density polyethylene (HDPE) containers are generally suitable for this type of waste.[3]

    • Keep waste containers securely sealed at all times, except when adding waste.[7][8]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid".[3]

    • Include the date of waste generation and list all contents of the container.

    • Indicate the primary hazards (e.g., "Irritant").

Storage and Disposal Procedures

Waste must be stored safely pending pickup and disposal by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store sealed waste containers in a designated and secure secondary containment area.[3]

    • Ensure that the storage area is well-ventilated and away from incompatible materials.[4]

  • Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3]

    • Provide the EHS department with all available information about the compound and the waste stream.

    • Never dispose of [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid or its containers in the regular trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.[2][7]

Empty Container Management:

  • A container that has held [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid should be managed as hazardous waste unless properly decontaminated.

  • For acutely hazardous waste, containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

  • For non-acutely hazardous waste, ensure the container is completely empty, deface the chemical label, and remove the cap before disposing of it as regular trash, in accordance with your institution's policies.[7]

Spill Management

In the event of a spill, follow these procedures:

  • Control and Contain: Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.[2]

  • Absorb: Cover the spill with an inert absorbent material.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill Level Do not fill more than 3/4 full.[4]
Aqueous Waste pH for Sink Disposal Must be between pH 2 and 12.5 for consideration (institutional approval required).[8]
Acutely Toxic Waste Accumulation Limit Maximum of 1 quart (liquid) or 1 kilogram (solid).[8]
General Hazardous Waste Accumulation Limit Maximum of 55 gallons per Satellite Accumulation Area.[8]

Experimental Protocol for Waste Segregation

  • Preparation: Obtain separate, properly labeled hazardous waste containers for solid, aqueous, and non-halogenated solvent waste from your EHS department.

  • Solid Waste Collection: Place any solid [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid and contaminated disposables (gloves, weigh paper) into the "Solid Hazardous Waste" container. Seal the container after each addition.

  • Aqueous Waste Collection: Pour all aqueous solutions containing the compound into the "Aqueous Hazardous Waste" container. Do not mix with solvents.

  • Solvent Waste Collection: Pour all non-halogenated solvent solutions containing the compound into the "Non-Halogenated Solvent Waste" container.

  • Storage: Store all sealed containers in the designated satellite accumulation area.

  • Pickup: Once a container is 3/4 full or has reached the accumulation time limit, contact EHS for waste pickup.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_collection Collection & Labeling cluster_disposal Final Disposal A Identify Waste: [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid B Consult SDS & Institutional Policy A->B C Wear Appropriate PPE B->C D Determine Waste Form C->D E Solid Waste (Unused chemical, contaminated items) D->E Solid F Liquid Waste (Aqueous solutions, solvent mixtures) D->F Liquid G Collect in Designated Solid Waste Container E->G H Collect in Designated Liquid Waste Container F->H I Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Date & Hazards G->I H->I J Store Sealed Container in Secondary Containment I->J K Contact EHS for Waste Pickup J->K L Document Waste Disposal K->L

Caption: Decision workflow for the disposal of [(Benzyloxy)carbonyl]amino}(phenyl)acetic acid.

References

Personal protective equipment for handling {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for {[(Benzyloxy)carbonyl]amino}(phenyl)acetic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles, Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended for tasks with a higher risk of splashing.
Skin/Body Laboratory Coat, Chemical-Resistant ApronA laboratory coat should be worn at all times. For procedures with a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.
Hands Chemical-Resistant GlovesHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Respiratory Respirator (if applicable)Respiratory protection is not typically required under normal conditions with adequate ventilation.[1] However, if dust is generated or ventilation is inadequate, use a respirator and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Hazard Summary

Potential Hazards:

  • May cause eye, skin, and respiratory tract irritation.

Operational Plan: Safe Handling and Storage

Strict adherence to the following operational plan is essential for the safe handling and storage of {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[4]

  • Handle in accordance with good industrial hygiene and safety practices.[2]

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.[1]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as oxidizing agents.[2][3]

Experimental Workflow: Handling {[(Benzyloxy)carbonyl]amino}(phenyl)acetic Acid

G cluster_waste Waste Handling start Chemical Waste Generated is_contaminated Is material contaminated with {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid? start->is_contaminated solid_waste Solid Waste (gloves, paper) is_contaminated->solid_waste Yes liquid_waste Liquid Waste (solutions) is_contaminated->liquid_waste Yes non_haz Dispose as Non-Hazardous Waste is_contaminated->non_haz No containerize Place in Labeled Hazardous Waste Container solid_waste->containerize liquid_waste->containerize store Store in Designated Waste Area containerize->store dispose Arrange for Pickup by Licensed Disposal Service store->dispose

References

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